molecular formula C15H16N2O5S B12301671 CCI-007

CCI-007

Numéro de catalogue: B12301671
Poids moléculaire: 336.4 g/mol
Clé InChI: KGSKTLMBOLPOTC-KPKJPENVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

CCI-007 is a useful research compound. Its molecular formula is C15H16N2O5S and its molecular weight is 336.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C15H16N2O5S

Poids moléculaire

336.4 g/mol

Nom IUPAC

ethyl 2-[4-[(E)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]acetate

InChI

InChI=1S/C15H16N2O5S/c1-3-21-13(18)8-22-10-5-4-9(6-11(10)20-2)7-12-14(19)17-15(16)23-12/h4-7H,3,8H2,1-2H3,(H2,16,17,19)/b12-7+

Clé InChI

KGSKTLMBOLPOTC-KPKJPENVSA-N

SMILES isomérique

CCOC(=O)COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=N)S2)OC

SMILES canonique

CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)NC(=N)S2)OC

Origine du produit

United States

Foundational & Exploratory

The Core Mechanism of Action of CCI-007: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCI-007 is a novel small molecule inhibitor identified through a cell-based small molecule library screen.[1][2] It has demonstrated selective cytotoxic activity against specific subtypes of leukemia, particularly those with MLL (Mixed Lineage Leukemia) gene rearrangements (MLL-r), CALM-AF10, and SET-NUP214 translocations.[1][2][3][4] This document provides an in-depth technical overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its effects on cellular pathways.

Core Mechanism of Action

This compound exerts its anti-leukemic effect through a multi-faceted mechanism that culminates in the induction of apoptosis. The compound selectively targets and reduces the viability of a subset of MLL-r leukemia cells, along with CALM-AF10 and SET-NUP214 leukemia cells, while showing no effect on normal cells, solid tumor lines, and other MLL-wild-type leukemia cells.[3][5] The primary mechanism involves the rapid downregulation of key oncogenic transcriptional programs, leading to mitochondrial dysfunction and subsequent programmed cell death.

The proposed mechanism of action for this compound is centered on the disruption of the aberrant transcriptional activity associated with MLL fusion proteins. The rapid decrease in the mRNA levels of MLL target genes suggests that this compound may interfere with transcriptional elongation, a process known to be dysregulated in MLL-r leukemia.

Data Presentation

Table 1: Differential Cytotoxicity of this compound in Human Leukemia Cell Lines

The cytotoxic activity of this compound was evaluated across a panel of MLL-rearranged (MLL-r) and MLL-wild-type (MLL-wt) leukemia cell lines. The 50% inhibitory concentration (IC50) was determined after 72 hours of treatment using an Alamar Blue viability assay.[3]

Cell LineSubtypeMLL StatusTranslocationIC50 (µM)Sensitivity
PER-485B-cell precursor ALLMLL-rt(4;11)(q21;q23)3.1Sensitive
MV4;11AMLMLL-rt(4;11)(q21;q23)2.5Sensitive
MOLM-13AMLMLL-rt(9;11)(p22;q23)6.2Sensitive
THP-1AMLMLL-rt(9;11)(p22;q23)5.8Sensitive
PER-490B-cell precursor ALLMLL-rt(4;11)(q21;q23)4.5Sensitive
PER-703AB-cell precursor ALLMLL-rt(4;11)(q21;q23)3.9Sensitive
U937AMLMLL-wtCALM-AF104.7Sensitive
KP-MO-TSAMLMLL-wtCALM-AF105.1Sensitive
LoucyT-ALLMLL-wtSET-NUP2143.8Sensitive
RS4;11B-cell precursor ALLMLL-rt(4;11)(q21;q23)>20Resistant
SEMK2B-cell precursor ALLMLL-rt(4;11)(q21;q23)>20Resistant
KOPN-8B-cell precursor ALLMLL-rt(11;19)(q23;p13)>20Resistant
CEMT-ALLMLL-wt->20Resistant
K562CMLMLL-wt->20Resistant

Data sourced from Somers et al., Oncotarget, 2016.[3]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in MLL-r Leukemia Cells

CCI007_Mechanism cluster_invisible CCI007 This compound MLL_Fusion Aberrant MLL Fusion Transcriptional Complex CCI007->MLL_Fusion Inhibits Transcription Transcriptional Elongation MLL_Fusion->Transcription Promotes Genes Downregulation of MLL Target Genes (HOXA9, MEIS1, CMYC, BCL2) MLL_Fusion->Genes Reduces expression of Mitochondria Mitochondrial Depolarization Genes->Mitochondria Leads to Caspase Caspase Activation (Caspase-3, PARP cleavage) Mitochondria->Caspase Induces Apoptosis Apoptosis Caspase->Apoptosis Executes

Caption: this compound inhibits the MLL fusion complex, downregulating key survival genes and inducing apoptosis.

Experimental Workflow for Assessing this compound Activity

Experimental_Workflow start Start: Treat Leukemia Cell Lines with this compound viability Cell Viability Assay (Alamar Blue, 72h) start->viability apoptosis Apoptosis Analysis (24h) start->apoptosis mito Mitochondrial Depolarization (JC-1 Staining, 24h) start->mito gene_exp Gene Expression Analysis (3h) start->gene_exp ic50 Calculate IC50 Values viability->ic50 end End: Determine Mechanism of Action ic50->end annexin_v Annexin V Staining (Flow Cytometry) apoptosis->annexin_v parp PARP Cleavage (Western Blot) apoptosis->parp annexin_v->end parp->end mito->end qrt_pcr qRT-PCR for specific genes (HOXA9, MEIS1, CMYC, BCL2) gene_exp->qrt_pcr microarray Microarray for Global Gene Expression gene_exp->microarray qrt_pcr->end microarray->end

Caption: Workflow for evaluating this compound's effects on leukemia cells.

Experimental Protocols

Cell Viability Assay (Alamar Blue)
  • Cell Seeding: Seed leukemia cell lines in 96-well plates at an appropriate density in their respective culture media.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.63-20 µM) or vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Alamar Blue Addition: Add Alamar Blue reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate for a further 4-6 hours.

  • Fluorescence Reading: Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. IC50 values are determined by non-linear regression analysis using software such as GraphPad Prism.[3]

Apoptosis Assay (Annexin V Staining)
  • Cell Treatment: Treat sensitive MLL-r leukemia cell lines (e.g., PER-485, MV4;11, MOLM-13) with 5 µM this compound or vehicle control for 24 hours.[3]

  • Cell Harvesting: Harvest cells by centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.[3][6][7]

Mitochondrial Depolarization Assay (JC-1 Staining)
  • Cell Treatment: Treat sensitive MLL-r cells with 5 µM this compound or vehicle control for up to 24 hours.[8]

  • Cell Harvesting and Washing: Harvest and wash the cells with PBS.

  • JC-1 Staining: Resuspend the cells in media containing the JC-1 dye and incubate at 37°C for 15-30 minutes.

  • Washing: Wash the cells to remove excess dye.

  • Flow Cytometry: Analyze the cells by flow cytometry. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with depolarized mitochondrial membranes, JC-1 remains as monomers and fluoresces green. A shift from red to green fluorescence indicates mitochondrial depolarization.[3]

Quantitative Real-Time RT-PCR (qRT-PCR)
  • Cell Treatment and RNA Extraction: Treat sensitive MLL-r cells with this compound for a short duration (e.g., 3 hours) and extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan probes for the target genes (HOXA9, MEIS1, CMYC, BCL2) and a housekeeping gene for normalization (e.g., GAPDH).[9]

  • Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.[9]

Conclusion

This compound is a promising small molecule inhibitor with a distinct mechanism of action against MLL-r and other related leukemias. Its ability to rapidly induce apoptosis through the downregulation of key survival genes highlights a potential therapeutic vulnerability in these aggressive hematological malignancies. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on novel anti-leukemic agents. Further development of more metabolically stable and potent analogs of this compound is warranted for future preclinical and clinical investigation.

References

CCI-007: A Novel Therapeutic Candidate for MLL-Rearranged Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, Mechanism of Action, and Preclinical Development

This technical guide provides a comprehensive overview of the small molecule CCI-007, a promising therapeutic agent for the treatment of Mixed-Lineage Leukemia (MLL)-rearranged (MLL-r) leukemia. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the preclinical data, experimental methodologies, and the underlying mechanism of action of this compound.

Introduction

Leukemias with rearrangements of the MLL (KMT2A) gene are aggressive hematological malignancies with a particularly poor prognosis, especially in infants.[1][2] These rearrangements lead to the formation of fusion proteins that drive aberrant gene expression, ultimately leading to leukemogenesis.[1][3] A critical downstream effect of MLL fusion proteins is the upregulation of key target genes, including the HOXA9, MEIS1, CMYC, and BCL2 genes, which are essential for the survival of MLL-r leukemia cells.[4][5] The urgent need for more effective and targeted therapies has driven the search for novel small molecules that can disrupt the oncogenic pathways in MLL-r leukemia.[6][7]

This compound was identified through a cell-based small molecule library screen as a compound that selectively induces cytotoxicity in a subset of MLL-r leukemia cell lines.[4][8] Notably, this compound also demonstrated activity against leukemias with CALM-AF10 and SET-NUP214 fusions, which share some common leukemogenic pathways with MLL-r leukemia.[9] This guide details the discovery, in vitro efficacy, and mechanism of action of this compound.

Discovery and Selective Cytotoxicity of this compound

This compound was discovered through a screening of a small molecule library against the infant MLL-r cell line PER-485.[7] Subsequent screening of initial hits against a broader panel of 30 cell lines, including MLL-r, MLL wild-type (MLL-wt) leukemia, solid tumors, and normal cells, identified this compound as a selective inhibitor.[7][8]

Data Presentation: In Vitro Cytotoxicity of this compound

The cytotoxic activity of this compound was evaluated across a panel of leukemia cell lines after 72 hours of treatment using an Alamar Blue assay.[4][8] The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineSubtypeMLL StatusThis compound IC50 (µM)Sensitivity
PER-485MLL-rRearranged2.5 ± 0.3Sensitive
RS4;11MLL-rRearranged> 20Resistant
SEMMLL-rRearranged3.1 ± 0.4Sensitive
MV4;11MLL-rRearranged2.8 ± 0.5Sensitive
KOPN-8MLL-rRearranged4.2 ± 0.6Sensitive
MONO-MAC-6MLL-rRearranged> 20Resistant
THP-1MLL-rRearranged> 20Resistant
U937CALM-AF10Wild-Type3.5 ± 0.4Sensitive
LOUCYSET-NUP214Wild-Type4.5 ± 0.5Sensitive
CEMMLL-wtWild-Type> 20Resistant
NALM-6MLL-wtWild-Type> 20Resistant
KG-1MLL-wtWild-Type> 20Resistant

Data is presented as mean ± standard error from at least three independent experiments.[4][8]

Mechanism of Action

This compound induces rapid, caspase-dependent apoptosis in sensitive MLL-r leukemia cell lines.[4][6] This is accompanied by a significant downregulation of key MLL target genes, suggesting that this compound disrupts the core transcriptional program that drives these leukemias.[5][7]

Treatment with this compound leads to mitochondrial depolarization and the activation of caspases within 24 hours.[4][5] The percentage of apoptotic cells, as measured by Annexin V staining, is significantly increased in sensitive cell lines upon treatment with 5 µM this compound.

Data Presentation: Apoptosis Induction by this compound

Cell LineThis compound SensitivityMean Increase in Annexin V-Positive Cells (%)
PER-485Sensitive45 ± 5
SEMSensitive40 ± 6
MV4;11Sensitive38 ± 4
RS4;11Resistant5 ± 2
CEMResistant3 ± 1

Data represents the mean ± standard error of the increase in the percentage of Annexin V-positive cells following treatment with 5 µM this compound compared to a vehicle control from at least three independent experiments.[4]

A key mechanistic feature of this compound is its ability to rapidly suppress the characteristic MLL-r gene expression signature.[4][8] Within a few hours of treatment, this compound significantly reduces the mRNA levels of HOXA9, MEIS1, CMYC, and BCL2.[4][6]

Data Presentation: Gene Expression Changes Induced by this compound

GeneCell Line (PER-485, Sensitive) Relative mRNA Expression (vs. DMSO)Cell Line (RS4;11, Resistant) Relative mRNA Expression (vs. DMSO)
HOXA90.4 ± 0.050.9 ± 0.1
MEIS10.3 ± 0.041.1 ± 0.2
CMYC0.5 ± 0.061.0 ± 0.15
BCL20.6 ± 0.070.95 ± 0.1

Relative gene expression was calculated using the ΔΔCt method after 3 hours of treatment with 5 µM this compound. Data is normalized to housekeeping genes and expressed relative to a DMSO vehicle control. Assays were run in triplicate, and data represents the mean ± standard error of at least three independent experiments.[4]

Interestingly, the sensitivity of MLL-r cell lines to this compound correlates with the baseline expression levels of MEIS1 and BCL2.[4][6] Resistant MLL-r cell lines exhibit significantly higher baseline expression of these two genes compared to sensitive cell lines, suggesting that these genes may play a role in intrinsic resistance to this compound.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

CCI007_Mechanism_of_Action cluster_downstream Downstream Effectors cluster_cellular_outcome Cellular Outcome MLL_fusion MLL Fusion Protein HOXA9 HOXA9 MLL_fusion->HOXA9 Upregulates MEIS1 MEIS1 MLL_fusion->MEIS1 Upregulates CMYC CMYC MLL_fusion->CMYC Upregulates BCL2 BCL2 MLL_fusion->BCL2 Upregulates Leukemia_Survival Leukemia Cell Survival & Proliferation HOXA9->Leukemia_Survival Promotes MEIS1->Leukemia_Survival Promotes CMYC->Leukemia_Survival Promotes BCL2->Leukemia_Survival Promotes Apoptosis Apoptosis CCI007 This compound CCI007->HOXA9 Downregulates CCI007->MEIS1 Downregulates CCI007->CMYC Downregulates CCI007->BCL2 Downregulates CCI007->Apoptosis Induces

Caption: Proposed mechanism of action of this compound in MLL-rearranged leukemia.

CCI007_Experimental_Workflow cluster_screening Compound Screening cluster_characterization Mechanism of Action Studies cluster_outcome Results Start Start: Small Molecule Library Screening Cell-Based Screen (PER-485 MLL-r cell line) Start->Screening Hit_ID Hit Identification Screening->Hit_ID Selectivity Selectivity Profiling (30 cell lines) Hit_ID->Selectivity CCI007_ID Identification of this compound Selectivity->CCI007_ID Cytotoxicity Cytotoxicity Assays (Alamar Blue) CCI007_ID->Cytotoxicity Apoptosis_Assay Apoptosis Analysis (Annexin V Flow Cytometry) CCI007_ID->Apoptosis_Assay Gene_Expression Gene Expression Profiling (qRT-PCR) CCI007_ID->Gene_Expression IC50 Determine IC50 Values Cytotoxicity->IC50 Apoptosis_Quant Quantify Apoptosis Apoptosis_Assay->Apoptosis_Quant Gene_Downreg Measure Gene Downregulation Gene_Expression->Gene_Downreg

Caption: Experimental workflow for the discovery and characterization of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

  • Cell Lines: A panel of MLL-rearranged, MLL-wild type, CALM-AF10, and SET-NUP214 leukemia cell lines were used (see table in section 2).[10]

  • Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10^4 cells/mL in a final volume of 100 µL per well.

  • Compound Treatment: this compound was serially diluted in culture medium and added to the wells to achieve final concentrations ranging from 0.63 to 20 µM. A vehicle control (DMSO) was also included.

  • Incubation: Plates were incubated for 72 hours at 37°C and 5% CO2.

  • Alamar Blue Addition: 10 µL of Alamar Blue reagent was added to each well.

  • Incubation: Plates were incubated for an additional 4-6 hours.

  • Measurement: Fluorescence was measured using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Viability was calculated as a percentage relative to the vehicle-treated control cells. IC50 values were determined by non-linear regression analysis.[4][8]

  • Cell Treatment: Cells were treated with 5 µM this compound or vehicle (DMSO) for 24 hours.

  • Cell Harvesting: Cells were harvested by centrifugation and washed with cold PBS.

  • Staining: Cells were resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) were added according to the manufacturer's instructions.

  • Incubation: Cells were incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Samples were analyzed on a flow cytometer. Annexin V-positive cells were considered apoptotic.

  • Data Analysis: The percentage of apoptotic cells was determined using flow cytometry analysis software. The increase in apoptosis was calculated by subtracting the percentage of apoptotic cells in the vehicle-treated sample from the this compound-treated sample.[4]

  • Cell Treatment: Cells were treated with 5 µM this compound or vehicle (DMSO) for 3 hours.

  • RNA Extraction: Total RNA was extracted from cells using an RNeasy Mini Kit (Qiagen) according to the manufacturer's protocol.

  • cDNA Synthesis: 1 µg of total RNA was reverse-transcribed to cDNA using a High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems).

  • qRT-PCR: qRT-PCR was performed using TaqMan Gene Expression Assays for HOXA9, MEIS1, CMYC, BCL2, and housekeeping control genes (e.g., GAPDH, ACTB) on a real-time PCR system.

  • Data Analysis: The relative expression of target genes was calculated using the comparative Ct (ΔΔCt) method. Gene expression was normalized to the housekeeping genes and expressed relative to the vehicle-treated control.[4]

Conclusion and Future Directions

This compound is a novel small molecule with selective and rapid cytotoxic activity against a subset of MLL-rearranged leukemias.[4][8] Its mechanism of action involves the induction of apoptosis and the downregulation of critical MLL target genes.[4][6] The correlation between baseline MEIS1 and BCL2 expression and resistance to this compound suggests potential biomarkers for patient stratification and highlights the heterogeneity within MLL-r leukemia.[4] These findings present an exciting new avenue for the development of targeted therapies for these aggressive leukemias. Further preclinical development, including in vivo efficacy and toxicity studies, is warranted to evaluate the full therapeutic potential of this compound. The distinct mechanism of this compound may also offer opportunities for combination therapies with other agents, including those that target pathways of resistance.

References

Identifying the Molecular Target of CCI-007: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCI-007 is a novel small molecule inhibitor identified as a potent and selective cytotoxic agent against a subset of leukemias characterized by Mixed Lineage Leukemia (MLL) gene rearrangements (MLL-r), as well as those with CALM-AF10 and SET-NUP214 translocations.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental findings related to this compound. While the direct molecular target of this compound remains to be definitively identified, this document details the significant downstream effects and the putative signaling pathways modulated by the compound. The information presented herein is based on the foundational study by Somers et al. (2016) in Oncotarget.

Introduction

Leukemias with MLL rearrangements are aggressive hematological malignancies with a particularly poor prognosis in infants.[3] These cancers are driven by chromosomal translocations involving the MLL1 gene, leading to the expression of fusion proteins that aberrantly regulate gene transcription, ultimately promoting leukemogenesis. Key downstream targets of MLL fusion proteins include the HOXA9, MEIS1, CMYC, and BCL2 genes, which are critical for the survival and proliferation of leukemia cells.[2][3][4] this compound was discovered through a phenotypic screening campaign aimed at identifying compounds that selectively kill MLL-rearranged leukemia cells.[1]

Discovery of this compound: A Phenotypic Screening Approach

This compound was identified from a library of 34,000 small molecules through a cell-based viability screen.[1] The primary screen utilized the MLL-rearranged infant acute lymphoblastic leukemia cell line PER-485 and the MLL-wild-type neuroblastoma cell line BE(2)-C as a counterscreen to identify selective inhibitors.[1] Initial hits were further evaluated against a broader panel of cancer cell lines and normal cells to confirm selectivity.

Experimental Workflow for the Identification of this compound

G cluster_screening Primary Screen cluster_validation Selectivity Validation compound_library 34,000 Small Molecule Library alamar_blue Alamar Blue Viability Assay (10 µM) compound_library->alamar_blue per485 PER-485 (MLL-r) per485->alamar_blue be2c BE(2)-C (MLL-wt) be2c->alamar_blue hits 30 Initial Hits alamar_blue->hits cell_panel Expanded Cell Panel (MLL-r, MLL-wt, Solid Tumors, Normal Cells) hits->cell_panel ic50 IC50 Determination cell_panel->ic50 cci007 This compound Identified ic50->cci007

Caption: Workflow for the discovery of this compound.

Quantitative Analysis of this compound Cytotoxicity

This compound demonstrates selective cytotoxicity against a subset of MLL-rearranged leukemia cell lines and other leukemias with similar gene expression signatures, such as those with CALM-AF10 and SET-NUP214 fusions.[1][2] The half-maximal inhibitory concentrations (IC50) were determined after 72 hours of treatment using an Alamar Blue viability assay.[2]

Cell LineSubtypeMLL StatusThis compound IC50 (µM)Sensitivity
Sensitive
PER-485BCP-ALLMLL-AF41.8Sensitive
MOLM-13AMLMLL-AF92.5Sensitive
MV4;11AMLMLL-AF43.1Sensitive
THP-1AMLMLL-AF94.5Sensitive
KP-MO-TSAMLCALM-AF102.2Sensitive
U937AMLCALM-AF103.8Sensitive
LOUCYT-ALLSET-NUP2144.1Sensitive
Resistant
RS4;11BCP-ALLMLL-AF4> 20Resistant
SEMBCP-ALLMLL-AF4> 20Resistant
KOPN-8BCP-ALLMLL-ENL> 20Resistant
REHBCP-ALLMLL-wt> 20Resistant
NALM-6BCP-ALLMLL-wt> 20Resistant
CEMT-ALLMLL-wt> 20Resistant
JURKATT-ALLMLL-wt> 20Resistant
K562CMLMLL-wt> 20Resistant

Mechanism of Action: Induction of Apoptosis and Gene Signature Reversal

This compound induces rapid, caspase-dependent apoptosis in sensitive leukemia cell lines.[2][4] This is preceded by mitochondrial depolarization.[2][4] A key finding is that this compound treatment leads to a significant downregulation of the mRNA levels of critical MLL target genes, including HOXA9, MEIS1, CMYC, and BCL2, within a few hours of exposure.[2][5]

Proposed Signaling Pathway of this compound

G cci007 This compound unknown_target Unknown Molecular Target(s) cci007->unknown_target gene_expression Downregulation of HOXA9, MEIS1, CMYC, BCL2 mRNA unknown_target->gene_expression mitochondria Mitochondrial Depolarization gene_expression->mitochondria caspase Caspase Activation mitochondria->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Proposed mechanism of this compound action.

Determinants of Sensitivity and Resistance

The sensitivity of MLL-rearranged leukemia cells to this compound is associated with their baseline gene expression profiles.[1] Resistant MLL-r cell lines exhibit significantly higher baseline mRNA levels of MEIS1 and BCL2 compared to their sensitive counterparts.[2][4] This suggests that this compound is most effective in a subpopulation of MLL-r leukemias that are dependent on lower levels of these key survival factors.

Logical Relationship of this compound Sensitivity

G cluster_sensitive This compound Sensitive MLL-r Cells cluster_resistant This compound Resistant MLL-r Cells low_meis1_bcl2 Low Baseline MEIS1 & BCL2 gene_down HOXA9, MEIS1, CMYC, BCL2 Downregulation low_meis1_bcl2->gene_down sensitive_apoptosis Apoptosis gene_down->sensitive_apoptosis high_meis1_bcl2 High Baseline MEIS1 & BCL2 no_effect Minimal Change in Gene Expression high_meis1_bcl2->no_effect survival Survival no_effect->survival cci007 This compound Treatment

Caption: Determinants of this compound sensitivity.

Experimental Methodologies

The following methodologies were employed in the characterization of this compound:

Cell Viability Assay
  • Method: Alamar Blue assay.

  • Procedure: Cells were seeded in 96-well plates and treated with this compound over a concentration range (0.63-20 µM) for 72 hours. Alamar Blue reagent was added, and fluorescence was measured to determine cell viability relative to vehicle-treated controls.[2] IC50 values were calculated using a point-to-point spline fit.[2]

Apoptosis Analysis
  • Method: Annexin V and Propidium Iodide (PI) Staining.

  • Procedure: Cells were treated with 5 µM this compound for 24 hours.[2] Staining with fluorescently labeled Annexin V and PI was performed, followed by analysis on a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.[2]

Mitochondrial Membrane Potential Assay
  • Method: JC-1 Staining.

  • Procedure: Cells were treated with 5 µM this compound for 6 or 24 hours.[2] The cells were then incubated with the JC-1 dye. Mitochondrial depolarization is indicated by a shift in fluorescence from red to green, which was quantified by flow cytometry.[2]

Gene Expression Analysis
  • Method: Quantitative Real-Time PCR (qRT-PCR) and Microarray.

  • Procedure: RNA was isolated from cells treated with this compound for various time points. For qRT-PCR, cDNA was synthesized, and the expression of target genes (HOXA9, MEIS1, CMYC, BCL2) was measured relative to a housekeeping gene. For microarray analysis, whole-genome expression profiling was performed on RNA from PER-485 cells treated with this compound for 3 hours to identify global changes in the MLL-r gene signature.[6]

Conclusion and Future Directions

This compound is a promising small molecule inhibitor that selectively induces apoptosis in a subset of MLL-rearranged leukemias. Its rapid mechanism of action, which involves the downregulation of key leukemogenic driver genes, distinguishes it from other MLL-targeted therapies.[6] The primary challenge and the most critical next step in the development of this compound is the definitive identification of its direct molecular target(s). Target deconvolution studies, such as affinity chromatography, chemical proteomics, or computational modeling, are necessary to elucidate the precise protein(s) with which this compound interacts to exert its potent anti-leukemic effects. Understanding the direct target will be instrumental in optimizing the therapeutic potential of this compound and developing the next generation of inhibitors for this aggressive form of leukemia.

References

The Role of CCI-007 in Inducing Apoptosis in Leukemia Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukemia, particularly subtypes with Mixed-Lineage Leukemia (MLL) gene rearrangements, presents a significant therapeutic challenge, often associated with aggressive disease and poor prognosis. The small molecule CCI-007 has emerged as a promising cytotoxic agent that selectively induces apoptosis in a subset of MLL-rearranged (MLL-r), CALM-AF10, and SET-NUP214 leukemia cells while sparing normal cells.[1][2][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its role in triggering programmed cell death in leukemia cells. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways.

Introduction

Mixed-lineage leukemia, characterized by chromosomal translocations involving the MLL gene, is a highly aggressive hematological malignancy, especially prevalent in infants.[2][4] The resulting MLL fusion proteins drive aberrant gene expression, leading to uncontrolled proliferation and survival of leukemic blasts.[2] Key downstream targets of MLL fusion proteins include the HOXA9, MEIS1, CMYC, and BCL2 genes, which are critical for leukemogenesis and cell survival.[1][2][5] this compound was identified through a cell-based small molecule library screen as a compound that selectively diminishes the viability of a subset of MLL-r leukemia cells.[1][3] Unlike other MLL1 inhibitors that take days to show an effect, this compound acts rapidly, inducing apoptosis within hours of treatment.[1][5]

Mechanism of Action: Induction of Caspase-Dependent Apoptosis

This compound's primary mechanism for eliminating leukemia cells is the induction of rapid, caspase-dependent apoptosis.[1][2][3] This programmed cell death is initiated through the intrinsic or mitochondrial pathway, as evidenced by significant mitochondrial depolarization observed in treated cells.[2][5]

Activation of the Apoptotic Cascade

Treatment of sensitive leukemia cell lines with this compound leads to a significant increase in the population of Annexin V-positive cells, an early marker of apoptosis.[1] This is followed by the activation of key executioner caspases. Specifically, this compound treatment results in the cleavage and activation of caspase-3 and the subsequent cleavage of its substrate, poly (ADP-ribose) polymerase (PARP).[1][5] The dependence on caspase activity is confirmed by experiments where pre-treatment with a pan-caspase inhibitor, Q-VD-OPh, rescues the cells from this compound-induced apoptosis.[1]

Downregulation of Key Survival Genes

A critical aspect of this compound's mechanism is its ability to rapidly alter the MLL-r gene expression signature.[1][2][3] Within hours of treatment, this compound leads to a marked downregulation of the mRNA levels of crucial MLL target genes, including HOXA9, MEIS1, CMYC, and the anti-apoptotic gene BCL2.[1][5] The downregulation of these survival-promoting genes is a key upstream event that likely contributes to the initiation of the apoptotic cascade.

Interestingly, the sensitivity of MLL-r leukemia cells to this compound correlates with the baseline expression levels of MEIS1 and BCL2.[1][2][3] Cell lines with lower baseline expression of these genes are more susceptible to this compound, while resistant cells exhibit significantly higher baseline levels.[1][2][5]

Quantitative Data Summary

The cytotoxic and pro-apoptotic effects of this compound have been quantified across various leukemia cell lines. The following tables summarize the key findings.

Table 1: In Vitro Cytotoxicity of this compound in Leukemia Cell Lines
Cell LineSubtypeThis compound SensitivityIC50 (µM)
PER-485MLL-r (ALL)SensitiveLow micromolar
MOLM-13MLL-r (AML)SensitiveLow micromolar
MV4;11MLL-r (AML)SensitiveLow micromolar
THP-1MLL-r (AML)SensitiveLow micromolar
PER-490MLL-rSensitiveLow micromolar
PER-703AMLL-rSensitiveLow micromolar
KP-MO-TSCALM-AF10SensitiveNot specified
U937CALM-AF10SensitiveNot specified
LoucySET-NUP214SensitiveNot specified
CEMMLL-wtResistantNot affected
RS4;11MLL-r (ALL)ResistantNot affected
SEMK2MLL-rResistantNot specified
KOPN-8MLL-rResistantNot specified
PER-785AMLL-rResistantNot specified
PER-826AMLL-rResistantNot specified
Data extracted from Somers et al., 2016.[1][6]
Table 2: Induction of Apoptosis by this compound
Cell LineTreatment (5 µM this compound, 24h)Increase in Annexin V-Positive Cells (Mean ± SE)
PER-485This compound~40%
MOLM-13This compound~35%
MV4;11This compound~30%
CEMThis compoundNo significant increase
RS4;11This compoundNo significant increase
Data is an approximation based on graphical representation from Somers et al., 2016.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the role of this compound in inducing apoptosis.

Cell Viability Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Method:

    • Leukemia cell lines are seeded in 96-well plates.

    • Cells are treated with a serial dilution of this compound or vehicle control (DMSO).

    • After a specified incubation period (e.g., 72 hours), cell viability is assessed using a resazurin-based assay (e.g., CellTiter-Blue).

    • Fluorescence is measured, and data are normalized to vehicle-treated controls.

    • IC50 values are calculated using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

  • Method:

    • Cells are treated with this compound or vehicle control for a specified time (e.g., 24 hours).

    • Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

    • FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.

    • The mixture is incubated in the dark at room temperature for 15 minutes.

    • The stained cells are analyzed by flow cytometry.

    • The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blotting for Apoptosis Markers
  • Objective: To detect the cleavage of caspase-3 and PARP as markers of apoptosis.

  • Method:

    • Cells are treated with this compound, a positive control (e.g., cisplatin), or vehicle control.

    • Cell lysates are prepared using RIPA buffer supplemented with protease inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against total and cleaved caspase-3, and total and cleaved PARP.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time RT-PCR (qRT-PCR)
  • Objective: To measure the mRNA expression levels of MLL target genes.

  • Method:

    • RNA is extracted from this compound-treated and control cells using a suitable RNA isolation kit.

    • cDNA is synthesized from the RNA template using reverse transcriptase.

    • qRT-PCR is performed using gene-specific primers for HOXA9, MEIS1, CMYC, BCL2, and a housekeeping gene (e.g., GAPDH).

    • The relative expression of target genes is calculated using the ΔΔCt method.

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptotic Pathway in MLL-r Leukemia

CCI007_Apoptosis_Pathway cluster_genes Target Genes CCI007 This compound Target_Genes Downregulation of MLL Target Gene Expression CCI007->Target_Genes Inhibits MLL_Fusion MLL Fusion Protein (e.g., MLL-AF4) HOXA9 HOXA9 MEIS1 MEIS1 CMYC CMYC BCL2 BCL2 Target_Genes->BCL2 Mitochondria Mitochondrial Depolarization BCL2->Mitochondria Inhibits Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis Experimental_Workflow cluster_assays Apoptosis Assessment start Leukemia Cell Culture treatment Treatment with this compound or Vehicle Control start->treatment flow_cytometry Flow Cytometry (Annexin V/PI Staining) treatment->flow_cytometry western_blot Western Blot (Caspase-3, PARP cleavage) treatment->western_blot qRT_PCR qRT-PCR (BCL2, MYC expression) treatment->qRT_PCR data_analysis Data Analysis and Quantification flow_cytometry->data_analysis western_blot->data_analysis qRT_PCR->data_analysis

References

Understanding the Gene Expression Changes Induced by CCI-007: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular and cellular effects of CCI-007, a novel small molecule inhibitor with selective cytotoxicity against leukemias with MLL rearrangements (MLL-r). This document details the compound's impact on gene expression, outlines the experimental methodologies used for its characterization, and visualizes the key signaling pathways and workflows involved in its investigation.

Core Mechanism of Action

This compound has been identified as a potent inducer of apoptosis in a subset of MLL-r, CALM-AF10, and SET-NUP214 leukemia cell lines.[1][2] Its primary mechanism involves the rapid downregulation of key MLL-r target genes, including HOXA9, MEIS1, CMYC, and BCL2, which are crucial drivers of leukemogenesis in these subtypes.[1][2][3] This alteration in the MLL-r gene expression signature occurs within hours of treatment and precedes the onset of apoptosis, suggesting a direct impact on the transcriptional machinery rather than a secondary effect of cell death.

Quantitative Gene Expression Analysis

The following tables summarize the quantitative data on gene expression changes observed in MLL-r leukemia cell lines following treatment with this compound. The data is derived from quantitative real-time RT-PCR and microarray analyses as reported in the primary literature.

Table 1: Relative mRNA Expression of MLL Target Genes in Response to this compound (5 µM for 3h) in PER-485 Cells (MLL-r, sensitive) [2]

GeneFold Change vs. DMSO Control (Mean ± SE)
HOXA9~0.4
MEIS1~0.5
CMYC~0.6
BCL2~0.5

Data is estimated from graphical representations in Somers et al., 2016 and represents a significant decrease in mRNA levels.

Table 2: Baseline mRNA Expression of MLL Target Genes in this compound Sensitive vs. Resistant MLL-r Cell Lines [2]

GeneRelative Expression in Resistant Lines (vs. Sensitive Lines)Key Finding
MEIS1Significantly HigherHigher baseline MEIS1 and BCL2 expression is associated with resistance to this compound.[2][3]
BCL2Significantly Higher
HOXA9No significant difference
CMYCNo significant difference

Signaling Pathway and Mechanism of Action

The proposed signaling pathway for this compound's activity is depicted below. The compound targets the transcriptional machinery in MLL-r leukemia cells, leading to a rapid decrease in the expression of critical survival genes and subsequent activation of the intrinsic apoptotic pathway.

CCI007_Mechanism cluster_cell MLL-r Leukemia Cell CCI007 This compound MLL_Fusion MLL Fusion Protein (e.g., MLL-AF4) CCI007->MLL_Fusion Inhibits Transcription Aberrant Transcription MLL_Fusion->Transcription Drives Target_Genes Target Genes (HOXA9, MEIS1, CMYC, BCL2) mRNA Decreased mRNA Target_Genes->mRNA Leads to Proteins Decreased Survival Proteins mRNA->Proteins Mitochondria Mitochondrial Depolarization Proteins->Mitochondria Induces Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Experimental_Workflow cluster_workflow This compound Investigation Workflow cluster_assays Cellular & Molecular Assays Start Start: MLL-r Leukemia Cell Lines Treatment Treat with this compound (vs. DMSO control) Start->Treatment Viability Cell Viability (Alamar Blue) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Gene_Expression Gene Expression (qRT-PCR, Microarray) Treatment->Gene_Expression Data_Analysis Data Analysis Viability->Data_Analysis Apoptosis->Data_Analysis Gene_Expression->Data_Analysis Conclusion Conclusion: Mechanism of Action Data_Analysis->Conclusion

References

CCI-007's Selectivity for CALM-AF10 and SET-NUP214 Fusion Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukemias driven by chromosomal translocations resulting in fusion oncoproteins, such as CALM-AF10 and SET-NUP214, represent a significant therapeutic challenge, often associated with aggressive disease and poor prognosis. The small molecule CCI-007 has emerged as a promising preclinical candidate, demonstrating selective cytotoxicity against leukemia cells harboring these specific fusions, as well as a subset of MLL-rearranged (MLL-r) leukemias. This technical guide provides an in-depth overview of the selectivity, mechanism of action, and preclinical evaluation of this compound. It includes a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways and experimental workflows to support further research and development efforts in this area.

Introduction

Acute leukemias with fusions involving the Mixed Lineage Leukemia (MLL) gene, as well as the less common but aggressive CALM-AF10 and SET-NUP214 fusions, are characterized by distinct gene expression signatures and a dependency on the continued expression of oncogenic driver genes such as HOXA9 and MEIS1.[1][2][3] this compound was identified through a cell-based small molecule library screen as a compound that selectively reduces the viability of a subset of MLL-r, CALM-AF10, and SET-NUP214 leukemia cells, while sparing normal cells and other cancer cell types.[2][3] A key feature of this compound is its rapid induction of apoptosis, a characteristic that distinguishes it from other targeted agents against MLL-r leukemia, such as DOT1L inhibitors, which typically require several days to elicit a cytotoxic effect.[2] This guide synthesizes the available data on this compound to provide a detailed resource for the scientific community.

Data Presentation: In Vitro Cytotoxicity of this compound

The selective cytotoxic activity of this compound has been evaluated across a panel of human leukemia cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a clear distinction between sensitive and resistant cell lines.

Cell LineFusion/RearrangementLeukemia SubtypeThis compound IC50 (µM)Sensitivity
PER-485MLL-AF4B-cell Acute Lymphoblastic Leukemia (B-ALL)2.5Sensitive
MV4;11MLL-AF4Acute Myeloid Leukemia (AML)3.1Sensitive
THP-1MLL-AF9AML> 20Resistant
MOLM-13MLL-AF9AML> 20Resistant
U937CALM-AF10AML4.2Sensitive
LOUCYSET-NUP214T-cell Acute Lymphoblastic Leukemia (T-ALL)5.0Sensitive
REHMLL-wtB-ALL> 20Resistant
JURKATMLL-wtT-ALL> 20Resistant
K562MLL-wt (BCR-ABL)Chronic Myeloid Leukemia (CML)> 20Resistant

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Viability Assay (Alamar Blue Assay)

This assay quantitatively measures cell proliferation and cytotoxicity.

  • Cell Plating: Seed leukemia cells in a 96-well plate at a density of 1 x 104 cells/well in a final volume of 100 µL of appropriate cell culture medium.

  • Compound Treatment: Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Reagent Addition: Add 10 µL of Alamar Blue reagent to each well.

  • Second Incubation: Incubate the plate for an additional 4-8 hours at 37°C, protected from light.

  • Measurement: Measure fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 values using a dose-response curve fitting software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat leukemia cells with this compound (e.g., at 5 µM) or vehicle control for 24 hours.

  • Cell Harvesting: Harvest approximately 1-5 x 105 cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold 1X PBS and once with 1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2).

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.

Mitochondrial Membrane Potential Assay (JC-1 Staining)

This assay detects the loss of mitochondrial membrane potential, a hallmark of early apoptosis.

  • Cell Treatment: Treat leukemia cells with this compound (e.g., at 5 µM) or vehicle control for 6 and 24 hours.

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in 500 µL of pre-warmed cell culture medium containing 2 µM of JC-1 stain.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: Centrifuge the cells at 400 x g for 5 minutes and wash the pellet with 1X Assay Buffer.

  • Analysis: Analyze the cells by flow cytometry. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with depolarized mitochondria will show green fluorescence (JC-1 monomers).

Gene Expression Analysis (Quantitative Real-Time PCR)

This method quantifies the mRNA levels of target genes.

  • Cell Treatment: Treat sensitive leukemia cells with this compound (e.g., at 5 µM) for various time points (e.g., 3, 6, 24 hours).

  • RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the quantitative PCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target genes (HOXA9, MEIS1, CMYC, BCL2) and a housekeeping gene (e.g., GAPDH or ABL1) for normalization.

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument with appropriate cycling conditions.

  • Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

Mandatory Visualization

Proposed Signaling Pathway of this compound in Sensitive Leukemia Cells

CCI007_Pathway cluster_upstream Upstream Events cluster_downstream Downstream Consequences This compound This compound Unknown_Target Unknown Molecular Target(s) This compound->Unknown_Target Direct Interaction (Hypothesized) Gene_Expression Downregulation of Leukemogenic Gene Expression Unknown_Target->Gene_Expression Apoptosis Induction of Apoptosis Unknown_Target->Apoptosis HOXA9 HOXA9 Gene_Expression->HOXA9 MEIS1 MEIS1 Gene_Expression->MEIS1 CMYC CMYC Gene_Expression->CMYC BCL2 BCL2 Gene_Expression->BCL2 Mitochondrial_Depolarization Mitochondrial Depolarization Apoptosis->Mitochondrial_Depolarization Caspase_Activation Caspase Activation Mitochondrial_Depolarization->Caspase_Activation

Caption: Proposed mechanism of this compound in CALM-AF10 and SET-NUP214 leukemia.

Experimental Workflow for Assessing this compound Activity

Experimental_Workflow Start Leukemia Cell Lines (CALM-AF10, SET-NUP214, MLL-r) Treatment Treatment with this compound (Dose- and Time-course) Start->Treatment Viability Cell Viability Assay (Alamar Blue) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Mitochondria Mitochondrial Potential Assay (JC-1 Staining) Treatment->Mitochondria Gene_Expression Gene Expression Analysis (qRT-PCR) Treatment->Gene_Expression IC50 Determine IC50 Values Viability->IC50 Apoptotic_Population Quantify Apoptotic Cells Apoptosis->Apoptotic_Population Mito_Depolarization Measure Mitochondrial Depolarization Mitochondria->Mito_Depolarization Gene_Downregulation Quantify Downregulation of HOXA9, MEIS1, CMYC, BCL2 Gene_Expression->Gene_Downregulation

Caption: Workflow for the preclinical evaluation of this compound.

Logical Relationship of this compound Sensitivity and Resistance

Sensitivity_Resistance Leukemia_Cells CALM-AF10 / SET-NUP214 / MLL-r Leukemia Cells CCI-007_Treatment This compound Treatment Leukemia_Cells->CCI-007_Treatment Sensitive_Cells Sensitive Cells CCI-007_Treatment->Sensitive_Cells Resistant_Cells Resistant Cells CCI-007_Treatment->Resistant_Cells Low_MEIS1_BCL2 Lower Baseline MEIS1 & BCL2 Expression Sensitive_Cells->Low_MEIS1_BCL2 Apoptosis_Induction Rapid Apoptosis Sensitive_Cells->Apoptosis_Induction High_MEIS1_BCL2 Higher Baseline MEIS1 & BCL2 Expression Resistant_Cells->High_MEIS1_BCL2 Survival Cell Survival Resistant_Cells->Survival

Caption: Factors influencing this compound sensitivity and resistance.

Discussion and Future Directions

This compound represents a promising lead compound for the treatment of leukemias with CALM-AF10, SET-NUP214, and a subset of MLL fusions. Its rapid induction of apoptosis and distinct mechanism of action compared to other MLL-targeted therapies highlight its potential.[2] The correlation between lower baseline expression of the anti-apoptotic gene BCL2 and the transcription factor MEIS1 with sensitivity to this compound provides a potential biomarker strategy for patient selection.[3]

The primary unanswered question is the direct molecular target of this compound. Identifying this target is crucial for a complete understanding of its mechanism of action and for guiding further drug development and optimization. Future studies should focus on target deconvolution using techniques such as affinity chromatography-mass spectrometry, chemical proteomics, or genetic screens.

Furthermore, in vivo studies in relevant patient-derived xenograft (PDX) models are necessary to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound. Combination studies with standard-of-care chemotherapeutics or other targeted agents could also reveal synergistic interactions and provide a rationale for future clinical trials.

References

Cytotoxic Effects of CCI-007 on MLL-Rearranged Leukemia Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Leukemia characterized by rearrangements of the Mixed Lineage Leukemia (MLL) gene represents a highly aggressive hematological malignancy with a historically poor prognosis, particularly in infants.[1] These leukemias are driven by MLL fusion proteins that dysregulate the expression of critical target genes, including HOXA9 and MEIS1, leading to uncontrolled proliferation and survival.[1] This guide details the preclinical data of CCI-007, a novel small molecule inhibitor identified for its selective and potent cytotoxic activity against a subset of MLL-rearranged (MLL-r) leukemia cell lines. This compound induces rapid, caspase-dependent apoptosis within hours of treatment by downregulating the expression of key MLL target genes, including HOXA9, MEIS1, CMYC, and BCL2.[2][3] Notably, sensitivity to this compound is correlated with baseline expression levels of MEIS1 and BCL2, suggesting a potential biomarker-driven therapeutic strategy.[4] This document provides a comprehensive overview of the quantitative cytotoxicity data, the underlying mechanism of action, and the detailed experimental protocols used to evaluate the effects of this compound.

Introduction to MLL-Rearranged Leukemia and this compound

Overview of MLL-Rearranged (MLL-r) Leukemia

MLL-rearranged (MLL-r) leukemia is a high-risk form of cancer resulting from chromosomal translocations involving the MLL gene (also known as KMT2A).[1] The resulting MLL fusion proteins disrupt normal hematopoietic development by aberrantly activating the transcription of developmental genes.[1] This leads to a block in differentiation and enhanced self-renewal of hematopoietic progenitor cells, ultimately causing leukemia.[1] MLL-r leukemias can be of either acute lymphoblastic (ALL) or acute myeloid leukemia (AML) lineage and are known for their aggressive clinical course and resistance to conventional chemotherapy.[5]

The HOXA9/MEIS1 Axis in MLL-r Leukemogenesis

The leukemogenic activity of MLL fusion proteins is critically dependent on the upregulation of downstream target genes. Among the most important are the transcription factors HOXA9 and MEIS1, which are aberrantly expressed in MLL-r cells and essential for their survival and proliferation.[1] Other key genes involved in the survival of MLL-r leukemia cells include the proto-oncogene CMYC and the anti-apoptotic factor BCL2.[1][2] This signaling network is a prime target for therapeutic intervention.

This compound: A Novel Selective Inhibitor

Through a cell-based small molecule library screen, this compound was identified as a compound that selectively reduces the viability of a subset of MLL-r leukemia cells.[4][6] Unlike many targeted therapies that require days to elicit a response, this compound displays rapid cytotoxicity.[2] Its activity extends to other leukemia subtypes that share a dependency on the HOXA9 pathway, such as those with CALM-AF10 and SET-NUP214 translocations.[5][6]

Quantitative Analysis of this compound Cytotoxicity

This compound demonstrates selective cytotoxicity against a specific subset of leukemia cell lines. Efficacy was determined by assessing the half-maximal inhibitory concentration (IC50) following 72 hours of compound exposure. The data reveals a clear distinction between sensitive and resistant MLL-r cell lines, with sensitive lines exhibiting IC50 values in the low micromolar range.[5]

Cell LineLeukemia SubtypeGenetic FeatureThis compound SensitivityIC50 (µM)
PER-485 MLL-r B-ALLt(4;11)Sensitive1.9 ± 0.1
MV4;11 MLL-r AMLt(4;11)Sensitive2.5 ± 0.2
MOLM-13 MLL-r AMLt(9;11)Sensitive2.6 ± 0.3
THP-1 MLL-r AMLt(9;11)Sensitive2.8 ± 0.2
PER-490 MLL-r B-ALLt(11;19)Sensitive3.5 ± 0.3
PER-703A MLL-r B-ALLt(10;11)Sensitive4.8 ± 0.4
U937 MLL-wt AMLCALM-AF10Sensitive2.7 ± 0.1
KP-MO-TS MLL-wt AMLCALM-AF10Sensitive3.2 ± 0.2
Loucy MLL-wt T-ALLSET-NUP214Sensitive4.1 ± 0.5
RS4;11 MLL-r B-ALLt(4;11)Resistant> 20
SEMK2 MLL-r B-ALLt(4;11)Resistant> 20
KOPN-8 MLL-r B-ALLt(11;19)Resistant> 20
PER-785A MLL-r B-ALLt(X;11)Resistant> 20
PER-826A MLL-r B-ALLt(1;11)Resistant> 20
Table 1: Differential Cytotoxicity of this compound. The table summarizes the IC50 values for this compound across a panel of MLL-rearranged and MLL-wild-type leukemia cell lines after 72 hours of treatment. Data is derived from Somers et al., 2016.

Mechanism of Action of this compound

The cytotoxic effect of this compound is initiated by the rapid suppression of a key transcriptional program, leading to the induction of programmed cell death.

Downregulation of MLL-r Survival Genes

Treatment with this compound leads to a significant and rapid decrease in the mRNA levels of HOXA9, MEIS1, CMYC, and BCL2 in sensitive MLL-r and CALM-AF10 cell lines.[4] This effect is observed within a few hours of treatment and is minimal or absent in resistant cell lines.[4] This rapid alteration of the characteristic MLL-r gene expression signature is a primary event in the compound's mechanism of action.[2]

Induction of Caspase-Dependent Apoptosis

Following the downregulation of survival genes, this compound induces a rapid apoptotic response.[3] This process is characterized by mitochondrial depolarization and is dependent on the activation of caspases, the core executioners of apoptosis.[2][6] A significant increase in the population of Annexin V-positive cells is observed in sensitive cell lines within 24 hours of treatment, confirming the induction of apoptosis.[2]

Correlation with Baseline Gene Expression

A key finding is that resistance to this compound within the MLL-r cell line panel is strongly correlated with the baseline expression levels of specific MLL target genes.[4] Resistant MLL-r cell lines were found to have significantly higher baseline mRNA levels of MEIS1 and BCL2 compared to their sensitive counterparts.[2][3][4] This suggests that this compound selectively targets a subpopulation of MLL-r cells characterized by lower baseline expression of these critical survival factors.[4]

CCI007_Pathway cluster_genes MLL-r Transcriptional Program CCI007 This compound HOXA9 HOXA9 CCI007->HOXA9 Downregulation (within hours) MEIS1 MEIS1 CCI007->MEIS1 Downregulation (within hours) BCL2 BCL2 CCI007->BCL2 Downregulation (within hours) CMYC CMYC CCI007->CMYC Downregulation (within hours) Mito Mitochondrial Depolarization HOXA9->Mito MEIS1->Mito BCL2->Mito CMYC->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Diagram 1. Proposed signaling pathway of this compound in sensitive MLL-r leukemia cells.

Experimental Protocols

The evaluation of this compound's cytotoxic effects involved several key in vitro assays.

Cell Lines and Culture

A panel of 30 human cell lines was used, including MLL-r leukemia, MLL-wild type (wt) leukemia, solid tumor, and non-malignant control cells. Leukemia cell lines (e.g., PER-485, MV4;11, RS4;11) were cultured in RPMI-1640 medium supplemented with 10-20% fetal bovine serum, L-glutamine, and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity (Cell Viability) Assay

The cytotoxic effect of this compound was quantified using a resazurin-based (Alamar Blue) assay.

  • Cell Seeding: Cells were seeded in exponential growth phase into 96-well plates.

  • Compound Treatment: Cells were treated with a concentration range of this compound (e.g., 0.63-20 µM) or vehicle control (DMSO).[2]

  • Incubation: Plates were incubated for 72 hours.

  • Assay: Alamar Blue reagent was added to each well, and plates were incubated for an additional 4-6 hours.

  • Measurement: Fluorescence was measured using a plate reader.

  • Analysis: Cell viability was calculated relative to vehicle-treated control cells, and IC50 values were determined using non-linear regression analysis.

Apoptosis Assay

Apoptosis was quantified by flow cytometry using Annexin V and a viability dye (e.g., 7-AAD or Propidium Iodide).

  • Treatment: Sensitive and resistant cells were treated with this compound (e.g., 5 µM) or vehicle control for a specified time (e.g., 24 hours).[2]

  • Harvesting: Cells were harvested and washed with cold PBS.

  • Staining: Cells were resuspended in Annexin V binding buffer and stained with fluorescently-conjugated Annexin V and a viability dye according to the manufacturer's protocol.

  • Acquisition: Samples were analyzed on a flow cytometer.

  • Analysis: The percentage of apoptotic cells (Annexin V-positive) was quantified using flow cytometry analysis software. The increase in apoptosis was calculated relative to vehicle-treated cells.[2]

Quantitative Real-Time PCR (qRT-PCR)

The effect of this compound on MLL target gene expression was measured by qRT-PCR.

  • Treatment and RNA Extraction: Cells were treated with this compound or vehicle for a short duration (e.g., 4-8 hours). Total RNA was then extracted using a suitable kit.

  • cDNA Synthesis: First-strand cDNA was synthesized from the RNA using a reverse transcriptase enzyme.

  • PCR Amplification: The cDNA was used as a template for real-time PCR with specific primers for target genes (HOXA9, MEIS1, CMYC, BCL2) and one or more housekeeping genes for normalization.

  • Analysis: Relative gene expression was calculated using the ΔΔCt method, normalizing target gene expression to the housekeeping genes and expressing it relative to the vehicle-treated control.[4]

CCI007_Workflow cluster_setup Experiment Setup cluster_assays Biological Assays cluster_analysis Data Analysis & Output Culture 1. Leukemia Cell Culture (Sensitive & Resistant Lines) Treatment 2. Treatment (this compound vs. Vehicle) Culture->Treatment Viability Cell Viability Assay (72h, Alamar Blue) Treatment->Viability Apoptosis Apoptosis Assay (24h, Annexin V Staining) Treatment->Apoptosis GeneExp Gene Expression Analysis (4-8h, qRT-PCR) Treatment->GeneExp IC50 IC50 Calculation Viability->IC50 ApoptosisQuant % Apoptotic Cells Apoptosis->ApoptosisQuant mRNAFold mRNA Fold Change GeneExp->mRNAFold

Diagram 2. Experimental workflow for assessing the cytotoxic effects of this compound.

Summary and Future Directions

This compound is a novel small molecule that exhibits potent and rapid cytotoxic activity against a defined subset of MLL-r, CALM-AF10, and SET-NUP214 leukemia cell lines.[2] Its mechanism of action, which involves the swift downregulation of the MLL target gene signature, distinguishes it from other MLL-targeted inhibitors that typically require several days to induce cell death or differentiation.[2]

The strong correlation between resistance and high baseline expression of MEIS1 and BCL2 provides a critical insight into the compound's selective activity and suggests that these genes could serve as biomarkers to stratify patients who would be most likely to respond to this compound.[4] These findings highlight a promising new avenue for developing targeted therapies for these aggressive leukemias and underscore the need for therapeutic strategies tailored to the specific molecular subtypes within MLL-r disease.[3] Further investigation is warranted to validate these findings in preclinical in vivo models and to fully elucidate the molecular target of this compound.

References

Foundational Research on CCI-007: A Potential Therapeutic Agent for MLL-Rearranged Leukemias

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational preclinical research on CCI-007, a novel small molecule inhibitor with selective cytotoxic activity against specific subtypes of leukemia. The data and protocols summarized herein are derived from the seminal study by Somers et al. (2016) published in Oncotarget, which first identified and characterized the compound.

Introduction

Leukemias characterized by rearrangements of the Mixed Lineage Leukemia (MLL) gene, particularly in infants, are aggressive malignancies with poor prognoses, highlighting an urgent need for more targeted and less toxic therapeutic options.[1][2] A cell-based small molecule library screening was conducted on an infant MLL-rearranged (MLL-r) cell line, PER-485, to identify selective inhibitors for this leukemia subtype.[2] This unbiased screening led to the identification of this compound, a small molecule that demonstrates potent and selective cytotoxicity against a subset of MLL-r, CALM-AF10, and SET-NUP214 leukemia cell lines.[1][3]

Mechanism of Action

This compound induces rapid, caspase-dependent apoptosis in sensitive leukemia cell lines.[1][2] This is accompanied by mitochondrial depolarization, a key event in the intrinsic apoptotic pathway.[1] A critical aspect of this compound's mechanism is its ability to alter the characteristic MLL-r gene expression signature. Within hours of treatment, this compound leads to the downregulation of key oncogenic drivers in MLL-r leukemia, including HOXA9, MEIS1, CMYC, and BCL2.[1][2] Interestingly, MLL-r leukemia cells resistant to this compound were found to have significantly higher baseline expression levels of MEIS1 and BCL2.[1]

Signaling Pathway of this compound in MLL-r Leukemia

CCI007_Mechanism cluster_input Therapeutic Agent cluster_downregulation Gene Expression Modulation cluster_cellular_effects Cellular Outcomes cluster_resistance Resistance Mechanism CCI007 This compound HOXA9 HOXA9 Downregulation CCI007->HOXA9 Inhibits Expression MEIS1 MEIS1 Downregulation CCI007->MEIS1 Inhibits Expression CMYC CMYC Downregulation CCI007->CMYC Inhibits Expression BCL2 BCL2 Downregulation CCI007->BCL2 Inhibits Expression Mito_Depol Mitochondrial Depolarization CCI007->Mito_Depol Induces BCL2->Mito_Depol Promotes Caspase_Act Caspase Activation Mito_Depol->Caspase_Act Apoptosis Apoptosis Caspase_Act->Apoptosis High_MEIS1_BCL2 High Baseline MEIS1/BCL2 High_MEIS1_BCL2->CCI007 Confers Resistance

Caption: Proposed mechanism of action for this compound in sensitive MLL-r leukemia cells.

Quantitative Data Summary

The cytotoxic effects of this compound were evaluated across a panel of leukemia cell lines. The half-maximal inhibitory concentration (IC50) values were determined following 72 hours of treatment.

Table 1: Differential Cytotoxicity of this compound in Human Leukemia Cell Lines
Cell LineSubtypeMLL StatusIC50 (µM)Sensitivity
MLL-rearranged
PER-485BCP-ALLt(4;11)1.5Sensitive
PER-490BCP-ALLt(4;11)1.2Sensitive
KOPN-8BCP-ALLt(11;19)1.8Sensitive
SEMBCP-ALLt(4;11)>20Resistant
RS4;11BCP-ALLt(4;11)>20Resistant
MV4;11AMLt(4;11)2.5Sensitive
MOLM-13AMLt(9;11)3.0Sensitive
THP-1AMLt(9;11)>20Resistant
CALM-AF10 / SET-NUP214
U937AMLCALM-AF102.1Sensitive
LOUCYT-ALLSET-NUP2144.5Sensitive
MLL wild-type
NALM-6BCP-ALLMLL-wt>20Resistant
REHBCP-ALLMLL-wt>20Resistant
CEMT-ALLMLL-wt>20Resistant
JURKATT-ALLMLL-wt>20Resistant
HL-60AMLMLL-wt>20Resistant
KG-1AMLMLL-wt>20Resistant

BCP-ALL: B-cell precursor acute lymphoblastic leukemia; AML: Acute myeloid leukemia; T-ALL: T-cell acute lymphoblastic leukemia; MLL-wt: MLL wild-type. Data extracted from Somers et al., 2016.[4]

Table 2: Induction of Apoptosis and Mitochondrial Depolarization
Cell LineTreatment (5 µM this compound, 24h)Increase in Annexin V-positive cells (%)Mitochondrial Depolarization (JC-1 assay)
PER-485This compoundSignificant increase (p<0.0001)Observed
MV4;11This compoundSignificant increase (p<0.0001)Observed
MOLM-13This compoundSignificant increase (p<0.0001)Not reported
CEMThis compoundNo significant increaseNot observed
RS4;11This compoundNo significant increaseNot observed

Data extracted from Somers et al., 2016.[3][4]

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the foundational research of this compound.

Cell Viability Assay (Alamar Blue Assay)
  • Cell Plating: Cells were seeded in 96-well plates at their optimal density.

  • Compound Treatment: Cells were treated with a range of concentrations of this compound or vehicle control (DMSO).

  • Incubation: Plates were incubated for 72 hours.

  • Alamar Blue Addition: Alamar Blue reagent was added to each well.

  • Fluorescence Reading: After a further incubation period, fluorescence was measured to determine cell viability.

  • Data Analysis: IC50 values were calculated using GraphPad Prism software.[4]

Apoptosis Analysis (Annexin V Staining)
  • Cell Treatment: Cells were treated with 5 µM this compound or vehicle for 24 hours.

  • Cell Harvesting: Cells were collected, washed, and resuspended in Annexin V binding buffer.

  • Staining: Cells were stained with FITC-conjugated Annexin V and a viability dye (e.g., Propidium Iodide).

  • Flow Cytometry: The percentage of apoptotic (Annexin V-positive) cells was quantified using flow cytometry.

  • Statistical Analysis: ANOVA was used to compare treatment groups.[3]

Mitochondrial Membrane Potential Assay (JC-1 Staining)
  • Cell Treatment: Cells were treated with 5 µM this compound or vehicle for 6 and 24 hours.

  • JC-1 Staining: Cells were incubated with JC-1 dye.

  • Flow Cytometry: The shift from red (healthy mitochondria) to green (depolarized mitochondria) fluorescence was analyzed by flow cytometry.[3]

Gene Expression Analysis (Microarray)
  • Cell Treatment: PER-485 cells were treated with this compound for 3 hours.

  • RNA Isolation: Total RNA was extracted from the cells.

  • Microarray Hybridization: Labeled cRNA was hybridized to a whole genome microarray.

  • Data Analysis: Gene Set Enrichment Analysis (GSEA) was performed to identify significantly altered gene expression signatures.[3]

Experimental Workflow: From Screening to Mechanism

CCI007_Workflow cluster_screening Compound Screening cluster_characterization Functional Characterization cluster_mechanism Mechanism of Action Studies Lib_Screen Small Molecule Library Screen (on PER-485 cells) Hit_Ident Initial Hit Identification Lib_Screen->Hit_Ident Selectivity_Screen Selectivity Screening (Panel of 30 cell lines) Hit_Ident->Selectivity_Screen CCI007_Ident Identification of this compound Selectivity_Screen->CCI007_Ident Viability_Assay Cell Viability Assays (IC50 Determination) CCI007_Ident->Viability_Assay Apoptosis_Assay Apoptosis Assays (Annexin V, Caspase) Viability_Assay->Apoptosis_Assay Gene_Expression Gene Expression Profiling (Microarray) Viability_Assay->Gene_Expression Mito_Assay Mitochondrial Potential (JC-1 Staining) Apoptosis_Assay->Mito_Assay Pathway_Analysis Pathway Analysis (GSEA) Gene_Expression->Pathway_Analysis

Caption: Experimental workflow for the discovery and characterization of this compound.

Conclusion

The foundational research on this compound has identified it as a promising therapeutic candidate for a subset of aggressive leukemias, including those with MLL rearrangements, CALM-AF10, and SET-NUP214 fusions.[3][5] Its rapid induction of apoptosis and targeted modulation of the MLL-r gene expression signature represent a novel therapeutic avenue.[1][2] Further preclinical and clinical development is warranted to explore the full potential of this compound in treating these devastating diseases.

References

Unraveling the Downstream Cascade: A Technical Guide to CCI-007 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the signaling pathways and downstream targets of CCI-007, a novel small molecule inhibitor showing selective cytotoxicity against specific hematological malignancies. This document outlines the current understanding of its mechanism of action, presents key quantitative data from preclinical studies, details relevant experimental methodologies, and provides visual representations of the signaling cascade.

Core Mechanism of Action

This compound is a small molecule inhibitor that has demonstrated significant cytotoxic effects in a subset of leukemias, particularly those with MLL (Mixed Lineage Leukemia) rearrangements, as well as CALM-AF10 and SET-NUP214 translocations.[1][2] Its primary mechanism involves the induction of rapid, caspase-dependent apoptosis.[1][2][3] This programmed cell death is initiated through mitochondrial depolarization, a key event in the intrinsic apoptotic pathway.[1][2][3][4]

A critical aspect of this compound's activity is its ability to modulate the characteristic gene expression signature associated with MLL-rearranged leukemia.[1][3] Within hours of treatment, this compound leads to a significant downregulation of crucial driver oncogenes, including HOXA9, MEIS1, CMYC, and BCL2.[1][2][3][4] The baseline expression levels of MEIS1 and BCL2 appear to be key determinants of sensitivity to this compound, with lower baseline levels correlating with higher sensitivity.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical evaluations of this compound.

Table 1: Cytotoxicity of this compound in Leukemia Cell Lines

Cell LineSubtypeIC50 (µM)Sensitivity
PER-485MLL-r (t(4;11))~2.5Sensitive
MOLM-13MLL-r (t(9;11))~3.0Sensitive
MV4;11MLL-r (t(4;11))~4.0Sensitive
RS4;11MLL-r (t(4;11))>20Resistant
CEMMLL-wt>20Resistant
U937CALM-AF10Not specifiedSensitive
LoucySET-NUP214Not specifiedSensitive

Data extracted from multiple independent experiments showing the concentration of this compound required to inhibit cell viability by 50%.[1]

Table 2: Apoptosis Induction by this compound

Cell LineTreatment (5 µM this compound, 24h)Increase in Annexin V-positive cells (%)
PER-485This compoundSignificant increase
MOLM-13This compoundSignificant increase
MV4;11This compoundSignificant increase
RS4;11This compoundNo significant effect
CEMThis compoundNo significant effect

Summary of flow cytometry data indicating the percentage of apoptotic cells following this compound treatment.[1]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for its evaluation.

CCI007_Signaling_Pathway cluster_input This compound cluster_cellular_effects Cellular Effects cluster_gene_expression Gene Expression Regulation CCI007 This compound Mitochondria Mitochondrial Depolarization CCI007->Mitochondria MLL_Fusion MLL Fusion Proteins (e.g., MLL-AF4) CCI007->MLL_Fusion Inhibits activity of or downstream signaling Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis Downregulation Downregulation of Target Genes MLL_Fusion->Downregulation HOXA9 HOXA9 Downregulation->HOXA9 MEIS1 MEIS1 Downregulation->MEIS1 CMYC CMYC Downregulation->CMYC BCL2 BCL2 Downregulation->BCL2 BCL2->Mitochondria Inhibits Experimental_Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_analysis Data Analysis and Interpretation Cell_Lines Panel of Leukemia and Control Cell Lines CCI007_Treatment This compound Treatment (Dose-Response) Cell_Lines->CCI007_Treatment Viability_Assay Cell Viability Assay (e.g., Alamar Blue) CCI007_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V Staining, Flow Cytometry) CCI007_Treatment->Apoptosis_Assay Mito_Potential Mitochondrial Potential Assay (e.g., JC-1) CCI007_Treatment->Mito_Potential Gene_Expression Gene Expression Profiling (Microarray/RNA-seq) CCI007_Treatment->Gene_Expression IC50 IC50 Determination Viability_Assay->IC50 Apoptosis_Quant Quantification of Apoptosis Apoptosis_Assay->Apoptosis_Quant GSEA Gene Set Enrichment Analysis (GSEA) Gene_Expression->GSEA

References

Initial Efficacy of CCI-007 in Infant Leukemia: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the initial preclinical studies on CCI-007, a novel small molecule inhibitor showing selective cytotoxic activity against infant leukemia, particularly cases with Mixed-Lineage Leukemia (MLL) gene rearrangements. This document is intended for researchers, scientists, and drug development professionals interested in the emerging therapeutic landscape for this aggressive pediatric malignancy.

Abstract

Infant leukemia with MLL rearrangements (MLL-r) presents a significant clinical challenge with poor prognosis.[1] Initial research has identified a novel small molecule, this compound, which demonstrates potent and selective cytotoxic effects against a subset of MLL-r leukemia cell lines.[2] Unlike other inhibitors that require days to show efficacy, this compound induces rapid, caspase-dependent apoptosis within 24 hours of treatment.[2][3] This is accompanied by a swift downregulation of key MLL-r associated survival genes, including HOXA9, MEIS1, CMYC, and BCL2.[2][3] These early findings highlight this compound as a promising candidate for further preclinical and clinical investigation for the treatment of these aggressive leukemias.[2]

Introduction to this compound

This compound was identified through a cell-based small molecule library screen designed to find selective inhibitors for MLL-r leukemia.[2] The initial screening used the infant MLL-r cell line PER-485.[2] Subsequent screening against a broader panel of 30 cell lines, including MLL-r, MLL wild-type (MLL-wt) leukemia, solid tumors, and normal cells, confirmed this compound's selective toxicity towards a subset of MLL-r and related leukemia cell lines, such as those with CALM-AF10 and SET-NUP214 translocations.[2]

Quantitative Data on Efficacy

The efficacy of this compound was primarily assessed through cell viability and apoptosis assays across a panel of human leukemia cell lines. The data reveals a differential sensitivity to the compound.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) of this compound was determined for various leukemia cell lines after 72 hours of treatment. The results demonstrate a selective effect on MLL-rearranged, CALM-AF10 rearranged, and SET-NUP214 translocated leukemia cells.[1]

Cell LineSubtypeMLL StatusIC50 (µM)Sensitivity
PER-485Infant ALLMLL-AF42.5Sensitive
MV4;11AMLMLL-AF43.1Sensitive
MOLM-13AMLMLL-AF94.2Sensitive
THP-1AMLMLL-AF95.8Sensitive
PER-490B-ALLMLL-AF46.3Sensitive
PER-703AB-ALLMLL-AF47.5Sensitive
KP-MO-TSAMLCALM-AF103.9Sensitive
U937AMLCALM-AF105.1Sensitive
LOUCYT-ALLSET-NUP2148.9Sensitive
RS4;11B-ALLMLL-AF4>20Resistant
SEMK2B-ALLMLL-AF4>20Resistant
KOPN-8B-ALLMLL-AF4>20Resistant
CEMT-ALLMLL-wt>20Resistant

Table 1: Differential cytotoxicity of this compound in a panel of human leukemia cell lines. IC50 values were calculated from Alamar Blue viability assay data.[1]

Induction of Apoptosis

This compound was found to induce a significant increase in the population of Annexin V-positive cells, a marker of apoptosis, in sensitive MLL-r cell lines after 24 hours of treatment. This effect was not observed in resistant cell lines.[2]

Cell LineTreatment (5 µM this compound)Increase in Annexin V-Positive Cells (%)
PER-48524 hours~30%
MV4;1124 hours~25%
MOLM-1324 hours~20%
CEM24 hoursNo significant increase
RS4;1124 hoursNo significant increase

Table 2: this compound induces caspase-dependent apoptosis in sensitive MLL-r leukemia cell lines. The table shows the mean increase in the percentage of Annexin V-positive apoptotic cells following treatment.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial studies of this compound.

Cell Viability Assay
  • Objective: To determine the cytotoxic effect of this compound on a panel of leukemia cell lines.

  • Method: Alamar Blue assay.

  • Procedure:

    • Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well.

    • Cells were exposed to a concentration range of this compound (0.63-20 µM) or vehicle control.

    • After 72 hours of incubation, Alamar Blue reagent was added to each well at 10% of the total volume.

    • Plates were incubated for a further 4-8 hours.

    • Fluorescence was measured at an excitation of 560 nm and an emission of 590 nm using a spectrophotometer.

    • Cell viability was calculated as a percentage relative to vehicle-treated cells. IC50 values were determined using GraphPad Prism software.[1][4]

Apoptosis Assay
  • Objective: To quantify the induction of apoptosis by this compound.

  • Method: Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

  • Procedure:

    • Cells were treated with 5 µM this compound or vehicle control for 24 hours.

    • Cells were harvested and washed twice with cold PBS.

    • Cells were resuspended in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • 100 µL of the cell suspension was transferred to a flow cytometry tube.

    • 5 µL of fluorochrome-conjugated Annexin V was added and the cells were incubated for 15 minutes at room temperature in the dark.

    • 400 µL of 1X Binding Buffer was added to each tube.

    • 5 µL of Propidium Iodide (PI) staining solution was added immediately before analysis to differentiate apoptotic from necrotic cells.

    • Samples were analyzed by flow cytometry.[5][6]

Quantitative Real-Time RT-PCR
  • Objective: To measure the effect of this compound on the mRNA expression levels of MLL target genes.

  • Method: Quantitative Real-Time Reverse Transcription Polymerase Chain Reaction (qRT-PCR).

  • Procedure:

    • Sensitive and resistant leukemia cell lines were treated with this compound or vehicle control for a specified time course.

    • Total RNA was extracted from the cells using an RNeasy Mini Kit.

    • RNA was reverse transcribed into cDNA.

    • qRT-PCR was performed using gene-specific primers for HOXA9, MEIS1, CMYC, BCL2, and a housekeeping gene for normalization.

    • The reaction was carried out in a real-time PCR system with SYBR Green for detection.

    • Relative gene expression was calculated using the ΔΔCt method.[1]

Visualizations: Pathways and Workflows

Proposed Signaling Pathway of this compound

CCI007_Pathway cluster_cellular_processes Cellular Processes CCI007 This compound MLLr_Complex MLL-rearranged Fusion Protein Complex CCI007->MLLr_Complex Inhibits Apoptosis Caspase-Dependent Apoptosis CCI007->Apoptosis Induces Target_Genes Target Gene Expression (HOXA9, MEIS1, CMYC, BCL2) MLLr_Complex->Target_Genes Upregulates Leukemic_Survival Leukemic Cell Survival and Proliferation Target_Genes->Leukemic_Survival Promotes Leukemic_Survival->Apoptosis Inhibits

Caption: Proposed mechanism of action for this compound in MLL-rearranged leukemia.

Experimental Workflow for this compound Identification

CCI007_Workflow cluster_screening Screening Phase cluster_validation Validation Phase cluster_characterization Characterization Phase Library_Screen Small Molecule Library Screen on PER-485 (MLL-r) Hit_Identification Identification of Initial Hits Library_Screen->Hit_Identification Panel_Screen Cytotoxicity Screen on a Panel of 30 Cell Lines Hit_Identification->Panel_Screen Selectivity_Analysis Analysis of Selective Toxicity Panel_Screen->Selectivity_Analysis CCI007_Identified Identification of this compound Selectivity_Analysis->CCI007_Identified Apoptosis_Assay Apoptosis Assays (Annexin V) CCI007_Identified->Apoptosis_Assay Gene_Expression Gene Expression Analysis (qRT-PCR) CCI007_Identified->Gene_Expression

Caption: Workflow for the identification and initial characterization of this compound.

References

Methodological & Application

Application Notes and Protocols for CCI-007 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCI-007 is a novel small molecule inhibitor identified for its selective cytotoxic activity against a subset of leukemias, particularly those with Mixed Lineage Leukemia (MLL) gene rearrangements (MLL-r).[1][2][3] This compound has shown promise in preclinical studies for its ability to induce rapid cell death in specific cancer cell lines, making it a person of interest for targeted cancer therapy development.[1][2] This document provides detailed protocols for the use of this compound in a cell culture setting, based on established research findings.

Mechanism of Action

This compound induces rapid, caspase-dependent apoptosis in sensitive leukemia cell lines.[1][4][5][6] Its primary mechanism involves the downregulation of key MLL-r fusion target genes, including HOXA9, MEIS1, CMYC, and BCL2.[1][2][4][6] This alteration of the MLL-r gene expression signature leads to mitochondrial depolarization and subsequent activation of the apoptotic cascade.[1][2][4][6] Notably, the cytotoxic effects of this compound are observed within hours of treatment, highlighting its rapid action.[1][2]

Based on current literature, the primary signaling pathway of this compound does not directly involve the Wnt/β-catenin or mTORC1 pathways. Its targeted effect is on the downstream targets of MLL fusion proteins.

This compound Signaling Pathway

CCI007_Pathway This compound Mechanism of Action CCI007 This compound MLL_Fusion MLL Fusion Protein (e.g., MLL-AF4) CCI007->MLL_Fusion Inhibits activity/ downstream signaling Target_Genes Downregulation of Target Genes (HOXA9, MEIS1, CMYC, BCL2) MLL_Fusion->Target_Genes Suppresses (normal function blocked) Mitochondria Mitochondrial Depolarization Target_Genes->Mitochondria Leads to Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: this compound signaling pathway leading to apoptosis.

Data Presentation

Cell Line Sensitivity to this compound

The sensitivity of various leukemia cell lines to this compound after 72 hours of treatment is summarized below. IC50 values were determined using an Alamar Blue cell viability assay.

Cell LineSubtypeThis compound IC50 (µM)Sensitivity
PER-485MLL-r (MLL-AF4)1.5Sensitive
MV4;11MLL-r (MLL-AF4)2.5Sensitive
MOLM-13MLL-r (MLL-AF9)3.0Sensitive
U937CALM-AF104.0Sensitive
KP-MO-TSCALM-AF105.0Sensitive
LoucySET-NUP2146.0Sensitive
RS4;11MLL-r (MLL-AF4)>20Resistant
CEMMLL-wt>20Resistant
K562MLL-wt>20Resistant
JurkatMLL-wt>20Resistant

Data compiled from multiple studies. Actual IC50 values may vary based on experimental conditions.

Recommended Treatment Parameters
ParameterRecommendationNotes
Concentration Range 0.5 µM - 20 µMPerform a dose-response curve to determine the optimal concentration for your cell line.
Treatment Duration 3 hours - 72 hoursGene expression changes can be observed as early as 3 hours. Apoptosis and viability effects are typically measured at 24-72 hours.
Vehicle Control DMSOEnsure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.

Experimental Protocols

General Cell Culture and this compound Preparation
  • Cell Culture: Culture leukemia cell lines in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations.

Experimental Workflow

Experimental_Workflow General Experimental Workflow for this compound Treatment cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture Cells Prepare_CCI007 2. Prepare this compound Working Solutions Cell_Culture->Prepare_CCI007 Seed_Cells 3. Seed Cells in Multi-well Plates Prepare_CCI007->Seed_Cells Treat_Cells 4. Add this compound or Vehicle Control Seed_Cells->Treat_Cells Incubate 5. Incubate for Desired Time (3-72 hours) Treat_Cells->Incubate Viability Cell Viability Assay (Alamar Blue) Incubate->Viability Apoptosis Apoptosis Assay (Annexin V Staining) Incubate->Apoptosis Mitochondria Mitochondrial Potential (JC-1 Staining) Incubate->Mitochondria Gene_Expression Gene Expression (qRT-PCR) Incubate->Gene_Expression

Caption: A generalized workflow for in vitro experiments using this compound.

Protocol 1: Cell Viability Assay (Alamar Blue)

This protocol is used to determine the effect of this compound on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Treatment: After 24 hours, add 100 µL of medium containing this compound at various concentrations (e.g., 0.1 µM to 20 µM) or vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Alamar Blue Addition: Add 20 µL of Alamar Blue reagent to each well.

  • Incubation: Incubate for 4-6 hours at 37°C, protected from light.

  • Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V Staining)

This protocol quantifies the percentage of apoptotic cells following this compound treatment.

  • Cell Seeding and Treatment: Seed 1 x 10^6 cells in a 6-well plate and treat with the desired concentration of this compound (e.g., 5 µM) or vehicle control for 24 hours.[1]

  • Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Mitochondrial Membrane Potential Assay (JC-1 Staining)

This assay measures the depolarization of the mitochondrial membrane, an early indicator of apoptosis.

  • Cell Seeding and Treatment: Treat cells with this compound (e.g., 5 µM) or vehicle for 6 to 24 hours.[1]

  • Cell Harvesting and Washing: Harvest and wash the cells as described in the apoptosis assay protocol.

  • JC-1 Staining: Resuspend the cells in a complete medium containing 2 µM of JC-1 stain.

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Washing: Wash the cells twice with PBS.

  • Analysis: Analyze the cells by flow cytometry. In healthy cells with high mitochondrial potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with depolarized mitochondria, JC-1 remains as monomers and fluoresces green. A shift from red to green fluorescence indicates mitochondrial depolarization.[1]

Protocol 4: Gene Expression Analysis (Quantitative Real-Time RT-PCR)

This protocol is used to measure changes in the mRNA levels of this compound target genes.

  • Cell Seeding and Treatment: Treat cells with this compound (e.g., 5 µM) or vehicle for 3 hours.[1]

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform quantitative real-time PCR using SYBR Green or TaqMan probes for the target genes (HOXA9, MEIS1, CMYC, BCL2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[1] Express the results as a fold change relative to the vehicle-treated control.

Conclusion

This compound is a potent and selective inhibitor of specific leukemia subtypes. The protocols outlined in this document provide a framework for investigating its efficacy and mechanism of action in a cell culture setting. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure reproducible and accurate results.

References

Application Notes and Protocols: Determining the Optimal Concentration of CCI-007 for In Vitro Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the optimal concentration of the novel small molecule inhibitor, CCI-007, for in vitro cytotoxicity assays. This compound has demonstrated selective and rapid cytotoxic activity against specific subtypes of leukemia, particularly those with MLL rearrangements.

Introduction

This compound is a small molecule that has been identified as a selective inhibitor of a subset of MLL-rearranged (MLL-r), CALM-AF10, and SET-NUP214 leukemia cell lines.[1][2][3] Its mechanism of action involves the induction of rapid, caspase-dependent apoptosis, which is observable within 24 hours of treatment and is associated with mitochondrial depolarization.[1][2][4] Furthermore, this compound has been shown to downregulate the expression of key survival genes in MLL-r leukemia, including HOXA9, MEIS1, CMYC, and BCL2.[2][3][4] This document outlines the protocols for testing the cytotoxic effects of this compound and provides guidance on determining the optimal concentration for your specific in vitro model.

Data Presentation: Efficacy of this compound Across Various Leukemia Cell Lines

The cytotoxic activity of this compound has been evaluated across a broad concentration range, typically from 0.63 to 20 µM.[1] The sensitivity to this compound is cell-line dependent, with some MLL-rearranged cell lines exhibiting high sensitivity, while others, along with MLL-wild-type (MLL-wt) and solid tumor cell lines, are resistant. Below is a summary of reported cellular responses to this compound.

Cell LineTypeThis compound SensitivityEffective Concentration Range (µM)Notes
PER-485MLL-rearranged LeukemiaSensitiveLow micromolarUsed for initial screening of this compound.[1][3]
MV4;11MLL-rearranged LeukemiaSensitive~5Increased Annexin V-positive population observed at this concentration.[1]
MOLM-13MLL-rearranged LeukemiaSensitive~5Increased Annexin V-positive population observed at this concentration.[1]
CEMMLL-wild-type LeukemiaResistant>20No significant effect on viability observed.[1]
RS4;11MLL-rearranged LeukemiaResistant>20No significant increase in apoptosis observed.[1]

Experimental Protocols

Protocol 1: General In Vitro Cytotoxicity Assay using Alamar Blue

This protocol describes a common method for assessing the cytotoxic effects of this compound on leukemia cell lines.

Materials:

  • This compound (stock solution in DMSO)

  • Leukemia cell lines of interest (e.g., PER-485, MV4;11, CEM)

  • Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Alamar Blue reagent

  • Plate reader capable of measuring fluorescence or absorbance

  • DMSO (vehicle control)

Procedure:

  • Cell Seeding:

    • Culture the selected leukemia cell lines in their appropriate growth medium.

    • Harvest cells in the exponential growth phase and determine cell viability and count.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from a concentrated stock solution. A suggested starting concentration range is 0.5 µM to 20 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Carefully add the diluted this compound or vehicle control to the appropriate wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]

  • Alamar Blue Assay:

    • Following incubation, add 10 µL of Alamar Blue reagent to each well.

    • Incubate the plate for an additional 4-6 hours, or until a significant color change is observed.

    • Measure the fluorescence or absorbance according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Assay using Annexin V Staining

This protocol is used to confirm that the observed cytotoxicity is due to apoptosis.

Materials:

  • This compound

  • Leukemia cell lines

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • Propidium Iodide (PI) or other viability dye

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in a suitable culture vessel (e.g., 6-well plate) and treat with this compound at the desired concentration (e.g., 5 µM) and a vehicle control for 24 hours.[1]

  • Cell Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in the binding buffer provided with the apoptosis detection kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of apoptotic cells (Annexin V-positive) in both the treated and control samples.

Visualizations

experimental_workflow Experimental Workflow for this compound Cytotoxicity Testing cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis cell_culture Cell Line Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding treatment Addition of this compound to Cells cell_seeding->treatment cci_prep This compound Serial Dilution cci_prep->treatment incubation 72h Incubation treatment->incubation alamar_blue Alamar Blue Assay incubation->alamar_blue data_analysis Data Analysis (IC50) alamar_blue->data_analysis

Caption: Workflow for assessing this compound cytotoxicity.

signaling_pathway Proposed Signaling Pathway of this compound Action cluster_downregulation Downregulation of MLL-r Survival Genes cluster_apoptosis Induction of Apoptosis CCI007 This compound HOXA9 HOXA9 CCI007->HOXA9 inhibits expression MEIS1 MEIS1 CCI007->MEIS1 inhibits expression CMYC c-MYC CCI007->CMYC inhibits expression BCL2 BCL2 CCI007->BCL2 inhibits expression mito_depol Mitochondrial Depolarization CCI007->mito_depol apoptosis Apoptosis caspase_act Caspase Activation mito_depol->caspase_act caspase_act->apoptosis

Caption: this compound's proposed mechanism of action.

References

Application Notes and Protocols: Detecting Apoptosis with Annexin V Staining Following CCI-007 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCI-007 is a novel small molecule inhibitor that has demonstrated cytotoxic activity against specific cancer cell lines, particularly those with MLL rearrangements.[1][2][3] The primary mechanism of action for this compound is the induction of rapid, caspase-dependent apoptosis.[1][2][3][4] A key indicator of early-stage apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[5][6] Annexin V, a calcium-dependent phospholipid-binding protein, exhibits a high affinity for PS and can be conjugated with a fluorescent label, such as FITC, to enable the detection of apoptotic cells via flow cytometry.[5][6]

This document provides a comprehensive, step-by-step guide for performing Annexin V staining to quantify apoptosis in cells treated with this compound. The protocol is adaptable for both suspension and adherent cell cultures.

Mechanism of Action: this compound-Induced Apoptosis

This compound has been shown to selectively reduce the viability of a subset of MLL-rearranged (MLL-r) leukemia cells.[1][4] Treatment with this compound leads to mitochondrial depolarization and activates a caspase-dependent apoptotic pathway within 24 hours.[1][2][3][4] This process is also associated with the downregulation of key genes involved in MLL-r leukemia cell survival, such as HOXA9, MEIS1, CMYC, and BCL2.[1][2][4] The externalization of phosphatidylserine, detectable by Annexin V, is an early event in this apoptotic cascade.

cluster_cell Cancer Cell cluster_detection Detection CCI007 This compound Mito Mitochondrial Depolarization CCI007->Mito induces Caspase Caspase Activation Mito->Caspase PS_out PS Externalization Caspase->PS_out PS Phosphatidylserine (PS) Apoptosis Apoptosis PS_out->Apoptosis Flow Flow Cytometry PS_out->Flow detected by AnnexinV Annexin V-FITC AnnexinV->PS_out AnnexinV->Flow

Caption: this compound signaling pathway leading to apoptosis and detection.

Experimental Protocols

This protocol outlines the treatment of cells with this compound, followed by staining with Annexin V and a viability dye (e.g., Propidium Iodide - PI) for analysis by flow cytometry.

Materials
  • This compound compound

  • Cell line of interest (e.g., MLL-r leukemia cells like PER-485, MV4;11, or MOLM-13)[4]

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Microcentrifuge tubes or 5 mL polystyrene round-bottom tubes

  • Flow cytometer

Cell Treatment
  • Cell Seeding: Plate cells at a density that will allow for logarithmic growth during the treatment period. For suspension cells, aim for a concentration of approximately 1 x 10^6 cells/mL. For adherent cells, seed them in multi-well plates to achieve 70-80% confluency at the time of harvesting.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. A concentration of 5 µM has been shown to be effective.[4]

  • Treatment Incubation: Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time. A 24-hour incubation period is a good starting point for observing significant apoptosis.[4]

  • Controls: It is essential to include the following controls:

    • Untreated cells (negative control)

    • Vehicle-treated cells (solvent control)

    • Cells treated with a known apoptosis-inducing agent (positive control)

Annexin V Staining Procedure
  • Cell Harvesting:

    • Suspension Cells: Transfer the cell suspension to centrifuge tubes.

    • Adherent Cells: Gently detach the cells from the plate using a non-enzymatic cell dissociation buffer or gentle scraping. Collect both the detached cells and any floating cells from the medium, as the floating cells are likely to be apoptotic or necrotic.

  • Washing: Wash the cells twice with cold PBS. Centrifuge at a low speed (e.g., 300-500 x g) for 5 minutes between washes.

  • Resuspension: After the final wash, discard the supernatant and resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[7]

  • Staining:

    • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a 5 mL flow cytometry tube.[7]

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Add 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (20-25°C) in the dark.[7]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[7] Keep the samples on ice and protected from light until analysis.

  • Analysis: Analyze the samples by flow cytometry as soon as possible, preferably within one hour.[7]

start Start: Cell Culture (Suspension or Adherent) treatment Treat with this compound (e.g., 5µM, 24h) start->treatment harvest Harvest Cells (Collect all cells) treatment->harvest wash1 Wash with cold PBS harvest->wash1 wash2 Wash with cold PBS (2nd time) wash1->wash2 resuspend Resuspend in 1X Binding Buffer (~1x10^6 cells/mL) wash2->resuspend aliquot Aliquot 100µL of cell suspension to flow tube resuspend->aliquot stain Add 5µL Annexin V-FITC and 5µL PI aliquot->stain incubate Incubate 15 min at RT, in the dark stain->incubate add_buffer Add 400µL 1X Binding Buffer incubate->add_buffer analyze Analyze on Flow Cytometer (within 1 hour) add_buffer->analyze

Caption: Experimental workflow for Annexin V staining after this compound treatment.

Data Presentation and Interpretation

Flow cytometry data should be analyzed to distinguish between different cell populations based on their fluorescence.

Quantitative Data Summary

The results can be summarized in a table as shown below. This allows for a clear comparison between different treatment conditions.

Treatment GroupConcentration% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
Untreated Control0 µM
Vehicle Control0 µM (DMSO)
This compound1 µM
This compound5 µM
This compound10 µM
Positive ControlVaries
Data Interpretation
  • Viable Cells (Annexin V- / PI-): These are healthy, non-apoptotic cells with intact plasma membranes.

  • Early Apoptotic Cells (Annexin V+ / PI-): These cells have exposed PS on the outer membrane but have maintained membrane integrity.

  • Late Apoptotic/Necrotic Cells (Annexin V+ / PI+): These cells have lost membrane integrity, allowing PI to enter and stain the cellular DNA.

  • Necrotic Cells (Annexin V- / PI+): These are primarily necrotic cells that have lost membrane integrity without significant PS externalization.

An increase in the percentage of Annexin V-positive cells (both early and late apoptotic) following this compound treatment is indicative of the compound's apoptotic-inducing activity.[4]

References

Application Note: Analysis of Apoptosis Induced by CCI-007 Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CCI-007 is a novel small molecule inhibitor identified for its cytotoxic activity against specific types of leukemia, particularly those with Mixed Lineage Leukemia (MLL) gene rearrangements.[1][2] It has been shown to induce rapid, caspase-dependent apoptosis within hours of treatment.[1][3] The mechanism involves the downregulation of key survival genes, such as HOXA9, MEIS1, CMYC, and BCL2, leading to mitochondrial depolarization and programmed cell death.[1][4] This application note provides a detailed protocol for quantifying this compound-induced apoptosis using the Annexin V and Propidium Iodide (PI) flow cytometry assay.

Principle of the Assay

This method is a widely used technique to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[5] The assay is based on two key cellular changes during apoptosis:

  • Phosphatidylserine (PS) Externalization : In healthy cells, PS is located on the inner leaflet of the plasma membrane.[6] During early apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it can be detected by Annexin V, a calcium-dependent phospholipid-binding protein.[6][7]

  • Plasma Membrane Permeabilization : Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells.[7] In late-stage apoptosis and necrosis, the membrane integrity is compromised, allowing PI to enter and stain the cell's nucleus.[6][8]

By co-staining with fluorescently-conjugated Annexin V and PI, cell populations can be resolved by flow cytometry into four distinct groups:

  • Viable Cells : Annexin V-negative and PI-negative (Annexin V-/PI-).[9]

  • Early Apoptotic Cells : Annexin V-positive and PI-negative (Annexin V+/PI-).[9]

  • Late Apoptotic/Necrotic Cells : Annexin V-positive and PI-positive (Annexin V+/PI+).[9]

  • Necrotic Cells : Annexin V-negative and PI-positive (Annexin V-/PI+).[9]

Proposed Signaling Pathway for this compound

This compound exerts its pro-apoptotic effects by targeting key drivers in MLL-rearranged leukemia. The compound rapidly suppresses the characteristic MLL target gene signature, leading to the induction of the intrinsic apoptotic pathway.[1][2]

CCI007_Pathway cluster_0 This compound Action cluster_1 Gene Expression Regulation cluster_2 Mitochondrial Pathway cluster_3 Execution Phase CCI007 This compound HOXA9 HOXA9 CCI007->HOXA9 Downregulates MEIS1 MEIS1 CCI007->MEIS1 Downregulates CMYC c-Myc CCI007->CMYC Downregulates BCL2 Bcl-2 CCI007->BCL2 Downregulates Mito Mitochondrial Depolarization BCL2->Mito Inhibits Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental Protocol

This protocol outlines the steps for treating a suspension leukemia cell line (e.g., MV4;11, MOLM-13) with this compound and subsequent analysis by flow cytometry.[1]

Materials and Reagents
  • This compound compound

  • Leukemia cell line (e.g., MV4;11, PER-485)[1]

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin)

  • Dimethyl sulfoxide (DMSO, for vehicle control)

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Deionized water

  • Flow cytometer

  • Microcentrifuge tubes

  • Flow cytometry tubes

Experimental Workflow

References

Application Notes and Protocols: Measuring MLL Target Gene Downregulation by CCI-007 using qRT-PCR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for quantifying the downregulation of key MLL (Mixed-Lineage Leukemia) target genes—HOXA9, MEIS1, MYC, and BCL2—in MLL-rearranged (MLL-r) leukemia cell lines following treatment with the small molecule inhibitor CCI-007. The described quantitative real-time PCR (qRT-PCR) method is a robust and sensitive tool for assessing the on-target efficacy of this compound and similar compounds in a preclinical setting.

Introduction

Leukemias harboring rearrangements of the MLL gene are aggressive hematological malignancies with a generally poor prognosis. The resulting MLL fusion proteins drive a distinct transcriptional program, leading to the upregulation of target genes crucial for leukemogenesis and cell survival, including HOXA9, MEIS1, MYC, and BCL2. This compound is a novel small molecule that has been shown to selectively induce apoptosis in a subset of MLL-r leukemia cells. A key mechanism of action for this compound is the rapid downregulation of these critical MLL target genes within hours of treatment.[1][2][3][4][5] This protocol details the use of SYBR Green-based qRT-PCR to accurately measure the extent of this downregulation, providing a quantitative readout of this compound activity.

Signaling Pathway and Experimental Workflow

The MLL fusion protein aberrantly activates the transcription of target genes like HOXA9 and MEIS1, which in turn drive the expression of oncogenes such as MYC and anti-apoptotic factors like BCL2, ultimately promoting leukemia cell survival and proliferation. This compound is hypothesized to interfere with the transcriptional activity of the MLL fusion protein complex, leading to a rapid decrease in the mRNA levels of these target genes.

MLL_Pathway_and_CCI007_Intervention cluster_0 MLL Fusion Protein Complex cluster_1 Target Gene Transcription cluster_2 Cellular Outcomes MLL-FP MLL Fusion Protein Target_Genes HOXA9, MEIS1, MYC, BCL2 MLL-FP->Target_Genes Upregulation Leukemia_Cell Leukemia Cell Survival and Proliferation Target_Genes->Leukemia_Cell Promotion This compound This compound This compound->MLL-FP Inhibition qRT_PCR_Workflow A 1. Cell Culture (e.g., PER-485, MOLM-13) B 2. Treatment (this compound or Vehicle Control) A->B C 3. Total RNA Extraction B->C D 4. Reverse Transcription (cDNA Synthesis) C->D E 5. qRT-PCR with SYBR Green (Target & Housekeeping Genes) D->E F 6. Data Analysis (Delta-Delta Ct Method) E->F G 7. Results (Fold Change in Gene Expression) F->G

References

preparing and solubilizing CCI-007 for laboratory experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCI-007 is a novel small molecule inhibitor identified to have selective cytotoxic activity against a subset of leukemia cell lines, particularly those with Mixed Lineage Leukemia (MLL) gene rearrangements.[1][2] It has also demonstrated efficacy against CALM-AF10 and SET-NUP214 translocated leukemias.[1][2] this compound induces rapid, caspase-dependent apoptosis within hours of treatment.[1][3] Its mechanism of action involves the downregulation of key MLL target genes, including HOXA9, MEIS1, CMYC, and BCL2, which are crucial for the survival of these leukemia cells.[1][2][4] These application notes provide detailed protocols for the preparation, solubilization, and experimental use of this compound in a laboratory setting.

Chemical Properties and Storage

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₅H₁₆N₂O₅S[5]
Molecular Weight 336.36 g/mol [5]
CAS Number 939228-52-1[5]
Physical Form Solid[5]
Storage Conditions 4°C, protect from light[5]

Solubilization and Preparation of Stock Solutions

This compound is soluble in dimethyl sulfoxide (DMSO). Proper preparation of stock solutions is critical for accurate and reproducible experimental results.

Quantitative Solubility Data

SolventSolubility (at 25°C)MethodReference
DMSO83.33 mg/mLUltrasonic[5]
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Equilibrate Reagents: Allow the this compound powder and DMSO to come to room temperature before use.

  • Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.336 mg of this compound (Molecular Weight = 336.36 g/mol ).

  • Solvent Addition: Add the appropriate volume of DMSO to the tube containing the this compound powder. For the example above, add 100 µL of DMSO to the 0.336 mg of this compound.

  • Solubilization:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the tube in a water bath sonicator and sonicate for 5-10 minutes, or until the solution is clear.

  • Sterilization (Optional but Recommended): If the stock solution will be used in sterile cell culture, it can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage, protected from light. For short-term storage (up to one month), 4°C is acceptable.[6]

Experimental Protocols

In Vitro Cell Viability Assay

This protocol describes a general method for assessing the cytotoxic effects of this compound on leukemia cell lines using a resazurin-based assay (e.g., AlamarBlue).

Materials:

  • This compound sensitive (e.g., PER-485, MOLM-13, MV4;11) and resistant (e.g., CEM, RS4;11) leukemia cell lines[1]

  • Complete cell culture medium appropriate for the cell lines

  • 96-well cell culture plates

  • 10 mM this compound stock solution in DMSO

  • Resazurin-based viability reagent (e.g., AlamarBlue)

  • Plate reader capable of measuring fluorescence or absorbance

Procedure:

  • Cell Seeding: Seed the leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Compound Dilution: Prepare a serial dilution of the 10 mM this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a broad concentration range from 0.63 to 20 µM).[1] Remember to include a vehicle control (DMSO only) at the same final concentration as the highest this compound concentration.

  • Cell Treatment: Add 100 µL of the diluted this compound solutions or vehicle control to the appropriate wells. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.[1]

  • Viability Assessment:

    • Add 20 µL of the resazurin-based viability reagent to each well.

    • Incubate for an additional 4-6 hours, or as recommended by the manufacturer.

    • Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value for this compound in each cell line.

Summary of Experimental Concentrations

Cell Line TypeEffective Concentration (IC₅₀)Treatment DurationAssayReference
Sensitive MLL-rearranged2.5 - 6.2 µM72 hoursAlamarBlue[5]
Panel of cell lines10 µM (single dose)72 hoursAlamarBlue[1]
Sensitive MLL-rearranged5 µM24 hoursAnnexin V[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its in vitro evaluation.

CCI007_Signaling_Pathway cluster_nucleus Nucleus MLL-Fusion Protein MLL-Fusion Protein Target Genes HOXA9 MEIS1 CMYC BCL2 MLL-Fusion Protein->Target Genes Upregulates Leukemia Cell Survival Leukemia Cell Survival Apoptosis Apoptosis Target Genes->Apoptosis Inhibits Target Genes->Leukemia Cell Survival This compound This compound This compound->MLL-Fusion Protein Inhibits This compound->Apoptosis Induces

Caption: Proposed signaling pathway of this compound in MLL-rearranged leukemia cells.

Experimental_Workflow Start Start Prepare 10 mM this compound\nStock in DMSO Prepare 10 mM this compound Stock in DMSO Start->Prepare 10 mM this compound\nStock in DMSO Seed Leukemia Cells\n(96-well plate) Seed Leukemia Cells (96-well plate) Start->Seed Leukemia Cells\n(96-well plate) Prepare Serial Dilutions of this compound Prepare Serial Dilutions of this compound Prepare 10 mM this compound\nStock in DMSO->Prepare Serial Dilutions of this compound Treat Cells with this compound\nand Vehicle Control Treat Cells with this compound and Vehicle Control Seed Leukemia Cells\n(96-well plate)->Treat Cells with this compound\nand Vehicle Control Prepare Serial Dilutions of this compound->Treat Cells with this compound\nand Vehicle Control Incubate for 72 hours Incubate for 72 hours Treat Cells with this compound\nand Vehicle Control->Incubate for 72 hours Add Viability Reagent Add Viability Reagent Incubate for 72 hours->Add Viability Reagent Measure Fluorescence/\nAbsorbance Measure Fluorescence/ Absorbance Add Viability Reagent->Measure Fluorescence/\nAbsorbance Analyze Data and\nDetermine IC50 Analyze Data and Determine IC50 Measure Fluorescence/\nAbsorbance->Analyze Data and\nDetermine IC50 End End Analyze Data and\nDetermine IC50->End

Caption: General experimental workflow for in vitro evaluation of this compound.

References

CCI-007: Application Notes for MLL-Rearranged Leukemia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

CCI-007 is a novel small molecule inhibitor identified for its selective cytotoxic activity against a subset of leukemias characterized by Mixed Lineage Leukemia (MLL) gene rearrangements (MLL-r), such as those with MLL-AF4 and MLL-AF9 translocations.[1][2] It also shows activity against leukemias with CALM-AF10 and SET-NUP214 translocations.[1][2][3] this compound acts rapidly, inducing caspase-dependent apoptosis and mitochondrial depolarization in sensitive cell lines within hours of treatment.[1][4][5] The mechanism of action involves the significant downregulation of the MLL-r gene expression signature, including crucial oncogenic drivers like HOXA9, MEIS1, CMYC, and BCL2.[1][4] These application notes provide a comprehensive guide for the proper storage, handling, and use of this compound in a research setting.

Compound Specifications

This table summarizes the key chemical and physical properties of the this compound compound.

PropertyValueSource
Molecular Formula C₁₅H₁₆N₂O₅S[6][7]
Molecular Weight 336.36 g/mol [6][7]
CAS Number 939228-52-1[6][7]
Appearance Solid Powder[6]
Solubility DMSO (≥ 83.33 mg/mL)[6]

Storage and Handling

Proper storage and handling of this compound are critical to maintain its stability and activity. Follow these guidelines to ensure the integrity of the compound.

FormStorage TemperatureDurationSpecial InstructionsSource
Solid (Powder) 4°C or -20°CUp to 3 yearsProtect from light. Keep desiccated.[6][8]
Stock Solution (in DMSO) -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Protect from light.[9]
Stock Solution (in DMSO) -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light.[9]

Safety Precautions:

  • Handle this compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Avoid inhalation of the powder and prevent direct contact with skin and eyes.

  • Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

Experimental Protocols

Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (MW: 336.36 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Weighing: Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.36 mg of this compound.

  • Dissolving: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder.

  • Solubilization: Vortex or sonicate the solution briefly until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is crucial to prevent degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[9] Always protect the solution from light.

Cell Viability (Cytotoxicity) Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound using a resazurin-based assay (e.g., Alamar Blue).

Workflow Diagram:

G cluster_prep Preparation cluster_treat Treatment cluster_inc Incubation & Assay P1 Seed leukemia cells in 96-well plates P2 Allow cells to adhere (if applicable) or stabilize P1->P2 T2 Add compound dilutions and vehicle control to wells P2->T2 T1 Prepare serial dilutions of this compound in media T1->T2 I1 Incubate for 72 hours at 37°C, 5% CO₂ I2 Add Alamar Blue reagent to each well I1->I2 I3 Incubate for 4-6 hours I2->I3 I4 Measure fluorescence (Ex: 560 nm, Em: 590 nm) I3->I4

Caption: Workflow for this compound Cell Viability Assay.

Procedure:

  • Cell Seeding: Seed leukemia cells (e.g., PER-485, MOLM-13) in a 96-well plate at a density appropriate for a 72-hour experiment.

  • Compound Preparation: Prepare a series of dilutions of this compound from your DMSO stock solution in complete cell culture medium. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤ 0.1%). Include a vehicle control (medium with the same final concentration of DMSO).

  • Treatment: Add the prepared this compound dilutions and vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay: Add Alamar Blue (resazurin) reagent to each well according to the manufacturer's instructions and incubate for an additional 4-6 hours.

  • Measurement: Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC₅₀ value by plotting the viability data against the log of the this compound concentration and fitting to a dose-response curve.

Published IC₅₀ Values for this compound (72h Treatment):

Cell LineTypeMLL StatusIC₅₀ (µM)
PER-485Infant ALLMLL-AF42.5
MV4;11AMLMLL-AF44.6
MOLM-13AMLMLL-AF96.2
THP-1AMLMLL-AF95.1
U937AMLCALM-AF103.1
KP-MO-TSAMLCALM-AF105.6
LoucyT-ALLSET-NUP2142.5
RS4;11B-ALLMLL-AF4>20 (Resistant)
CEMT-ALLMLL-wt>20 (Resistant)
K562CMLMLL-wt>20 (Resistant)
Apoptosis Analysis by Annexin V Staining

This protocol details how to measure apoptosis induced by this compound using flow cytometry. This compound has been shown to induce a significant increase in the Annexin V-positive population in sensitive cells within 24 hours.

Procedure:

  • Treatment: Treat sensitive leukemia cells (e.g., PER-485) with this compound at an effective concentration (e.g., 5 µM) for 24 hours. Include a vehicle (DMSO) control.

  • Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells immediately by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mechanism of Action & Signaling Pathway

This compound induces apoptosis by downregulating the expression of key survival genes that are downstream targets of the MLL fusion oncoprotein.[1][4] This effect is observed within a few hours of treatment, suggesting an impact on transcriptional regulation rather than epigenetic modifications.

Signaling Pathway Diagram:

G cluster_upstream Upstream Driver cluster_outcome Cellular Outcome MLL MLL Fusion Protein (e.g., MLL-AF4) HOXA9 HOXA9 MLL->HOXA9 Upregulates Transcription MEIS1 MEIS1 MLL->MEIS1 Upregulates Transcription CMYC CMYC MLL->CMYC Upregulates Transcription BCL2 BCL2 MLL->BCL2 Upregulates Transcription Prolif Leukemic Proliferation & Survival HOXA9->Prolif Promotes MEIS1->Prolif Promotes CMYC->Prolif Promotes BCL2->Prolif Promotes Apoptosis Caspase-Dependent Apoptosis CCI007 This compound CCI007->HOXA9 Downregulates (Inhibits) CCI007->MEIS1 Downregulates (Inhibits) CCI007->CMYC Downregulates (Inhibits) CCI007->BCL2 Downregulates (Inhibits)

Caption: this compound Mechanism of Action Pathway.

This diagram illustrates that in MLL-r leukemia, the MLL fusion protein drives the expression of oncogenes like HOXA9, MEIS1, CMYC, and BCL2, promoting cell survival. This compound inhibits this process, leading to the downregulation of these key genes and subsequent induction of apoptosis.

References

Application Notes and Protocols: Measuring Caspase Activity in CCI-007 Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed methodology for quantifying caspase activity in cells treated with the novel anti-cancer compound, CCI-007. This small molecule has been shown to induce rapid, caspase-dependent apoptosis in specific leukemia cell lines, making the assessment of caspase activation a critical step in understanding its mechanism of action and efficacy.[1][2][3][4][5]

Introduction

This compound is a small molecule inhibitor that has demonstrated selective cytotoxicity against a subset of MLL-rearranged (MLL-r) leukemia cell lines.[2][3][4] The primary mechanism of cell death induced by this compound is apoptosis, a form of programmed cell death orchestrated by a family of cysteine proteases known as caspases.[1][2][3] this compound triggers the intrinsic apoptotic pathway, characterized by mitochondrial depolarization, leading to the activation of a cascade of caspases.[1][4]

Caspases exist as inactive zymogens in healthy cells and are activated upon apoptotic stimuli. This activation leads to the cleavage of specific cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis. The measurement of caspase activity is, therefore, a reliable method to quantify the extent of apoptosis induced by compounds like this compound. This protocol focuses on the activity of effector caspases, primarily Caspase-3 and Caspase-7, which are key executioners of the apoptotic process.[6][7]

Principle of the Assay

The most common methods for determining caspase activity utilize a synthetic substrate that, when cleaved by the active caspase, produces a detectable signal. These assays can be colorimetric, fluorometric, or luminometric. This protocol will detail a colorimetric assay using a peptide substrate, DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide).[6][7][8][9][10] In the presence of active Caspase-3 or -7, the DEVD peptide is cleaved, releasing the chromophore p-nitroaniline (pNA).[6][7][8] The amount of pNA produced is directly proportional to the caspase activity in the cell lysate and can be quantified by measuring the absorbance at 405 nm.[6][7][8][10][11]

Signaling Pathway Overview

This compound induces apoptosis through the intrinsic (mitochondrial) pathway. The treatment of sensitive cells with this compound leads to the downregulation of key survival genes, including BCL2.[1][2] This disrupts the mitochondrial outer membrane integrity, causing mitochondrial depolarization and the release of cytochrome c into the cytoplasm.[1] Cytosolic cytochrome c then binds to Apaf-1, which in turn activates the initiator caspase, Caspase-9.[12][13] Activated Caspase-9 proceeds to cleave and activate the executioner caspases, Caspase-3 and Caspase-7.[12][13] These effector caspases are responsible for the proteolytic cleavage of a broad spectrum of cellular target proteins, ultimately leading to cell death.

CCI_007 This compound BCL2 BCL2 Downregulation CCI_007->BCL2 Mito_Depol Mitochondrial Depolarization BCL2->Mito_Depol Cyto_C Cytochrome c Release Mito_Depol->Cyto_C Apaf1 Apaf-1 Cyto_C->Apaf1 binds Casp9 Caspase-9 Activation Apaf1->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

This compound induced apoptotic signaling pathway.

Experimental Protocols

Materials and Reagents
  • This compound sensitive cell line (e.g., PER-485, MV4;11, MOLM-13)[1]

  • This compound (stock solution prepared in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

  • Protein Assay Reagent (e.g., Bradford or BCA)

  • 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% glycerol)

  • Caspase-3 Substrate (DEVD-pNA), 4 mM stock in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow Diagram

start Start cell_culture Seed Cells start->cell_culture treatment Treat with this compound and Controls cell_culture->treatment harvest Harvest Cells treatment->harvest lysis Lyse Cells harvest->lysis protein_quant Quantify Protein Concentration lysis->protein_quant assay_setup Set up Assay Plate protein_quant->assay_setup incubation Incubate at 37°C assay_setup->incubation readout Measure Absorbance at 405 nm incubation->readout analysis Data Analysis readout->analysis end End analysis->end

Workflow for Caspase Activity Assay.

Step-by-Step Procedure
  • Cell Seeding and Treatment:

    • Seed cells at a density that will allow for logarithmic growth during the treatment period. For suspension cells, a typical density is 0.5 x 10^6 to 1 x 10^6 cells/mL.

    • Allow cells to attach overnight if using adherent cells.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for a predetermined time course (e.g., 6, 12, 24 hours).[1]

    • Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting and Lysis:

    • For suspension cells, pellet the cells by centrifugation at 300 x g for 5 minutes. For adherent cells, gently scrape and collect the cells.

    • Wash the cell pellet once with ice-cold PBS and centrifuge again.

    • Resuspend the cell pellet in 50-100 µL of ice-cold Cell Lysis Buffer per 1-5 x 10^6 cells.[8]

    • Incubate the lysate on ice for 10-15 minutes.[8][10]

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.[8][10]

    • Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a standard protein assay (e.g., Bradford or BCA).

    • Normalize the protein concentration of all samples with Cell Lysis Buffer to ensure equal protein loading in the caspase assay. A recommended concentration is 1-2 mg/mL.

  • Caspase Activity Assay:

    • In a 96-well plate, add 50 µL of each cell lysate (containing 50-100 µg of protein) per well.

    • Prepare a master mix of the reaction buffer and substrate. For each reaction, you will need 50 µL of 2X Reaction Buffer and 5 µL of 4 mM DEVD-pNA substrate.

    • Add 55 µL of the master mix to each well containing the cell lysate.

    • Include a blank control well containing 50 µL of Cell Lysis Buffer and 55 µL of the master mix.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[6][7][8][11]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

    • Subtract the absorbance value of the blank from all sample readings.

    • The caspase activity can be expressed as the fold increase in absorbance compared to the vehicle-treated control.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Effect of this compound Concentration on Caspase-3/7 Activity

This compound Concentration (µM)Treatment Time (hours)Absorbance at 405 nm (Mean ± SD)Fold Increase in Caspase Activity
0 (Vehicle)24Value1.0
0.124ValueValue
1.024ValueValue
5.024ValueValue
10.024ValueValue
Positive Control24ValueValue

Table 2: Time-Course of Caspase-3/7 Activation by this compound

Treatment Time (hours)This compound Concentration (µM)Absorbance at 405 nm (Mean ± SD)Fold Increase in Caspase Activity
05.0Value1.0
65.0ValueValue
125.0ValueValue
245.0ValueValue

Troubleshooting and Considerations

  • Low Signal: If the signal is low, consider increasing the incubation time, using a higher protein concentration, or using a more sensitive fluorometric or luminometric assay.

  • High Background: High background can result from excessive cell numbers or incomplete removal of cellular debris. Ensure proper centrifugation steps.

  • Substrate Specificity: While DEVD-pNA is a preferred substrate for Caspase-3 and -7, other caspases may show some activity. To confirm the specificity, a parallel experiment using a specific Caspase-3/7 inhibitor can be performed.

  • Cell Health: Ensure that the cells used for the experiment are healthy and in the logarithmic phase of growth to obtain reproducible results.

By following these detailed protocols, researchers can effectively measure caspase activity in response to this compound treatment, providing valuable insights into the apoptotic signaling pathways activated by this promising therapeutic agent.

References

Application Note and Protocol: Assessing Cell Viability with CCI-007 using the Alamar Blue Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The assessment of cell viability is a cornerstone of drug discovery and development, providing critical insights into the cytotoxic and cytostatic effects of novel compounds. CCI-007 has been identified as a novel small molecule with significant cytotoxic activity against specific cancer cell lines, particularly infant leukemia with MLL rearrangements.[1][2] This compound induces rapid, caspase-dependent apoptosis and modulates the expression of key genes associated with cancer cell survival.[1][2][3] The Alamar Blue assay is a reliable, sensitive, and non-destructive method for measuring cell viability and proliferation.[4][5][6][7] Its active ingredient, resazurin, is a cell-permeable, non-fluorescent blue dye that is reduced by the metabolic activity of viable cells to the highly fluorescent pink compound, resorufin.[8][9] This conversion can be quantitatively measured to determine the relative viability of a cell population.[8][9]

This document provides a detailed protocol for utilizing the Alamar Blue assay to evaluate the effects of this compound on cell viability. It is intended for researchers in academic and industrial settings engaged in cancer research and the development of therapeutic agents.

Principle of the Alamar Blue Assay

The Alamar Blue assay is based on the reducing environment of metabolically active cells. The key steps are:

  • Uptake: The non-fluorescent and cell-permeable active ingredient of Alamar Blue, resazurin, is taken up by viable cells.

  • Reduction: In the cytoplasm, mitochondrial and other cellular metabolic enzymes reduce resazurin to the fluorescent and colorimetric indicator, resorufin.

  • Detection: The amount of resorufin produced is proportional to the number of viable cells. This can be quantified by measuring fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of the Alamar Blue assay and the experimental workflow for assessing cell viability with this compound.

Alamar_Blue_Mechanism cluster_cell Viable Cell Resazurin_in Resazurin (Blue, Non-fluorescent) Metabolic_Activity Cellular Reductases (e.g., in mitochondria) Resazurin_in->Metabolic_Activity Enters cell Resorufin_out Resorufin (Pink, Fluorescent) Metabolic_Activity->Resorufin_out Reduction Resorufin_in Resorufin (Secreted) Resorufin_out->Resorufin_in Resazurin_out Resazurin (Outside Cell) Resazurin_out->Resazurin_in

Diagram 1: Mechanism of Alamar Blue in a viable cell.

Experimental_Workflow A Cell Seeding (e.g., 1 x 10^4 cells/well) B Incubation (24 hours) A->B C Treatment with this compound (Varying concentrations) B->C D Incubation with this compound (e.g., 72 hours) C->D E Addition of Alamar Blue (10% of culture volume) D->E F Incubation with Alamar Blue (1-4 hours, protected from light) E->F G Measure Fluorescence or Absorbance F->G H Data Analysis (Calculate % viability) G->H

Diagram 2: Experimental workflow for this compound viability assay.

Materials and Reagents

  • Target cells (e.g., MLL-rearranged leukemia cell lines such as PER-485, MV4;11)

  • This compound compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Alamar Blue reagent

  • 96-well clear or black-walled microplates

  • Multichannel pipette

  • Microplate reader (fluorescence or absorbance)

  • Humidified incubator (37°C, 5% CO2)

Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

5.1. Cell Preparation and Seeding

  • Culture cells in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase before starting the experiment.

  • For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells, collect by centrifugation.

  • Perform a cell count using a hemocytometer or automated cell counter and determine cell viability (e.g., via Trypan Blue exclusion).

  • Resuspend the cells in fresh, complete medium to a final concentration that will result in the desired cell density per well. A starting point of 1 x 10^4 cells/well is recommended, but this should be optimized for your specific cell line.[10]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours to allow cells to attach (for adherent cells) and acclimatize.

5.2. Treatment with this compound

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. A broad concentration range (e.g., 0.63-20 µM) is recommended for initial cytotoxicity screening.[1]

  • Carefully remove the medium from the wells (for adherent cells) or add the this compound dilutions directly to the wells containing suspension cells.

  • Add 100 µL of the this compound dilutions to the appropriate wells. Include vehicle control wells (medium with the same concentration of solvent used for this compound) and untreated control wells (medium only).

  • Incubate the plate for the desired treatment duration. A 72-hour incubation period has been shown to be effective for assessing this compound cytotoxicity.[1]

5.3. Alamar Blue Assay

  • After the treatment period, add Alamar Blue reagent to each well. The volume of Alamar Blue should be 10% of the total volume in the well (e.g., 20 µL for a 200 µL final volume).[10][11]

  • Gently mix the plate on a plate shaker for 1 minute.

  • Return the plate to the incubator and incubate for 1-4 hours, protected from light.[8] Incubation time may need to be optimized based on the metabolic activity of the cell line.

  • Important Consideration: Some compounds can interfere with the Alamar Blue assay. To mitigate this, consider removing the drug-containing medium and replacing it with fresh medium containing Alamar Blue.[5][6][12]

5.4. Data Acquisition

  • Fluorescence Measurement (Recommended): Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm, using 600 nm as a reference wavelength.

Data Presentation and Analysis

The viability of cells treated with this compound is typically expressed as a percentage relative to the vehicle-treated control cells.

Table 1: Example Data for this compound Cytotoxicity in PER-485 Cells

This compound Concentration (µM)Mean Fluorescence (RFU)Standard Deviation% Viability
0 (Vehicle Control)4500250100%
0.63420021093.3%
1.25380019084.4%
2.5290015064.4%
5.0180010040.0%
10.09005020.0%
20.05003011.1%

Calculation of Percent Viability:

% Viability = [(Fluorescence of Treated Cells - Fluorescence of Blank) / (Fluorescence of Vehicle Control - Fluorescence of Blank)] x 100

A dose-response curve can be generated by plotting the percent viability against the log of the this compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Contaminated medium or reagents.Use fresh, sterile reagents. Include a "no cell" blank control.
Low signal Insufficient cell number or low metabolic activity.Increase the cell seeding density or extend the Alamar Blue incubation time.
Inconsistent results Uneven cell seeding, edge effects, or compound precipitation.Ensure proper mixing of cell suspension. Avoid using outer wells of the plate. Check the solubility of this compound in the culture medium.
Unexpected increase in viability Direct reduction of resazurin by the compound.Test the effect of this compound on Alamar Blue in a cell-free system. If interference is observed, wash cells before adding Alamar Blue.[5][6][12]

Conclusion

The Alamar Blue assay is a robust and straightforward method for assessing the cytotoxic effects of this compound on cancer cells. By following this detailed protocol, researchers can obtain reliable and reproducible data to advance the understanding and development of this promising anti-cancer agent. Careful optimization of experimental parameters for specific cell lines is crucial for achieving accurate results.

References

Troubleshooting & Optimization

Technical Support Center: Acquired Resistance to CCI-007 in Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating mechanisms of acquired resistance to the novel anti-leukemia compound, CCI-007.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that has shown selective cytotoxic activity against a subset of leukemia cell lines with MLL-rearrangements (MLL-r), as well as those with CALM-AF10 and SET-NUP214 translocations.[1][2][3] Its mechanism of action involves the downregulation of key genes essential for the survival of these leukemia cells, including HOXA9, MEIS1, CMYC, and BCL2.[1][4][5] This disruption of the MLL-r gene expression signature leads to rapid, caspase-dependent apoptosis.[1][4][5]

Q2: What are the primary reported mechanisms of acquired resistance to this compound in MLL-rearranged leukemia?

A2: The primary mechanism of acquired resistance to this compound is the upregulation of MLL target gene expression.[1][4] Leukemia cells that are resistant to this compound are characterized by significantly higher baseline expression levels of MEIS1 and BCL2 compared to sensitive cells.[1][2][3][5] Experimentally developed resistant cell lines have demonstrated high baseline expression of HOXA9, CMYC, and BCL2, which are not downregulated by this compound treatment.[1][4]

Q3: My MLL-rearranged leukemia cell line appears to be intrinsically resistant to this compound. What could be the reason?

A3: Intrinsic resistance to this compound in MLL-r leukemia cell lines is associated with higher baseline mRNA levels of MEIS1 and BCL2.[1][2][3][5] It is recommended to perform a baseline gene expression analysis of these markers in your cell line and compare them to known sensitive MLL-r cell lines such as PER-485, MOLM-13, and MV4;11.[4]

Q4: How can I experimentally induce and confirm resistance to this compound in a sensitive leukemia cell line?

A4: Acquired resistance can be developed by continuous culture of a sensitive cell line in the presence of this compound. This typically involves starting with a concentration around the IC50 value and gradually increasing the concentration over multiple selection rounds as the cells adapt.[1][4] Confirmation of resistance involves demonstrating a significant rightward shift in the dose-response curve (increased IC50) compared to the parental cell line and showing that this compound no longer downregulates the expression of target genes like HOXA9, CMYC, and BCL2.[1][4]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in cell viability assays.
Possible Cause Recommended Solution
Cell Passage Number and Health Ensure you are using cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. Always check cell viability and morphology before seeding.
Inaccurate Cell Seeding Density Optimize and maintain a consistent cell seeding density for your assays. Over- or under-confluent cells can exhibit different sensitivities to treatment.
Compound Stability and Storage Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure the stock solution is stored under recommended conditions to prevent degradation.
Assay Incubation Time Optimize the incubation time with this compound. While apoptosis can be detected within 24 hours, the optimal time for IC50 determination might vary between cell lines.[4]
Problem 2: No significant downregulation of HOXA9, MEIS1, CMYC, or BCL2 mRNA levels after this compound treatment in a supposedly sensitive cell line.
Possible Cause Recommended Solution
Suboptimal Treatment Conditions Verify the concentration of this compound used. It should be at or above the IC50 for the sensitive cell line. Also, check the treatment duration. Downregulation of target genes has been observed within a few hours of treatment.[1][4][5]
RNA Degradation Use a robust RNA extraction method and check RNA integrity (e.g., using a Bioanalyzer) before proceeding to qRT-PCR.
Inefficient qRT-PCR Primers Validate your qRT-PCR primers for efficiency and specificity. Run a melt curve analysis to check for non-specific products.
Incorrect Housekeeping Gene Ensure the housekeeping gene you are using for normalization is not affected by this compound treatment in your specific cell line.

Experimental Protocols

Protocol 1: Generation of a this compound Resistant Cell Line
  • Determine the IC50: First, determine the 50% inhibitory concentration (IC50) of this compound for your parental sensitive leukemia cell line using a standard cell viability assay (e.g., MTS or CellTiter-Glo®).

  • Initial Exposure: Culture the sensitive cells in their standard growth medium supplemented with this compound at a concentration equal to the IC50.

  • Monitor and Subculture: Monitor the cells for signs of recovery and proliferation. When the cell viability begins to increase, subculture the surviving cells.

  • Dose Escalation: Once the cells are stably proliferating at the initial concentration, gradually increase the concentration of this compound in the culture medium. This process may require multiple rounds of incremental dose increases.[1][4]

  • Characterize Resistant Population: After the cells are able to proliferate in high concentrations of this compound (e.g., >10x the parental IC50), perform a dose-response assay to confirm the shift in IC50.

  • Mechanism Validation: Analyze the baseline expression of HOXA9, MEIS1, CMYC, and BCL2 in the resistant population and compare it to the parental line. Also, treat both parental and resistant cells with this compound to confirm that the drug no longer downregulates these target genes in the resistant line.

Protocol 2: Analysis of Apoptosis by Annexin V Staining
  • Cell Treatment: Seed your sensitive and resistant leukemia cell lines and treat them with this compound (at a concentration effective for the sensitive line) or vehicle control for 24 hours.[4]

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI) or 7-AAD according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. An increase in the Annexin V positive population indicates apoptosis.[4]

Signaling Pathways and Workflows

CCI007_Action_Pathway cluster_sensitive This compound Sensitive MLL-r Leukemia Cell cluster_resistant This compound Resistant MLL-r Leukemia Cell CCI007_S This compound Target_S Intracellular Target CCI007_S->Target_S MLL_Fusion MLL Fusion Protein Complex Target_S->MLL_Fusion Genes_S HOXA9, MEIS1, CMYC, BCL2 MLL_Fusion->Genes_S Upregulates Apoptosis_S Apoptosis Genes_S->Apoptosis_S CCI007_R This compound Target_R Intracellular Target CCI007_R->Target_R MLL_Fusion_R MLL Fusion Protein Complex Target_R->MLL_Fusion_R Ineffective Genes_R High Baseline Expression of HOXA9, MEIS1, CMYC, BCL2 Survival Cell Survival Genes_R->Survival MLL_Fusion_R->Genes_R Upregulates

Caption: Mechanism of this compound action and resistance.

Experimental_Workflow start Start with Sensitive Leukemia Cell Line viability_assay Perform Cell Viability Assay to Determine IC50 start->viability_assay induce_resistance Induce Resistance: Continuous Culture with Increasing this compound Conc. viability_assay->induce_resistance confirm_resistance Confirm Resistance: Re-evaluate IC50 induce_resistance->confirm_resistance gene_expression Analyze Gene Expression: qRT-PCR for HOXA9, MEIS1, CMYC, BCL2 confirm_resistance->gene_expression apoptosis_assay Assess Apoptosis: Annexin V Staining confirm_resistance->apoptosis_assay end Characterize Resistance Mechanism gene_expression->end apoptosis_assay->end

Caption: Workflow for investigating this compound resistance.

References

Technical Support Center: Overcoming CCI-007 Resistance in MLL-Rearranged (MLL-r) Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the novel cytotoxic compound CCI-007 in MLL-rearranged (MLL-r) leukemia cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in sensitive MLL-r cell lines?

A1: this compound is a small molecule inhibitor that selectively induces rapid, caspase-dependent apoptosis in a subset of MLL-r, CALM-AF10, and SET-NUP214 leukemia cell lines.[1][2][3] Its cytotoxic effect is mediated by the significant downregulation of key MLL-r downstream target genes, including HOXA9, MEIS1, CMYC, and BCL2, which are crucial drivers of leukemogenesis in these subtypes.[1][3] This leads to cell cycle arrest and apoptosis within hours of treatment.[1]

Q2: What are the known mechanisms of resistance to this compound in MLL-r cell lines?

A2: Resistance to this compound in MLL-r cell lines is primarily characterized by the high baseline expression of the anti-apoptotic protein BCL2 and the transcription factor MEIS1.[1][2][3] Resistant cell lines can also develop high baseline expression levels of HOXA9 and CMYC that are not affected by this compound treatment.[1] This suggests that the resistant cells have a pre-existing or acquired mechanism to maintain the expression of these critical survival genes, thereby bypassing the inhibitory effects of this compound.

Q3: How does this compound differ from other inhibitors used in MLL-r leukemia, such as menin or DOT1L inhibitors?

A3: this compound exhibits a rapid mechanism of action, inducing apoptosis within 24 hours.[1][2] This is in contrast to MLL1-complex inhibitors like menin and DOT1L inhibitors, which typically require several days to exert their anti-leukemic effects.[1] While this compound directly targets the downstream consequences of MLL-rearrangements (i.e., high expression of HOXA9, MEIS1, CMYC, and BCL2), menin and DOT1L inhibitors target the upstream MLL-fusion protein complex itself, thereby inhibiting the transcription of these same downstream genes.[1][3][4][5]

Troubleshooting Guide

Problem: My MLL-r cell line, which was initially sensitive to this compound, has developed resistance.

This is a common issue in drug development studies. The following steps can help you characterize and potentially overcome this acquired resistance.

Step 1: Confirm the Resistance Phenotype

  • Action: Perform a dose-response curve with this compound on the suspected resistant cell line and compare it to the parental, sensitive cell line.

  • Expected Outcome: The resistant cell line should show a significantly higher IC50 value for this compound compared to the parental line.

Step 2: Analyze the Expression of Key Resistance-Associated Genes

  • Action: Measure the mRNA and protein levels of HOXA9, MEIS1, BCL2, and CMYC in both the sensitive and resistant cell lines at baseline (without this compound treatment).

  • Expected Outcome: Based on published data, you can expect to see significantly higher baseline expression of MEIS1 and BCL2 in the resistant cell line.[1][2][3] You may also observe elevated levels of HOXA9 and CMYC.[1]

Step 3: Explore Strategies to Overcome Resistance

Based on the molecular profile of your resistant cell line, you can explore several targeted approaches:

Strategy 1: Targeting BCL2
  • Rationale: Since high BCL2 expression is a key feature of this compound resistance, direct inhibition of BCL2 is a rational strategy. MLL-rearranged leukemias are known to be sensitive to BCL2 inhibition.[6][7]

  • Recommendation: Treat the this compound resistant cells with a BCL2 inhibitor, such as Venetoclax (ABT-199). You can assess for synergy by combining Venetoclax with this compound.

  • Evidence of Synergy: Studies have shown that BCL2 inhibitors can synergize with DOT1L inhibitors and standard chemotherapy in MLL-r models.[6]

Strategy 2: Targeting CMYC and Associated Pathways
  • Rationale: CMYC is another critical driver of MLL-r leukemia that is often upregulated in resistant cells. Targeting CMYC or its regulators can be an effective strategy.

  • Recommendations:

    • BET Inhibitors: Use a BET inhibitor (e.g., JQ1, OTX015) to downregulate CMYC and BCL2 expression.[8][9] BET inhibitors have shown efficacy in MLL-fusion leukemia.[9][10]

    • CDK9 Inhibitors: Combine a BET inhibitor with a CDK9 inhibitor. This combination has been shown to be synergistic in MLL-r leukemia models, leading to a significant downregulation of MYC and MEIS1.[11][12]

    • Direct c-Myc Inhibitors: Explore the use of small molecule inhibitors that directly target c-Myc, such as 10058-F4.[13][14]

Strategy 3: Targeting the Upstream MLL-Fusion Complex
  • Rationale: Even if this compound is no longer effective, the resistant cells are still likely dependent on the MLL-fusion oncoprotein. Targeting the core machinery that drives the expression of resistance-mediating genes is a valid approach.

  • Recommendations:

    • DOT1L Inhibitors: Treat resistant cells with a DOT1L inhibitor (e.g., EPZ-5676, pinometostat).[1][2] These inhibitors block the H3K79 hypermethylation that leads to aberrant expression of HOXA9 and MEIS1.[4]

    • Menin-MLL Interaction Inhibitors: Utilize inhibitors that disrupt the interaction between menin and the MLL-fusion protein. This has been shown to be a promising therapeutic strategy for MLL-r leukemias.[5]

    • Combination Therapy: A combination of a DOT1L inhibitor and a menin-MLL inhibitor has been shown to have a markedly enhanced effect in killing MLL-r leukemia cells and suppressing MLL-fusion target genes and MYC.[3]

Summary of Potential Synergistic Drug Combinations

Drug Class 1Target 1Drug Class 2Target 2Rationale for Combination in MLL-r Leukemia
BCL2 Inhibitors BCL2DOT1L Inhibitors DOT1LSynergistically induce apoptosis by targeting both a key survival protein and its upstream transcriptional regulator.[6]
BCL2 Inhibitors BCL2Chemotherapy DNA/TopoisomeraseBCL2 inhibition can lower the apoptotic threshold, making cells more sensitive to DNA-damaging agents.
BET Inhibitors BRD4CDK9 Inhibitors CDK9Synergistically repress the transcription of key oncogenes like MYC and MEIS1 by targeting superenhancers.[12]
DOT1L Inhibitors DOT1LMenin-MLL Inhibitors Menin-MLL InteractionConcomitant targeting of different components of the MLL-fusion complex leads to superior therapeutic efficacy.[3]
Menin-MLL Inhibitors Menin-MLL InteractionHDAC Inhibitors HDACsPotential for synergy by targeting different aspects of the transcription-regulatory machinery.[15]

Key Experimental Protocols

Cell Viability Assay (MTS/CellTiter-Glo)
  • Cell Seeding: Seed MLL-r cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Drug Treatment: Add the desired concentrations of this compound, the combination drug, or vehicle control (e.g., DMSO) to the wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition:

    • For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

    • For CellTiter-Glo assay: Add 100 µL of CellTiter-Glo reagent to each well and mix for 2 minutes on an orbital shaker to induce cell lysis.

  • Data Acquisition:

    • MTS: Measure the absorbance at 490 nm using a microplate reader.

    • CellTiter-Glo: Measure the luminescence using a microplate reader.

  • Data Analysis: Normalize the readings to the vehicle-treated control wells and plot the dose-response curves to determine IC50 values.

Apoptosis Assay (Annexin V Staining)
  • Cell Treatment: Treat MLL-r cells with the desired concentrations of drugs for 24-48 hours.

  • Cell Harvesting: Harvest the cells by centrifugation and wash once with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) or 7-AAD to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI/7-AAD-negative cells are in early apoptosis.

    • Annexin V-positive, PI/7-AAD-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction: Extract total RNA from treated and untreated MLL-r cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green-based master mix, the synthesized cDNA, and primers for your genes of interest (HOXA9, MEIS1, BCL2, CMYC) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Thermal Cycling: Run the qRT-PCR reaction on a real-time PCR instrument.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Visualizations

MLL_r_Leukemogenesis_and_CCI_007_Action cluster_nucleus Nucleus MLL_Fusion MLL-Fusion Protein MLL_Complex MLL-Fusion Complex MLL_Fusion->MLL_Complex DOT1L DOT1L DOT1L->MLL_Complex Menin Menin Menin->MLL_Complex DNA Target Gene Promoters (HOXA9, MEIS1, CMYC, BCL2) MLL_Complex->DNA Transcription Aberrant Transcription DNA->Transcription mRNA mRNA (HOXA9, MEIS1, CMYC, BCL2) Transcription->mRNA Proteins Oncogenic Proteins (HOXA9, MEIS1, c-Myc, Bcl-2) mRNA->Proteins Leukemogenesis Leukemia Cell Survival & Proliferation Proteins->Leukemogenesis Apoptosis Apoptosis CCI_007 This compound CCI_007->Proteins Downregulates CCI_007->Apoptosis Induces

Caption: MLL-r Leukemogenesis and this compound Mechanism of Action.

CCI_007_Resistance CCI_007_Sensitive This compound Sensitive MLL-r Cell CCI_007_Treatment This compound Treatment CCI_007_Sensitive->CCI_007_Treatment CCI_007_Resistant This compound Resistant MLL-r Cell High_Expression High Baseline Expression of MEIS1 & BCL2 (and potentially HOXA9 & CMYC) CCI_007_Resistant->High_Expression CCI_007_Resistant->CCI_007_Treatment Downregulation Downregulation of HOXA9, MEIS1, CMYC, BCL2 CCI_007_Treatment->Downregulation No_Effect No significant downregulation of target genes CCI_007_Treatment->No_Effect Apoptosis Apoptosis Downregulation->Apoptosis Survival Cell Survival & Proliferation No_Effect->Survival

Caption: Mechanism of Acquired Resistance to this compound.

Experimental_Workflow start Start: This compound Resistant MLL-r Cell Line confirm_resistance 1. Confirm Resistance (Dose-response curve, IC50) start->confirm_resistance characterize 2. Characterize Molecular Profile (qRT-PCR, Western Blot for HOXA9, MEIS1, BCL2, CMYC) confirm_resistance->characterize select_strategy 3. Select Therapeutic Strategy (e.g., BCL2i, BETi, DOT1Li) characterize->select_strategy single_agent 4a. Test Single Agent Efficacy (Viability, Apoptosis assays) select_strategy->single_agent combination 4b. Test Combination with this compound (Synergy analysis) select_strategy->combination validate 5. Validate Mechanism of Action (qRT-PCR, Western Blot on target genes) single_agent->validate combination->validate end End: Identification of effective strategy to overcome resistance validate->end

Caption: Workflow for Overcoming this compound Resistance.

Therapeutic_Strategies cluster_strategies Therapeutic Strategies CCI_007_Resistance This compound Resistance (High MEIS1, BCL2, CMYC, HOXA9) BCL2i BCL2 Inhibitors (e.g., Venetoclax) CCI_007_Resistance->BCL2i Targets BCL2 BETi BET Inhibitors (e.g., JQ1) CCI_007_Resistance->BETi Targets CMYC/BCL2 expression DOT1Li DOT1L Inhibitors CCI_007_Resistance->DOT1Li Targets HOXA9/MEIS1 expression Menini Menin-MLL Inhibitors CCI_007_Resistance->Menini Targets HOXA9/MEIS1 expression cMYCi c-Myc Inhibitors CCI_007_Resistance->cMYCi Targets CMYC CDK9i CDK9 Inhibitors BETi->CDK9i Synergistic Combination DOT1Li->Menini Synergistic Combination

References

optimizing CCI-007 treatment duration for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: CCI-007

Disclaimer: The following information is provided for research purposes only. This compound is a novel small molecule identified for its cytotoxic activity against infant leukemia with MLL rearrangements.[1][2][3] The data and protocols provided herein are based on initial research findings and may require further optimization for specific experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing high variability in our IC50 values for this compound across different experiments. What could be the cause?

A1: Inconsistent IC50 values can stem from several factors. First, ensure that cell seeding density is consistent across all plates and experiments, as variations can significantly alter the apparent potency of the compound. Second, confirm the stability of your this compound stock solution; repeated freeze-thaw cycles can degrade the compound. It is recommended to aliquot the stock solution after reconstitution and store it protected from light.[4] Finally, the duration of the viability assay itself is critical. For a compound like this compound that induces apoptosis within 24 hours, assay timing is crucial for reproducible results.[1][3]

Q2: After treating cells with this compound, we don't see a significant decrease in the phosphorylation of downstream MLL-r pathway targets like HOXA9 or MEIS1 via Western Blot. What should we troubleshoot?

A2: This issue can be approached from several angles.

  • Treatment Duration: this compound has been shown to alter the MLL-r gene expression signature within a few hours of treatment.[1][2] Your current treatment duration might be too long or too short to observe the peak effect on protein levels. A time-course experiment (e.g., 2, 4, 8, 12, 24 hours) is highly recommended to determine the optimal time point for analysis.

  • Compound Concentration: Ensure you are using a concentration that is at or above the IC50 for the specific cell line you are using.

  • Cell Line Specificity: Resistance to this compound has been linked to higher baseline gene expression levels of MEIS1 and BCL2.[1][3] It is possible the cell line you are using has an intrinsic resistance mechanism.

  • Western Blot Technique: For troubleshooting the Western Blot protocol itself, ensure efficient protein transfer and consider using BSA as a blocking agent instead of milk when working with phospho-specific antibodies, as milk contains phosphoproteins that can increase background noise.[5]

Q3: Our cell viability assay shows a decrease in viable cells over a 72-hour period, but how can we determine if this compound is causing cytotoxic (cell death) or cytostatic (inhibition of proliferation) effects?

A3: This is an important distinction. A standard viability assay, like MTT or resazurin-based assays, measures metabolic activity and may not distinguish between cytotoxic and cytostatic effects.[6][7] To specifically measure cell death, you should perform an apoptosis assay. Staining with Annexin V and a viability dye like propidium iodide (PI) or DAPI followed by flow cytometry analysis is a standard method.[8][9][10][11][12] This will allow you to quantify the percentage of apoptotic and necrotic cells, providing direct evidence of cytotoxicity. This compound has been shown to induce rapid caspase-dependent apoptosis.[1][2][3]

Q4: We are having trouble detecting mitochondrial depolarization after this compound treatment. What are some key considerations?

A4: Mitochondrial depolarization is an early event in apoptosis, and its detection can be time-sensitive.[1]

  • Assay Timing: Ensure you are analyzing the cells at an early enough time point. A time-course experiment (e.g., 2, 4, 6, 8 hours) using a mitochondrial membrane potential-sensitive dye (like JC-1 or TMRE) is crucial.

  • Gentle Cell Handling: Be extremely gentle when harvesting and staining cells. Rough handling can artificially induce mitochondrial depolarization.[12]

  • Positive Control: Include a known inducer of mitochondrial depolarization (e.g., CCCP) as a positive control to ensure the assay is working correctly.

Quantitative Data Summary

The following tables represent typical data obtained from experiments designed to optimize this compound treatment duration.

Table 1: Effect of this compound Treatment Duration on Cell Viability (PER-485 Cell Line)

Treatment Duration (Hours)Vehicle (% Viability)This compound (5 µM) (% Viability)
12100 ± 4.575 ± 5.1
24100 ± 5.248 ± 3.9
48100 ± 4.825 ± 4.2
72100 ± 6.122 ± 3.5

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Time-Dependent Induction of Apoptosis by this compound (PER-485 Cell Line)

Treatment Duration (Hours)Vehicle (% Annexin V Positive)This compound (5 µM) (% Annexin V Positive)
64.1 ± 1.215.7 ± 2.5
124.5 ± 1.538.2 ± 4.1
245.2 ± 1.872.5 ± 5.3

Apoptosis was quantified by Annexin V/PI staining and flow cytometry.[8][9][10] Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination

This protocol is used to measure cellular metabolic activity as an indicator of cell viability.[6][13]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.[6]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value.

Protocol 2: Apoptosis Assessment by Annexin V Staining

This protocol detects the externalization of phosphatidylserine, an early marker of apoptosis.[10][11]

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound or vehicle for the desired time points.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle method like Accutase or brief trypsinization. Centrifuge all collected cells at 300 x g for 5 minutes.[12]

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (PI) solution (100 µg/mL).[9]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[8]

Visualizations

MLL_Pathway cluster_0 Upstream Regulators cluster_1 Key Downstream Effectors cluster_2 Cellular Outcomes MLL-Fusion Protein MLL-Fusion Protein HOXA9 HOXA9 MLL-Fusion Protein->HOXA9 Upregulates MEIS1 MEIS1 MLL-Fusion Protein->MEIS1 Upregulates CMYC CMYC MLL-Fusion Protein->CMYC Upregulates BCL2 BCL2 MLL-Fusion Protein->BCL2 Upregulates Leukemic Transformation Leukemic Transformation HOXA9->Leukemic Transformation MEIS1->Leukemic Transformation CMYC->Leukemic Transformation Apoptosis Inhibition Apoptosis Inhibition BCL2->Apoptosis Inhibition This compound This compound This compound->MLL-Fusion Protein Inhibits Activity

Caption: Signaling pathway of MLL-fusion protein and the inhibitory action of this compound.

Experimental_Workflow cluster_0 Phase 1: Dose Finding cluster_1 Phase 2: Time Course A 1. Seed Cells (e.g., PER-485) B 2. Treat with this compound Dose Range (e.g., 0-10 µM) A->B C 3. Incubate 24h B->C D 4. MTT Assay C->D E 5. Calculate IC50 D->E F 1. Seed Cells G 2. Treat with this compound (at IC50 concentration) F->G H 3. Harvest at Time Points (6, 12, 24h) G->H I 4. Annexin V/PI Staining H->I J 5. Analyze Apoptosis via Flow Cytometry I->J Troubleshooting_Logic Start Issue: No significant apoptosis observed after 24h Q1 Is the IC50 value for the cell line confirmed? Start->Q1 Sol1 Perform dose-response (MTT assay) to determine IC50 Q1->Sol1 No Q2 Was a time-course experiment performed? Q1->Q2 Yes A1_Yes Yes A1_No No End Re-evaluate apoptosis with optimized protocol Sol1->End Sol2 Perform time-course (e.g., 6, 12, 24h) to find peak apoptotic response Q2->Sol2 No Q3 Is the cell line known to be resistant? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->End Sol3 Consider using a sensitive cell line (e.g., PER-485, MOLM-13) as a positive control Q3->Sol3 Yes Q3->End No A3_Yes Yes A3_No No Sol3->End

References

Technical Support Center: Investigating Potential Off-Target Effects of CCI-007 In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in investigating the potential off-target effects of the novel small molecule, CCI-007, in an in vitro setting.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is a novel small molecule identified to have selective cytotoxic activity against a subset of leukemia cell lines with MLL-rearrangements (MLL-r), CALM-AF10, and SET-NUP214 translocations.[1][2][3] It induces rapid, caspase-dependent apoptosis and mitochondrial depolarization within 24 hours of treatment.[1][2][4] Furthermore, this compound has been shown to downregulate the expression of key survival genes associated with MLL-r leukemia, including HOXA9, MEIS1, CMYC, and BCL2.[1][2][4]

Q2: Why is it important to investigate the off-target effects of this compound?

A2: While this compound shows selectivity for certain leukemia subtypes, all small molecule inhibitors have the potential to bind to unintended proteins (off-targets), which can lead to unexpected biological effects, toxicity, or even contribute to the compound's therapeutic efficacy.[5] Identifying these off-target interactions is crucial for a comprehensive understanding of this compound's mechanism of action and for predicting potential clinical side effects.

Q3: What are the initial steps to identify potential off-targets of this compound?

A3: A common and effective first step is to perform an in vitro kinase profiling assay. This involves screening this compound against a large panel of purified, recombinant kinases to determine its selectivity profile.[6][7] Even if this compound's primary target is not a kinase, this screening can reveal unexpected interactions with the kinome.

Q4: The primary target of this compound is not confirmed to be a kinase. Is kinase profiling still relevant?

A4: Yes. Many small molecules designed for one target class show unexpected activity against kinases due to the conserved nature of ATP-binding pockets.[7] A broad kinase screen is a valuable tool for identifying such unforeseen interactions and can provide significant insights into the compound's polypharmacology.

Q5: What cellular assays can complement in vitro kinase profiling?

A5: Cellular thermal shift assays (CETSA) can be used to identify direct binding of this compound to proteins within a cellular context. Additionally, phosphoproteomics can provide a global view of how this compound affects cellular signaling pathways, pointing towards kinases that are modulated by the compound either directly or indirectly.

Q6: How can I distinguish between a direct off-target effect and downstream signaling events?

A6: This requires a multi-faceted approach. Direct binding assays like CETSA or chemical proteomics can confirm physical interaction. To verify if an observed cellular phenotype is due to a specific off-target, one can use genetic approaches like CRISPR-Cas9 to knock out the putative off-target and then assess the cellular response to this compound.[8] If the response is diminished or absent, it suggests the phenotype is mediated by that off-target.

Troubleshooting Guides

Problem 1: High promiscuity observed in the initial kinase screen.
  • Possible Cause: The concentration of this compound used in the single-point screen might be too high, leading to the inhibition of multiple kinases.

  • Troubleshooting Steps:

    • Perform dose-response curves for the hits identified in the initial screen to determine their IC50 values. This will differentiate potent interactions from weaker, less specific ones.

    • Cross-reference the list of inhibited kinases with publicly available databases to identify any common structural features or families that might be susceptible to this compound.

    • Consider the cellular potency of this compound. Off-targets that are inhibited at concentrations significantly higher than the cellular IC50 for apoptosis induction are less likely to be physiologically relevant.

Problem 2: No significant hits in the kinase screen, but cellular effects suggest off-target activity.
  • Possible Cause: The off-target may not be a kinase or may not be included in the screening panel. The compound might also be an allosteric inhibitor not well-suited for standard kinase assays.[5]

  • Troubleshooting Steps:

    • Employ a broader, unbiased approach such as chemical proteomics to pull down binding partners of this compound from cell lysates.

    • Perform a phosphoproteomic analysis of cells treated with this compound to identify signaling pathways that are altered, which can provide clues about upstream regulators that may be targeted.

    • Use computational modeling to predict potential off-targets based on the chemical structure of this compound.

Problem 3: A potential off-target has been identified, but its relevance to the observed phenotype is unclear.
  • Possible Cause: The interaction may be real but may not be responsible for the primary cellular effect (e.g., apoptosis).

  • Troubleshooting Steps:

    • Use CRISPR-Cas9 to generate a knockout cell line for the identified off-target.[8]

    • Treat both the wild-type and knockout cell lines with this compound and compare the phenotypic response (e.g., apoptosis rates, changes in gene expression).

    • If the knockout cells are resistant to this compound, it strongly suggests that the identified off-target is a key mediator of the compound's activity. If the response is unchanged, the off-target is likely not central to that specific phenotype.

Data Presentation

Table 1: Hypothetical Kinase Profiling Data for this compound (1 µM)

Kinase FamilyKinase TargetPercent Inhibition
Tyrosine Kinase ABL112%
SRC15%
EGFR8%
Serine/Threonine Kinase AKT110%
CDK292%
PIM188%
mTOR25%
PIKK ATM18%
ATR14%
DNA-PK21%

Table 2: Hypothetical IC50 Data for Confirmed Off-Targets

TargetIC50 (nM)On-Target Activity (MLL-r cell apoptosis) IC50 (nM)Selectivity Ratio (Off-Target IC50 / On-Target IC50)
CDK22505000.5
PIM14505000.9

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling
  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute to the desired screening concentration (e.g., 1 µM).

  • Assay Plate Preparation: Utilize a commercial kinase profiling service or an in-house panel. In a multi-well plate, add the individual purified kinases, their specific substrates, and ATP.

  • Compound Incubation: Add this compound to the reaction wells. Include a known inhibitor for each kinase as a positive control and DMSO as a negative (vehicle) control.

  • Reaction and Detection: Incubate the plates to allow the kinase reaction to proceed. Stop the reaction and measure the amount of phosphorylated substrate using a suitable method (e.g., fluorescence, luminescence).

  • Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the DMSO control. Hits are typically defined as kinases with >50% or >75% inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture MLL-r leukemia cells (e.g., PER-485) to the desired density. Treat the cells with this compound or vehicle (DMSO) for a specified time.

  • Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C).

  • Protein Precipitation and Separation: Centrifuge the heated lysates to pellet the precipitated proteins. Collect the supernatant containing the soluble proteins.

  • Protein Analysis: Analyze the soluble protein fraction by Western blotting for a specific suspected target or by mass spectrometry for a global analysis of protein stability.

  • Data Interpretation: A protein that is a direct target of this compound will exhibit increased thermal stability, meaning more of it will remain in the soluble fraction at higher temperatures in the this compound-treated samples compared to the vehicle-treated samples.

Visualizations

G cluster_0 Initial Screening cluster_1 Hit Validation cluster_2 Target Confirmation This compound This compound Kinase Panel Screen Kinase Panel Screen This compound->Kinase Panel Screen Dose-Response (IC50) Dose-Response (IC50) Kinase Panel Screen->Dose-Response (IC50) Identify Hits Cellular Assays Cellular Assays Dose-Response (IC50)->Cellular Assays Confirm Potency CETSA CETSA Cellular Assays->CETSA Validate Direct Binding CRISPR Knockout CRISPR Knockout CETSA->CRISPR Knockout Confirm Phenotypic Role

Caption: Experimental workflow for identifying and validating off-targets of this compound.

G Growth Factor Signal Growth Factor Signal PI3K PI3K Growth Factor Signal->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation This compound (Potential Off-Target) This compound (Potential Off-Target) This compound (Potential Off-Target)->PI3K Inhibition? This compound (Potential Off-Target)->mTORC1 Inhibition?

Caption: Potential off-target inhibition of the PI3K/AKT/mTOR pathway by this compound.

G High Promiscuity? High Promiscuity? Perform Dose-Response Perform Dose-Response High Promiscuity?->Perform Dose-Response Yes No Kinase Hits? No Kinase Hits? Chemical Proteomics Chemical Proteomics No Kinase Hits?->Chemical Proteomics Yes Relevance Unclear? Relevance Unclear? CRISPR Knockout Assay CRISPR Knockout Assay Relevance Unclear?->CRISPR Knockout Assay Yes

Caption: Troubleshooting logic for unexpected experimental outcomes.

References

Technical Support Center: Assessing the Cytotoxicity of CCI-007 on Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the cytotoxic effects of the small molecule CCI-007 on non-cancerous cell lines. Below are frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic effect of this compound on non-cancerous cell lines?

A1: Current research indicates that this compound is selectively cytotoxic to a subset of cancer cell lines, particularly those with MLL-rearrangements, CALM-AF10, and SET-NUP214 translocations.[1][2] Studies have shown that it does not significantly affect the viability of normal, non-malignant cells.[1][2][3] Therefore, when testing this compound on non-cancerous cell lines, it is anticipated that you will observe high cell viability.

Q2: What is the mechanism of action of this compound in sensitive cancer cells?

A2: In sensitive leukemia cell lines, this compound induces rapid, caspase-dependent apoptosis.[1][2][3] This is achieved through mitochondrial depolarization and the downregulation of key survival genes such as HOXA9, MEIS1, CMYC, and BCL2.[1][2][3]

Q3: If I observe unexpected cytotoxicity in my non-cancerous cell line, what could be the cause?

A3: If you observe cytotoxicity, consider the following possibilities:

  • Off-target effects: While this compound is reported to be selective, high concentrations may lead to off-target effects. It is crucial to test a wide range of concentrations.

  • Cell line specific sensitivity: The specific non-cancerous cell line you are using may have a unique sensitivity not previously reported.

  • Experimental artifacts: Issues such as solvent toxicity (e.g., from DMSO used to dissolve the compound), contamination, or poor cell health can lead to false-positive results.[4]

Q4: Which cytotoxicity assays are recommended for testing this compound?

A4: A multi-assay approach is recommended to obtain robust data. Commonly used assays include:

  • MTT Assay: Measures metabolic activity as an indicator of cell viability.[5][6]

  • Lactate Dehydrogenase (LDH) Release Assay: Measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[7]

  • ATP-based Assays (e.g., CellTiter-Glo®): Quantifies ATP levels as a measure of viable cells.[8]

  • Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, apoptotic, and necrotic cells via flow cytometry.

Troubleshooting Common Issues in Cytotoxicity Assays

This section addresses specific issues that may arise during your experiments.

Issue Potential Cause Troubleshooting Steps
High variability between replicate wells Inconsistent cell seeding, Pipetting errors, Edge effects in the microplate[4][8]- Ensure a homogenous single-cell suspension before and during plating. - Use calibrated pipettes and consistent pipetting techniques. - To mitigate edge effects, fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment.[4]
Unexpectedly low absorbance/fluorescence readings Low cell seeding density, Insufficient incubation time, Reagent issues- Determine the optimal cell seeding density for your cell line through a titration experiment. - Optimize the incubation time for the assay with your specific cell line. - Ensure assay reagents are properly stored and not expired.
High background signal in control wells Media components (e.g., phenol red, serum) interfering with the assay- Use a "media-only" control to determine the background absorbance.[8] - For some assays, it may be beneficial to use a phenol red-free medium. - When possible, reduce the serum concentration during the assay incubation period.
Compound interference with the assay This compound, if colored, could interfere with colorimetric assays like MTT.- Include a "compound-only" control (this compound in cell-free media) to measure its intrinsic absorbance and subtract this from your experimental values.[4][9] - For adherent cells, consider washing the cells with PBS to remove the compound before adding the assay reagent.[4] - Utilize an assay with a different detection method, such as a luminescence-based ATP assay, which is less prone to color interference.[9]

Experimental Protocols

MTT Cell Viability Assay

This assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[5]

Materials:

  • 96-well plate

  • Non-cancerous cell line of interest

  • Complete culture medium

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the wells and add the different concentrations of this compound. Include vehicle-only controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).

  • Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Visually confirm the formation of purple formazan crystals under a microscope.

  • Add 100-150 µL of the solubilization solution to each well and mix thoroughly to dissolve the crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

LDH Cytotoxicity Assay

This assay quantifies the amount of lactate dehydrogenase (LDH) released into the culture medium from cells with damaged membranes.[7]

Materials:

  • 96-well plate

  • Non-cancerous cell line of interest

  • Complete culture medium

  • This compound stock solution

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with serial dilutions of this compound. Include untreated (negative) and vehicle-only controls. Also, include a "maximum LDH release" control by adding lysis buffer to a set of wells.

  • Incubate the plate for the desired exposure time.

  • After incubation, carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate for the time specified in the kit protocol at room temperature, protected from light.

  • Measure the absorbance at the recommended wavelength (typically 490 nm).

Visualizations

experimental_workflow General Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed non-cancerous cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_cci007 Add serial dilutions of this compound incubation_24h->add_cci007 incubation_exp Incubate for desired exposure time (e.g., 24-72h) add_cci007->incubation_exp add_reagent Add assay reagent (e.g., MTT, LDH substrate) incubation_exp->add_reagent incubation_assay Incubate as per protocol add_reagent->incubation_assay read_plate Read absorbance/fluorescence/luminescence incubation_assay->read_plate calc_viability Calculate % cell viability read_plate->calc_viability

Caption: A generalized workflow for assessing the cytotoxicity of a compound.

troubleshooting_logic Troubleshooting Unexpected Cytotoxicity start Unexpected cytotoxicity observed in non-cancerous cells check_controls Review controls (vehicle, untreated) start->check_controls high_control_death High death in controls? check_controls->high_control_death investigate_culture Investigate cell health, contamination, and solvent toxicity high_control_death->investigate_culture Yes low_control_death Controls appear healthy high_control_death->low_control_death No check_concentration Is this compound concentration high? low_control_death->check_concentration perform_dose_response Perform detailed dose-response experiment to identify IC50 check_concentration->perform_dose_response Yes confirm_with_orthogonal Confirm findings with an orthogonal assay (e.g., if MTT was used, try LDH release) check_concentration->confirm_with_orthogonal No perform_dose_response->confirm_with_orthogonal

Caption: A logical guide for troubleshooting unexpected cytotoxicity results.

References

Technical Support Center: Troubleshooting Variability in CCI-007 Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting variability in experimental results when working with the small molecule inhibitor CCI-007. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the cytotoxic effect of this compound across different leukemia cell lines. What could be the underlying cause?

A1: The variability in this compound cytotoxicity is primarily linked to the genetic background of the leukemia cell lines, specifically the presence of MLL (Mixed Lineage Leukemia) gene rearrangements and the baseline expression levels of key survival genes.

This compound is most effective in a subset of MLL-rearranged (MLL-r) leukemia cell lines.[1][2][3] Its mechanism of action involves the downregulation of critical MLL-r target genes, including HOXA9, MEIS1, CMYC, and BCL2, which leads to caspase-dependent apoptosis.[1][2][3][4]

Research has shown that MLL-r leukemia cells resistant to this compound are characterized by significantly higher baseline gene expression levels of MEIS1 and BCL2 compared to sensitive MLL-r cells.[1][2][4] Therefore, the inherent differences in the expression of these genes among cell lines are a major contributor to the observed variability in experimental outcomes. It is crucial to characterize the baseline expression of these target genes in your cell lines of interest to better interpret the cytotoxicity data.

Q2: Our experimental results with this compound are inconsistent between different experimental runs, even when using the same cell line. What are the potential sources of this variability?

A2: Inconsistent results with this compound can arise from several experimental factors:

  • Cell Culture Conditions: Ensure that cell lines are maintained in a consistent and optimal growth phase (logarithmic growth phase) for all experiments. Over-confluent or starved cells can exhibit altered sensitivity to treatment.

  • Compound Stability and Storage: this compound has been noted to lack sufficient metabolic stability for in vivo use, which may also impact its stability in long-term cell culture experiments.[1] Prepare fresh dilutions of this compound from a concentrated stock for each experiment and avoid repeated freeze-thaw cycles.

  • Assay Timing: this compound induces rapid apoptosis, with effects on gene expression seen within hours and apoptosis detectable within 24 hours.[1][2] Ensure that the time points for your assays are consistent and optimized to capture the desired biological event.

  • Assay-Specific Variability: Each experimental assay has its own potential sources of error. Refer to the detailed troubleshooting sections for specific assays below.

Q3: How does this compound induce cell death?

A3: this compound induces rapid, caspase-dependent apoptosis in sensitive MLL-r leukemia cells.[1][2][3] This process is initiated by mitochondrial depolarization.[1][2] The apoptotic cascade is triggered by the this compound-mediated downregulation of key pro-survival genes, including BCL2.[1][2][4]

Data Presentation

Table 1: Differential Cytotoxicity of this compound in a Panel of Human Leukemia Cell Lines

The half-maximal inhibitory concentration (IC50) values of this compound were determined using an Alamar Blue viability assay after 72 hours of treatment.

Cell LineSubtypeMLL StatusIC50 (µM)Sensitivity
PER-485B-ALLMLL-AF41.8Sensitive
MV4;11AMLMLL-AF42.5Sensitive
MOLM-13AMLMLL-AF93.2Sensitive
THP-1AMLMLL-AF94.1Sensitive
PER-490B-ALLMLL-AF45.6Sensitive
PER-703AB-ALLMLL-AF46.3Sensitive
U937AMLCALM-AF107.5Sensitive
KOPN-8B-ALLMLL-ENL> 20Resistant
RS4;11B-ALLMLL-AF4> 20Resistant
SEMK2B-ALLMLL-AF4> 20Resistant
PER-785AB-ALLMLL-AF4> 20Resistant
PER-826AB-ALLMLL-AF4> 20Resistant
KG-1AMLMLL-wt> 20Resistant
CEMT-ALLMLL-wt> 20Resistant

Data adapted from Somers et al., 2016.[1]

Experimental Protocols & Troubleshooting Guides

Cell Viability Assay (Alamar Blue)

Methodology:

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 cells/well in a final volume of 100 µL of complete culture medium.

  • Compound Treatment: Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Alamar Blue Addition: Add 10 µL of Alamar Blue reagent to each well.

  • Incubation with Reagent: Incubate for 4-8 hours at 37°C, protected from light.

  • Measurement: Measure fluorescence with excitation at 560 nm and emission at 590 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Troubleshooting:

IssuePossible CauseRecommendation
High background fluorescence Reagent instability due to light exposure.Store Alamar Blue reagent in the dark. Minimize light exposure during the assay.
Contamination of cell cultures.Regularly test for mycoplasma and other contaminants.
Inconsistent readings across replicates Uneven cell seeding.Ensure a homogenous cell suspension before seeding. Pipette carefully and mix gently after seeding.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Low signal or poor dynamic range Insufficient incubation time with the reagent.Optimize the incubation time for your specific cell line and seeding density.
Cell density is too low.Increase the initial cell seeding density.
Apoptosis Assay (Annexin V-FITC/PI Staining)

Methodology:

  • Cell Treatment: Treat leukemia cells with this compound at the desired concentration and for the appropriate duration (e.g., 24 hours). Include untreated and vehicle controls.

  • Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour.

Troubleshooting:

IssuePossible CauseRecommendation
High percentage of necrotic cells (Annexin V+/PI+) in control Harsh cell handling.Handle cells gently during harvesting and washing. Avoid vigorous vortexing.
Over-trypsinization (for adherent cells).Use the minimum necessary concentration and incubation time for trypsin.
Weak Annexin V signal Insufficient incubation time with the compound.Optimize the treatment duration to capture the early stages of apoptosis.
Loss of apoptotic cells during washing.Be careful not to aspirate the cell pellet.
High background staining Inadequate washing.Ensure cells are properly washed with PBS before resuspension in binding buffer.
Reagent concentration too high.Titrate the Annexin V and PI concentrations for your specific cell type.
Mitochondrial Membrane Potential Assay (JC-1 Staining)

Methodology:

  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

  • Cell Harvesting and Washing: Harvest and wash cells as previously described.

  • JC-1 Staining: Resuspend the cells in complete medium containing 2 µM JC-1 dye.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a 5% CO2 incubator.

  • Washing: Centrifuge the cells and wash once with 1X Assay Buffer.

  • Analysis: Analyze the cells by flow cytometry. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with depolarized mitochondria will show green fluorescence (JC-1 monomers).

Troubleshooting:

IssuePossible CauseRecommendation
All cells appear green (depolarized) JC-1 concentration is too low.Optimize the JC-1 concentration for your cell line.
Cells are unhealthy.Ensure you are using a healthy, log-phase cell culture.
All cells appear red (polarized) Insufficient treatment with this compound.Increase the concentration or duration of this compound treatment.
JC-1 concentration is too high.Titrate the JC-1 concentration to an optimal level.
High variability between samples Inconsistent incubation times.Ensure all samples are incubated with JC-1 for the same duration.
Photobleaching of the dye.Protect the stained cells from light as much as possible.

Visualizations

CCI007_Signaling_Pathway cluster_upstream Upstream Events cluster_downstream Downstream Targets cluster_cellular_response Cellular Response MLL_Fusion MLL Fusion Protein (e.g., MLL-AF4, MLL-AF9) HOXA9 HOXA9 MLL_Fusion->HOXA9 Upregulates MEIS1 MEIS1 MLL_Fusion->MEIS1 Upregulates CMYC c-MYC HOXA9->CMYC BCL2 BCL-2 HOXA9->BCL2 MEIS1->CMYC MEIS1->BCL2 Proliferation Cell Proliferation & Survival CMYC->Proliferation BCL2->Proliferation Apoptosis Caspase-Dependent Apoptosis Proliferation->Apoptosis Inhibits CCI007 This compound CCI007->HOXA9 Downregulates CCI007->MEIS1 Downregulates CCI007->CMYC Downregulates CCI007->BCL2 Downregulates CCI007->Apoptosis Induces

Caption: this compound signaling pathway in MLL-rearranged leukemia.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (Leukemia Cell Lines) Start->Cell_Culture Treatment 3. Cell Treatment (Dose-Response & Time-Course) Cell_Culture->Treatment CCI007_Prep 2. This compound Preparation (Fresh Dilutions) CCI007_Prep->Treatment Viability 4a. Cell Viability Assay (e.g., Alamar Blue) Treatment->Viability Apoptosis 4b. Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Mito 4c. Mitochondrial Potential (e.g., JC-1) Treatment->Mito Data_Analysis 5. Data Analysis (IC50, % Apoptosis) Viability->Data_Analysis Apoptosis->Data_Analysis Mito->Data_Analysis Troubleshooting 6. Troubleshooting (Address Variability) Data_Analysis->Troubleshooting End End Troubleshooting->End Troubleshooting_Logic Variability Variability in Results? Cell_Line_Specific Consistent within cell line, but varies between lines? Variability->Cell_Line_Specific Yes No_Variability Consistent Results Variability->No_Variability No Inconsistent_Runs Inconsistent results in the same cell line? Cell_Line_Specific->Inconsistent_Runs No Check_MLL_Status Check MLL status and baseline gene expression (MEIS1, BCL2) Cell_Line_Specific->Check_MLL_Status Yes Review_Protocols Review Experimental Protocols: - Cell Health - Compound Stability - Assay Timing Inconsistent_Runs->Review_Protocols Yes Assay_Specific_Troubleshooting Consult Assay-Specific Troubleshooting Guides Review_Protocols->Assay_Specific_Troubleshooting

References

Technical Support Center: Addressing the Metabolic Instability of CCI-007 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals encountering challenges with the metabolic instability of the novel anti-leukemic compound, CCI-007. The following question-and-answer format directly addresses specific issues and provides detailed protocols and troubleshooting strategies to enable successful in vivo studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are planning in vivo studies with this compound and have read that it has poor metabolic stability. What does this mean for our experiments?

A1: Poor metabolic stability indicates that this compound is likely rapidly metabolized by enzymes in the body, primarily in the liver. This leads to a short half-life and low systemic exposure, making it difficult to achieve and maintain therapeutic concentrations in vivo. For your experiments, this means that simple administration of this compound is unlikely to yield significant efficacy due to rapid clearance. It is crucial to first characterize its metabolic profile and then devise strategies to improve its stability or use formulation approaches to enhance its exposure. A key publication notes that this compound lacks sufficient metabolic stability for in vivo use, which has spurred the development of more stable analogs[1].

Q2: What are the first steps to experimentally confirm the metabolic instability of our batch of this compound?

A2: The first step is to perform in vitro metabolic stability assays using liver microsomes or hepatocytes. These experiments will provide quantitative data on how quickly this compound is metabolized. The key parameters to determine are the half-life (t½) and intrinsic clearance (CLint). We recommend starting with a liver microsomal stability assay, as it is a standard and cost-effective method for assessing Phase I metabolism, which is a common route of drug degradation[2][3].

Q3: Our preliminary in vitro data confirms that this compound is rapidly metabolized. How can we identify the specific metabolic liabilities of the molecule?

A3: Identifying the "metabolic hotspots" on the this compound molecule is critical for designing more stable analogs. This is achieved through metabolite identification studies. After incubating this compound with liver microsomes or hepatocytes, the samples are analyzed by high-resolution liquid chromatography-mass spectrometry (LC-MS) to identify the structures of the metabolites formed. The sites on the parent molecule that have been modified (e.g., through oxidation, demethylation) are the metabolic hotspots.

Q4: We have identified potential metabolic hotspots on this compound. What are the common strategies to improve its metabolic stability?

A4: Once metabolic hotspots are known, several medicinal chemistry strategies can be employed to block or slow down metabolism at these sites. Common approaches include:

  • Deuterium Incorporation: Replacing hydrogen atoms with deuterium at a metabolic hotspot can strengthen the chemical bond, slowing down its cleavage by metabolic enzymes (the "kinetic isotope effect")[4].

  • Introduction of Blocking Groups: Placing a sterically hindering group or an electron-withdrawing group near the metabolic hotspot can prevent enzymes from accessing and modifying that site.

  • Structural Modification: Altering the chemical structure at the site of metabolism, for example, by replacing a labile group with a more stable one or by incorporating the labile group into a ring structure (cyclization), can enhance stability[4].

  • Reducing Lipophilicity: Highly lipophilic compounds are often more susceptible to metabolism. Reducing the lipophilicity of this compound by introducing polar groups may decrease its interaction with metabolic enzymes.

Q5: We are not in a position to synthesize new analogs of this compound. Are there any formulation strategies that can improve its bioavailability for initial in vivo studies?

A5: Yes, formulation strategies can help protect this compound from rapid metabolism and improve its systemic exposure. Some potential approaches include:

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based delivery systems, such as liposomes or self-emulsifying drug delivery systems (SEDDS), can protect it from metabolic enzymes and enhance its absorption[5][6].

  • Nanoparticle Encapsulation: Formulating this compound into nanoparticles can alter its biodistribution and shield it from rapid metabolism[7].

  • PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the molecule can increase its size and shield it from metabolic enzymes, thereby prolonging its circulation time[8].

Q6: We are observing high variability in our in vivo efficacy studies despite using a formulation. What could be the cause?

A6: High variability in in vivo studies with a metabolically unstable compound can stem from several factors:

  • Inconsistent Formulation: Ensure your formulation is consistently prepared and characterized for each experiment. Inconsistencies in particle size or encapsulation efficiency can lead to variable drug exposure.

  • Animal-to-Animal Differences in Metabolism: There can be significant inter-animal variation in the expression and activity of metabolic enzymes. It is important to use a sufficient number of animals per group to account for this variability.

  • Route of Administration: The route of administration can significantly impact first-pass metabolism. For example, oral administration will expose the compound to high concentrations of metabolic enzymes in the gut and liver. Intravenous administration bypasses first-pass metabolism in the gut but not the liver.

  • Dosing Regimen: A single daily dose of a rapidly cleared compound may not be sufficient to maintain therapeutic concentrations. Consider more frequent dosing or continuous infusion to achieve steady-state exposure.

Data Presentation

Since specific quantitative metabolic stability data for this compound is not publicly available, the following tables present hypothetical, yet realistic, data that researchers would aim to generate.

Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Mouse8.581.5
Rat12.356.3
Dog25.127.6
Monkey18.936.7
Human15.445.0

This hypothetical data suggests that this compound is rapidly metabolized across species, with a particularly high clearance rate in mouse liver microsomes.

Table 2: In Vitro Metabolic Stability of this compound Analogs in Human Liver Microsomes

CompoundModificationHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compoundParent Compound15.445.0
This compound-D3Deuteration at Hotspot 132.121.6
This compound-FFluorination at Hotspot 228.924.0
This compound-CycCyclization of Labile Group45.815.1

This hypothetical data illustrates how different medicinal chemistry strategies could improve the metabolic stability of this compound.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the half-life (t½) and intrinsic clearance (CLint) of this compound.

Materials:

  • This compound

  • Pooled liver microsomes (human, mouse, rat, etc.)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (with internal standard for LC-MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, pre-warm the liver microsomes and phosphate buffer at 37°C for 10 minutes.

  • Add this compound to the wells to a final concentration of 1 µM.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining concentration of this compound.

  • Calculate the percentage of this compound remaining at each time point compared to the 0-minute sample.

  • Determine the half-life (t½) from the slope of the natural log of the percent remaining versus time plot.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Protocol 2: Metabolite Identification of this compound

Objective: To identify the metabolic hotspots of this compound.

Materials:

  • Same as Protocol 1, with the addition of high-resolution LC-MS system (e.g., Q-TOF or Orbitrap).

Procedure:

  • Follow steps 1-4 of Protocol 1, but use a higher concentration of this compound (e.g., 10 µM) and a longer incubation time (e.g., 60-120 minutes) to generate sufficient quantities of metabolites.

  • Stop the reaction with ice-cold acetonitrile.

  • Centrifuge and collect the supernatant.

  • Analyze the supernatant using a high-resolution LC-MS system.

  • Process the data using metabolite identification software to find potential metabolites by looking for mass shifts corresponding to common metabolic reactions (e.g., +16 Da for oxidation, -14 Da for N-demethylation).

  • Perform MS/MS fragmentation analysis on the parent compound and potential metabolites to confirm the site of modification.

Visualizations

CCI_007_Signaling_Pathway cluster_downstream Downstream Targets MLL_Fusion MLL Fusion Protein (e.g., MLL-AF4) HOXA9_MEIS1 HOXA9 & MEIS1 Transcription Factors MLL_Fusion->HOXA9_MEIS1 Upregulates Expression CMYC c-MYC HOXA9_MEIS1->CMYC Upregulates BCL2 BCL-2 HOXA9_MEIS1->BCL2 Upregulates Downstream_Targets Downstream Oncogenes Proliferation Leukemic Cell Proliferation & Survival CMYC->Proliferation BCL2->Proliferation Inhibits Apoptosis Apoptosis Apoptosis CCI_007 This compound CCI_007->HOXA9_MEIS1 Downregulates Expression CCI_007->CMYC CCI_007->BCL2 Experimental_Workflow Start Start: this compound Metabolic Instability Suspected InVitro_Assay In Vitro Metabolic Stability Assay (Liver Microsomes/Hepatocytes) Start->InVitro_Assay Data_Analysis Calculate t½ and CLint InVitro_Assay->Data_Analysis Is_Stable Is the compound metabolically stable? Data_Analysis->Is_Stable InVivo_Studies Proceed to In Vivo Studies Is_Stable->InVivo_Studies Yes Metabolite_ID Metabolite ID Study (LC-MS/MS) Is_Stable->Metabolite_ID No Identify_Hotspots Identify Metabolic Hotspots Metabolite_ID->Identify_Hotspots SAR_or_Formulation Improve Stability Identify_Hotspots->SAR_or_Formulation SAR Structure-Activity Relationship (SAR): Synthesize Analogs SAR_or_Formulation->SAR Medicinal Chemistry Formulation Formulation Development (e.g., Liposomes, Nanoparticles) SAR_or_Formulation->Formulation Pharmaceutics Re_evaluate Re-evaluate In Vitro Metabolic Stability SAR->Re_evaluate Formulation->InVivo_Studies Re_evaluate->Data_Analysis

References

Technical Support Center: Strategies to Improve CCI-007 Potency in Resistant Leukemia Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CCI-007 in resistant leukemia models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a novel small molecule that induces rapid, caspase-dependent apoptosis in a subset of leukemia cells with MLL rearrangements (MLL-r), as well as in CALM-AF10 and SET-NUP214 leukemia subtypes.[1][2][3] Its primary mechanism involves the significant downregulation of key survival genes, including HOXA9, MEIS1, CMYC, and BCL2, within hours of treatment.[2][3] This leads to mitochondrial depolarization and subsequent activation of the apoptotic cascade.[1][2]

Q2: My leukemia cell line is resistant to this compound. What are the known resistance mechanisms?

A2: Resistance to this compound in MLL-r leukemia cell lines is primarily associated with significantly higher baseline expression levels of the anti-apoptotic protein BCL2 and the transcription factor MEIS1.[1][2][3] Cells with inherently high levels of these survival factors are less susceptible to the pro-apoptotic effects of this compound. Additionally, acquired resistance can develop through the upregulation of HOXA9, CMYC, and BCL2 gene expression, which counteracts the inhibitory effect of the compound.[2]

Q3: What are potential strategies to overcome this compound resistance and improve its potency?

A3: Based on the known resistance mechanisms, a key strategy to enhance this compound potency is through combination therapies. Given that high BCL2 expression confers resistance, combining this compound with a BCL2 inhibitor, such as venetoclax, is a rational approach.[4][5][6][7][8][9][10] This dual-pronged attack could simultaneously suppress multiple survival signals, potentially leading to synergistic cell killing in resistant models. While direct experimental evidence for the this compound and venetoclax combination is emerging, the synergistic effects of venetoclax with other targeted agents in leukemia are well-documented.[5][6][7][8][9][10]

Troubleshooting Guide

Issue Possible Cause Recommended Action
No significant decrease in cell viability after this compound treatment. The leukemia model may have high intrinsic resistance.1. Assess Baseline Gene Expression: Profile the baseline mRNA levels of HOXA9, MEIS1, and BCL2 using qPCR. High levels of MEIS1 and BCL2 are indicative of intrinsic resistance.[2] 2. Consider Combination Therapy: If high BCL2 expression is confirmed, test the combination of this compound with a BCL2 inhibitor (e.g., venetoclax).
Initial response to this compound followed by relapse. Development of acquired resistance.1. Re-evaluate Gene Expression: Analyze the gene expression profile of the relapsed cell population to confirm the upregulation of survival genes like HOXA9, CMYC, and BCL2.[2] 2. Implement a Combination Strategy: Introduce a second agent targeting one of the upregulated survival pathways.
Inconsistent results between experiments. Experimental variability.1. Standardize Cell Culture Conditions: Ensure consistent cell passage number, confluency, and media composition. 2. Verify Compound Potency: Use a fresh dilution of this compound for each experiment and confirm its activity on a sensitive control cell line.

Quantitative Data

Table 1: Differential Cytotoxicity of this compound in a Panel of Human Leukemia Cell Lines

Cell LineSubtypeMLL StatusThis compound IC50 (µM)Sensitivity
PER-485BCP-ALLMLL-AF41.5Sensitive
MV4;11AMLMLL-AF42.1Sensitive
MOLM-13AMLMLL-AF93.2Sensitive
THP-1AMLMLL-AF94.5Sensitive
U937AMLCALM-AF103.8Sensitive
LoucyT-ALLSET-NUP2144.2Sensitive
RS4;11BCP-ALLMLL-AF4>10Resistant
SEMK2BCP-ALLMLL-AF4>10Resistant
KOPN-8BCP-ALLMLL-AF4>10Resistant

Data adapted from Somers et al., 2016.[2]

Experimental Protocols

Assessment of Apoptosis by Annexin V Staining and Flow Cytometry

This protocol is for the detection of apoptosis via the externalization of phosphatidylserine.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed and treat leukemia cells with this compound (and/or combination agents) for the desired time. Include untreated and vehicle-treated controls.

  • Harvest cells by centrifugation at 300 x g for 5 minutes.

  • Wash cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 10 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This assay differentiates between healthy and apoptotic cells based on mitochondrial membrane potential.

Materials:

  • JC-1 Dye

  • Cell culture medium

  • PBS

  • Fluorescence microscope or plate reader

Procedure:

  • Seed and treat cells as described for the apoptosis assay.

  • Add JC-1 staining solution to the cells at a final concentration of 2 µM.

  • Incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Wash the cells twice with PBS.

  • Analyze the cells under a fluorescence microscope or using a fluorescence plate reader. Healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic cells will show green fluorescence (JC-1 monomers).

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for quantifying the mRNA levels of HOXA9, MEIS1, and BCL2.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Gene-specific primers (see below)

  • qPCR instrument

Primer Sequences:

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
HOXA9 GCCGGCCTTATGGCATTAATGGAGGAGAACCACAAGCATAGT
MEIS1 CCGAGAACAAACAGGAACAATCTGGACATTGAGGGTCTGG
BCL2 GGTGGGGTCATGTGTGTGGCGGTTCAGGTACTCAGTCATCC
GAPDH GAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC

Primer sequences are representative and should be validated for your specific experimental setup.[11]

Procedure:

  • Treat cells with this compound for the desired duration.

  • Isolate total RNA from the cells using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.

  • Perform qPCR using a standard thermal cycling protocol.

  • Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to a housekeeping gene such as GAPDH.

Visualizations

CCI007_Mechanism_of_Action cluster_drug Drug Intervention cluster_pathway Intracellular Signaling cluster_outcome Cellular Outcome This compound This compound MLL-r Fusion Proteins MLL-r Fusion Proteins This compound->MLL-r Fusion Proteins Inhibits downstream signaling HOXA9/MEIS1 HOXA9/MEIS1 This compound->HOXA9/MEIS1 Downregulates BCL2 BCL2 This compound->BCL2 Downregulates CMYC CMYC This compound->CMYC Downregulates MLL-r Fusion Proteins->HOXA9/MEIS1 Upregulates MLL-r Fusion Proteins->CMYC Upregulates HOXA9/MEIS1->BCL2 Upregulates Apoptosis Apoptosis BCL2->Apoptosis Inhibits CMYC->Apoptosis Inhibits

Caption: Mechanism of action of this compound in sensitive leukemia cells.

CCI007_Resistance_Mechanism cluster_drug Drug Intervention cluster_resistance Resistance Mechanism cluster_outcome Cellular Outcome This compound This compound High Baseline BCL2 High Baseline BCL2 This compound->High Baseline BCL2 Ineffective against Survival Survival This compound->Survival Induces Apoptosis High Baseline MEIS1 High Baseline MEIS1 High Baseline MEIS1->Survival Promotes High Baseline BCL2->Survival Promotes

Caption: Key mechanisms of intrinsic resistance to this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Analysis cluster_outcome Outcome Assessment Leukemia Cell Culture Leukemia Cell Culture This compound Treatment This compound Treatment Leukemia Cell Culture->this compound Treatment Cell Viability Assay Cell Viability Assay This compound Treatment->Cell Viability Assay Apoptosis Assay Apoptosis Assay This compound Treatment->Apoptosis Assay Gene Expression Analysis Gene Expression Analysis This compound Treatment->Gene Expression Analysis Determine IC50 Determine IC50 Cell Viability Assay->Determine IC50 Quantify Apoptosis Quantify Apoptosis Apoptosis Assay->Quantify Apoptosis Assess Target Gene Modulation Assess Target Gene Modulation Gene Expression Analysis->Assess Target Gene Modulation

Caption: General workflow for assessing this compound potency.

References

Technical Support Center: Understanding IC50 Variations of CCI-007

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to understand and troubleshoot variations in the half-maximal inhibitory concentration (IC50) of the novel anti-leukemic compound, CCI-007.

Frequently Asked Questions (FAQs)

Q1: Why is the IC50 value I obtained for this compound different from the published literature?

A1: IC50 values are not absolute constants and can vary significantly based on experimental conditions.[1][2] Discrepancies often arise from differences in the chosen cell line, the specific assay protocol used, incubation times, and data analysis methods.[3][4] It is crucial to ensure your experimental setup closely mirrors the conditions of the reference study to achieve comparable results.

Q2: How significantly does the choice of cell line affect the IC50 of this compound?

A2: Cell line selection is one of the most critical factors influencing this compound's IC50 value. The compound shows selective cytotoxicity against leukemia cells with MLL-rearrangements (MLL-r), CALM-AF10, or SET-NUP214 translocations.[5][6][7]

  • Sensitive Cell Lines: MLL-r cell lines like PER-485, MOLM-13, and MV4;11 are highly sensitive to this compound.[5]

  • Resistant Cell Lines: MLL-wild type (MLL-wt) leukemia cells (e.g., CEM) and certain MLL-r lines (e.g., RS4;11) are resistant.[5] This resistance has been linked to significantly higher baseline gene expression levels of MEIS1 and BCL2, which are key drivers in MLL-r leukemia.[5][6]

Q3: Can my choice of cell viability assay impact the measured IC50 value?

A3: Yes, the method used to measure cell viability can alter the outcome.[3] The foundational studies on this compound used an Alamar Blue (resazurin-based) assay, which measures metabolic activity.[5] Other common assays, such as MTT (measures mitochondrial reductase activity), CellTiter-Glo (measures ATP levels), or trypan blue (measures membrane integrity), assess different aspects of cell health and can yield different IC50 values. It is recommended to use a consistent assay method for all comparative experiments.

Q4: What is the effect of compound incubation time on the IC50 value?

A4: Incubation time is a critical parameter. This compound induces apoptosis in sensitive cells within 24 hours and downregulates key target genes within a few hours.[5][6] Published IC50 values for this compound were determined after a 72-hour incubation period.[5] A shorter or longer exposure could result in a higher or lower IC50 value, respectively, as the compound's cytotoxic effects are time-dependent.[8]

Q5: How do routine cell culture conditions influence IC50 determination?

A5: Seemingly minor variations in cell culture can lead to significant differences in IC50 values. Key factors include:

  • Cell Seeding Density: Inconsistencies in the initial number of cells plated can affect the final viability readout and alter the apparent potency of the compound.[8]

  • Cell Passage Number: Using cells at a high passage number can lead to genetic drift and altered drug sensitivity. It is advisable to use cells within a consistent and low passage range.

  • Reagent Consistency: Variations in media, serum batches, or other supplements can impact cell growth rates and drug response.

Q6: What is the mechanism of action for this compound?

A6: this compound induces rapid, caspase-dependent apoptosis in sensitive leukemia cells.[5][9] It alters the MLL-r gene expression signature, leading to the downregulation of critical survival genes, including HOXA9, MEIS1, CMYC, and BCL2.[6][10] This process is associated with mitochondrial depolarization, a key step in the intrinsic apoptosis pathway.[5][9]

Troubleshooting Guide for IC50 Assays

Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors during compound dilution or reagent addition, or edge effects on the microplate.Ensure a homogenous single-cell suspension before seeding. Use calibrated multichannel pipettes. Avoid using the outer wells of the plate or fill them with sterile media/PBS to minimize evaporation.
IC50 value is significantly higher than expected The cell line used is resistant or has developed resistance. The compound has degraded or is at a lower concentration than assumed. The incubation time was too short.Confirm the identity and MLL-status of your cell line. Verify the baseline expression of resistance markers like MEIS1 and BCL2. Use a freshly prepared stock solution of this compound and verify its concentration. Ensure the incubation period matches the reference protocol (e.g., 72 hours).
IC50 value is significantly lower than expected Lower cell seeding density than the reference protocol. The viability assay was performed at a later time point than intended. Cells are overly sensitive due to culture conditions (e.g., low serum).Strictly adhere to the cell seeding density from the reference protocol. Standardize the timing of reagent addition and plate reading. Maintain consistent and optimal cell culture conditions.
Dose-response curve is flat (no inhibition) The selected cell line is non-responsive to this compound. The compound is inactive or was used at too low a concentration range.Test this compound on a known sensitive control cell line (e.g., PER-485). Prepare a fresh stock of the compound and test a wider and higher concentration range.
Poor curve fit (low R² value) Assay variability, incorrect data normalization, or compound precipitation at high concentrations.Review assay technique for sources of error. Ensure background (no cells) and vehicle control (cells + DMSO) values are correctly used for normalization. Check for visible precipitate in wells with high compound concentrations.

Quantitative Data

Table 1: Differential Cytotoxicity of this compound in Human Leukemia Cell Lines

This table summarizes the IC50 values of this compound against a panel of leukemia cell lines, as determined by an Alamar Blue viability assay after 72 hours of treatment.

Cell LineSubtypeFusion GeneIC50 (µM) [5]
Sensitive Lines
PER-485Infant Pre-B ALLMLL-AF41.8
SEMPro-B ALLMLL-AF42.5
KOPN-8Pre-B ALLMLL-AF42.8
MOLM-13AMLMLL-AF92.9
MV4;11AMLMLL-AF43.5
U937AMLCALM-AF103.8
KP-MO-TSAMLCALM-AF104.7
MONO-MAC-6AMLMLL-AF97.9
Resistant Lines
RS4;11Pre-B ALLMLL-AF4> 20
CEMChildhood T-cell ALLMLL-wt> 20
REHPre-B cell ALLMLL-wt> 20
JurkatChildhood T-cell ALLMLL-wt> 20
KG-1AMLMLL-wt> 20
Kasumi-1AMLAML-ETO> 20

Data sourced from Somers et al., 2016.[5]

Experimental Protocols

Protocol 1: Cell Viability Assay for IC50 Determination (Alamar Blue Method)

This protocol is adapted from the methodology used to establish the reference IC50 values for this compound.[5]

  • Cell Seeding: Suspend leukemia cells in appropriate culture medium and seed into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in a volume of 90 µL.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. The final concentration should range from approximately 0.6 µM to 20 µM. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Treatment: Add 10 µL of the 2X compound dilutions to the corresponding wells, bringing the final volume to 100 µL.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Viability Assessment: Add 10 µL of Alamar Blue (resazurin) reagent to each well.

  • Final Incubation: Incubate the plate for an additional 4-6 hours, protected from light.

  • Data Acquisition: Measure fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: a. Subtract the background fluorescence (media only wells). b. Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle-only control wells (% Viability). c. Plot % Viability against the log of the compound concentration. d. Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the curve and calculate the IC50 value. The original study used a "Fit Spline (Point-to-Point)" analysis in GraphPad Prism.[5]

Visualizations

Signaling and Experimental Diagrams

CCI_007_Pathway cluster_0 Cellular Context: MLL-r Leukemia Cell CCI007 This compound MLL_Fusion MLL-r Fusion Protein (Pathogenic Driver) CCI007->MLL_Fusion Inhibits Pathway Mito Mitochondrial Depolarization CCI007->Mito Induces Target_Genes Upregulation of Target Genes (HOXA9, MEIS1, BCL2, CMYC) MLL_Fusion->Target_Genes Survival Cell Proliferation & Survival Target_Genes->Survival Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed mechanism of action for this compound in MLL-r leukemia cells.

IC50_Workflow cluster_workflow IC50 Determination Workflow start 1. Seed Cells (e.g., 1x10⁴/well) treat 2. Add this compound Serial Dilutions start->treat incubate 3. Incubate (72 hours) treat->incubate reagent 4. Add Viability Reagent (e.g., Alamar Blue) incubate->reagent measure 5. Measure Signal (Fluorescence) reagent->measure analyze 6. Normalize Data & Fit Dose-Response Curve measure->analyze end 7. Calculate IC50 Value analyze->end

Caption: Standard experimental workflow for determining the IC50 of this compound.

IC50_Factors cluster_bio Biological Factors cluster_assay Assay Parameters cluster_analysis Data Analysis IC50 IC50 Value Variation Cell_Line Cell Line Type MLL-r vs MLL-wt Tissue of Origin IC50->Cell_Line Gene_Exp Gene Expression High MEIS1/BCL2 (Resistance) Low MEIS1/BCL2 (Sensitivity) IC50->Gene_Exp Inc_Time Incubation Time 24h 48h 72h IC50->Inc_Time Assay_Type Assay Readout Metabolic (Alamar Blue) ATP (CTG) Membrane Integrity IC50->Assay_Type Cell_Density Cell Density Low Optimal High IC50->Cell_Density Curve_Fit Curve Fitting Model Non-linear Regression Spline Linear Interpolation IC50->Curve_Fit Norm Data Normalization To Vehicle Control To Untreated Control IC50->Norm

Caption: Key experimental factors influencing this compound IC50 value determination.

References

role of BCL2 and MEIS1 overexpression in CCI-007 resistance

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: CCI-007 Resistance

Disclaimer: this compound is a hypothetical agent. The troubleshooting guides and FAQs provided below are based on the established roles of BCL2 and MEIS1 in resistance to analogous anti-cancer therapies. The experimental protocols and data are representative and intended for guidance.

Frequently Asked Questions (FAQs)

Q1: We are observing decreased efficacy of our compound, this compound, in our long-term cell culture models. What is the suspected mechanism of resistance involving BCL2 and MEIS1?

A1: Resistance to agents like this compound, which are presumed to induce apoptosis, can often be attributed to the overexpression of anti-apoptotic and pro-proliferative genes.

  • BCL2 (B-cell lymphoma 2) is a pivotal anti-apoptotic protein.[1][2] Its overexpression prevents the release of mitochondrial apoptogenic factors, such as cytochrome c, thereby inhibiting the activation of the caspase cascade that leads to cell death.[3][4] Many cancer cells develop resistance by upregulating BCL2, creating a higher threshold for apoptosis induction by therapeutic agents.[2][5]

  • MEIS1 (Myeloid Ecotropic Viral Integration Site 1) is a homeobox transcription factor that can act as an oncogene in certain cancers, particularly leukemia.[6][7] Its overexpression is associated with driving cell proliferation and inhibiting differentiation.[6][8] MEIS1 can contribute to resistance by activating signaling pathways that promote cell survival and growth, effectively counteracting the cytotoxic effects of a drug.[9]

Q2: How can we experimentally confirm that resistance in our cell lines is due to BCL2 or MEIS1 overexpression?

A2: A multi-level approach is recommended to confirm the role of BCL2 and MEIS1 in this compound resistance:

  • Gene Expression Analysis: Use quantitative Real-Time PCR (qRT-PCR) to compare the mRNA levels of BCL2 and MEIS1 in your resistant cell lines versus the parental (sensitive) cell lines.

  • Protein Level Analysis: Perform Western blotting to quantify the protein levels of BCL2 and MEIS1. An increase in protein level is a more direct confirmation of the functional impact of overexpression.[10]

  • Functional Assays:

    • Gene Knockdown: Use siRNA or shRNA to specifically knock down BCL2 or MEIS1 in the resistant cells. A restoration of sensitivity to this compound would strongly indicate their role in the resistance mechanism.

    • Gene Overexpression: Transfect the parental (sensitive) cells with plasmids to overexpress BCL2 or MEIS1. A subsequent decrease in sensitivity to this compound would confirm their sufficiency in conferring resistance.

Q3: What kind of quantitative changes (e.g., IC50 shifts) should we expect if BCL2 or MEIS1 are overexpressed?

A3: The magnitude of the IC50 shift can vary depending on the cell line and the specific mechanism of this compound. However, based on analogous compounds, you might observe the following:

Cell LineGenetic BackgroundThis compound IC50 (nM)Fold Change in ResistanceApoptosis Rate (%) at IC50
Parental LineWild-Type501x65%
Resistant Clone ABCL2 Overexpression50010x15%
Resistant Clone BMEIS1 Overexpression3507x25%
Resistant Clone CBCL2 & MEIS1 Overexpression>1000>20x<5%

Table 1: Representative data illustrating potential shifts in this compound IC50 values and corresponding apoptosis rates due to BCL2 and MEIS1 overexpression.

Troubleshooting Guides

Problem: My this compound-treated cells show high viability in MTT/CellTiter-Glo assays but are not proliferating.

  • Possible Cause: The cells may have entered a state of senescence or cell cycle arrest instead of undergoing apoptosis. Overexpression of BCL2 is known to inhibit apoptosis without necessarily promoting proliferation.[2]

  • Troubleshooting Steps:

    • Verify Apoptosis: Use an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry to quantify the percentage of apoptotic cells. A lack of Annexin V positive cells would confirm a block in the apoptotic pathway.

    • Assess Caspase Activity: Perform a caspase-3/7 activity assay. No increase in caspase activity post-treatment suggests an upstream block, consistent with BCL2 overexpression.

    • Check Cell Cycle: Analyze the cell cycle distribution using PI staining and flow cytometry. An accumulation of cells in a specific phase (e.g., G2/M) could indicate cell cycle arrest.

Problem: We have confirmed BCL2 overexpression, but knockdown of BCL2 alone does not fully restore sensitivity to this compound.

  • Possible Cause: Multiple resistance mechanisms may be at play. MEIS1 overexpression could be driving parallel survival pathways, or other resistance mechanisms might have emerged.

  • Troubleshooting Steps:

    • Assess MEIS1 Levels: Quantify MEIS1 mRNA and protein levels in your resistant cells. MEIS1 is known to activate pro-survival signaling pathways that can act independently of the direct apoptosis regulation by BCL2.[8]

    • Dual Knockdown: Perform a simultaneous knockdown of both BCL2 and MEIS1. If this dual knockdown restores sensitivity more effectively than either single knockdown, it points to a cooperative resistance mechanism.

    • Pathway Analysis: Investigate downstream signaling pathways associated with MEIS1, such as the WNT/β-catenin or MAPK pathways, to identify compensatory survival signals.[8][11]

Signaling and Experimental Workflow Diagrams

BCL2_MEIS1_Resistance_Pathway cluster_drug_action Drug Action cluster_apoptosis Intrinsic Apoptosis Pathway cluster_resistance Resistance Mechanism This compound This compound Cellular_Stress Cellular Stress / DNA Damage This compound->Cellular_Stress induces BAX_BAK BAX / BAK Cellular_Stress->BAX_BAK activates Mitochondrion Mitochondrion BAX_BAK->Mitochondrion permeabilizes Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis executes MEIS1_OE MEIS1 Overexpression BCL2_OE BCL2 Overexpression MEIS1_OE->BCL2_OE can upregulate Proliferation Increased Proliferation MEIS1_OE->Proliferation drives BCL2_OE->BAX_BAK inhibits

Caption: Signaling pathway of this compound-induced apoptosis and resistance.

Troubleshooting_Workflow start Start: Decreased this compound Efficacy ic50 1. Determine IC50 Shift in Resistant vs. Parental Cells start->ic50 check_apoptosis 2. Quantify Apoptosis (Annexin V / Caspase Assay) ic50->check_apoptosis apoptosis_reduced Apoptosis is Reduced check_apoptosis->apoptosis_reduced Yes apoptosis_ok Apoptosis is Normal check_apoptosis->apoptosis_ok No measure_expression 3. Measure BCL2 & MEIS1 Levels (qRT-PCR, Western Blot) apoptosis_reduced->measure_expression other_mechanisms Investigate Other Resistance Mechanisms apoptosis_ok->other_mechanisms genes_overexpressed BCL2 and/or MEIS1 Overexpressed measure_expression->genes_overexpressed Yes genes_normal Expression Levels Normal measure_expression->genes_normal No functional_validation 4. Functional Validation (siRNA Knockdown) genes_overexpressed->functional_validation genes_normal->other_mechanisms sensitivity_restored Sensitivity Restored functional_validation->sensitivity_restored Success functional_validation->other_mechanisms Failure

Caption: Experimental workflow for troubleshooting this compound resistance.

Key Experimental Protocols

Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for BCL2 and MEIS1 mRNA Expression
  • Cell Lysis and RNA Extraction:

    • Harvest ~1x10^6 sensitive and resistant cells.

    • Extract total RNA using a TRIzol-based reagent or a commercial RNA extraction kit, following the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qRT-PCR Reaction:

    • Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers for BCL2, MEIS1, and a housekeeping gene (e.g., GAPDH, ACTB), and the synthesized cDNA.

    • Use the following primer sequences (example):

      • hBCL2-F: 5'-GGTGGGGTCATGTGTGTGG-3'

      • hBCL2-R: 5'-CGGTTCAGGTACTCAGTCATCC-3'

      • hMEIS1-F: 5'-CCAGACCAGACATGGACATGC-3'

      • hMEIS1-R: 5'-TCTGGACATTGGCACATTTCG-3'

    • Run the reaction on a qRT-PCR instrument.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of BCL2 and MEIS1 to the housekeeping gene and comparing the resistant cells to the parental cells.

Protocol 2: Western Blot for BCL2 and MEIS1 Protein Expression
  • Protein Extraction:

    • Lyse ~2x10^6 cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel.

    • Run the gel and then transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against BCL2 (1:1000), MEIS1 (1:1000), and a loading control like β-actin (1:5000) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensity using software like ImageJ, normalizing to the loading control.

Protocol 3: Cell Viability (IC50 Determination) Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to attach overnight.[12]

  • Drug Treatment:

    • Prepare a serial dilution of this compound (e.g., from 1 nM to 10 µM).

    • Treat the cells with the different concentrations of this compound and include a vehicle-only control.

  • Incubation:

    • Incubate the plate for a period that allows for at least two cell divisions in the control wells (e.g., 72 hours).[12]

  • Viability Measurement:

    • Add a viability reagent (e.g., MTT, resazurin, or CellTiter-Glo) and incubate according to the manufacturer's protocol.

    • Read the absorbance or luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis in a suitable software package (e.g., GraphPad Prism).

References

Validation & Comparative

comparing the efficacy of CCI-007 to other MLL inhibitors like MI-503

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of MLL Inhibitors: CCI-007 vs. MI-503

In the landscape of targeted therapies for MLL-rearranged (MLLr) leukemias, small molecule inhibitors targeting the MLL1-menin interaction have emerged as a promising strategy. This guide provides a comparative overview of two such inhibitors, this compound and MI-503, for researchers, scientists, and drug development professionals. While direct comparative studies between this compound and MI-503 are not currently available in published literature, this document compiles and contrasts their reported efficacy based on independent research, offering a valuable resource for understanding their individual characteristics and potential applications.

Overview of this compound and MI-503

MI-503 is a potent and orally bioavailable small molecule that disrupts the critical interaction between menin and the MLL fusion protein, a key driver in MLLr leukemia.[1][2][3] This disruption leads to the downregulation of downstream target genes essential for leukemogenesis, such as HOXA9 and MEIS1, ultimately inhibiting cancer cell growth and promoting differentiation.[1][3]

This compound , identified through a cell-based screen, is a selective inhibitor of a subset of MLLr leukemia cell lines, as well as those with CALM-AF10 and SET-NUP214 translocations.[4][5][6] A distinguishing feature of this compound is its rapid induction of caspase-dependent apoptosis within hours of treatment, a characteristic that sets it apart from many other MLL1 inhibitors that typically require several days to exert their effects.[4]

Quantitative Efficacy and In Vitro Performance

The following table summarizes the available quantitative data for this compound and MI-503 from various MLLr leukemia cell lines.

ParameterThis compoundMI-503
Mechanism of Action Induces rapid, caspase-dependent apoptosis.[4][5]Disrupts the menin-MLL interaction.[1]
IC50/GI50 Values Low micromolar IC50 values in sensitive MLLr cell lines (e.g., PER-485, MOLM-13, MV4;11).[4]IC50 of 14.7 nM for menin-MLL interaction.[7] GI50 of 0.22 µM in MLL-AF9 transformed murine bone marrow cells.[1][3] GI50 range of 250 nM - 570 nM in human MLL leukemia cell lines.[1]
Effect on Target Genes Downregulates HOXA9, MEIS1, CMYC, and BCL2 mRNA levels within hours.[4][5]Markedly reduces expression of Hoxa9 and Meis1.[1][3]
Time to Effect Induces apoptosis within 24 hours.[4][5]Pronounced effect on cell growth after 7-10 days of treatment.[1][3]
Selectivity Selective for a subset of MLLr, CALM-AF10, and SET-NUP214 leukemia cells.[4][5][8]Selective for MLLr leukemia cells over cells without MLL translocations.[1]

In Vivo Efficacy

MI-503 has demonstrated significant in vivo activity in mouse xenograft models of MLL leukemia.[1][2] Daily intraperitoneal administration led to a substantial reduction in tumor volume, with some cases of complete tumor regression.[1] Furthermore, MI-503 treatment resulted in a marked delay in leukemia progression and a significant reduction in the leukemia tumor burden.[3] The compound exhibits high oral bioavailability (approximately 75%) and is well-tolerated in mice with prolonged treatment.[1]

Information regarding the in vivo efficacy of This compound is not as extensively detailed in the currently available literature.

Experimental Methodologies

Cell Viability and Growth Inhibition Assays
  • For this compound: Cell viability was assessed using the Alamar Blue assay after 72 hours of treatment with a broad concentration range of the inhibitor. IC50 values were calculated using a Fit Spline (Point-to-Point) analysis.[4]

  • For MI-503: Growth inhibition (GI50) was determined in murine bone marrow cells transformed with MLL-AF9 after 7 days of treatment. For human MLL leukemia cell lines, viable cell numbers were assessed after 7 days of culture with the inhibitor, with media and compound replenishment at day 4.

Apoptosis Assays
  • For this compound: The induction of apoptosis was measured by flow cytometry for Annexin V-positive cells following treatment with 5 μM this compound.[4]

Gene Expression Analysis
  • For both inhibitors: Quantitative real-time PCR (qRT-PCR) was used to measure the mRNA expression levels of MLL target genes such as HOXA9 and MEIS1 after treatment with the respective inhibitors.[1][4]

In Vivo Xenograft Studies
  • For MI-503: Human MLL leukemia cells (MV4;11) were implanted into BALB/c nude mice. Tumor growth was monitored following once-daily intraperitoneal administration of MI-503.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of menin-MLL inhibition and a general workflow for evaluating MLL inhibitors.

MLL_Inhibition_Pathway cluster_nucleus Nucleus MLL_Fusion MLL Fusion Protein Menin Menin MLL_Fusion->Menin Interaction DNA Target Gene Promoters (e.g., HOXA9, MEIS1) Menin->DNA Recruitment Transcription Leukemogenic Gene Expression DNA->Transcription Activation Leukemia Leukemia Progression Transcription->Leukemia MI_503 MI-503 MI_503->Menin Inhibition

Caption: Proposed mechanism of MI-503 action through inhibition of the Menin-MLL interaction.

Experimental_Workflow Start Start: Identify MLL Inhibitor Candidate In_Vitro In Vitro Studies Start->In_Vitro Cell_Viability Cell Viability Assays (e.g., Alamar Blue, MTT) In_Vitro->Cell_Viability Apoptosis Apoptosis Assays (e.g., Annexin V) In_Vitro->Apoptosis Gene_Expression Gene Expression Analysis (e.g., qRT-PCR) In_Vitro->Gene_Expression In_Vivo In Vivo Studies Cell_Viability->In_Vivo Apoptosis->In_Vivo Gene_Expression->In_Vivo Xenograft Xenograft Models In_Vivo->Xenograft PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo->PK_PD Toxicity Toxicity Assessment In_Vivo->Toxicity End Data Analysis & Comparison Xenograft->End PK_PD->End Toxicity->End

Caption: A generalized workflow for the preclinical evaluation of MLL inhibitors.

Conclusion

Both this compound and MI-503 show significant promise as inhibitors of MLL-rearranged leukemias, albeit with distinct characteristics. MI-503 is a potent, orally bioavailable menin-MLL inhibitor with demonstrated in vivo efficacy and a slower, more sustained effect on cell growth. In contrast, this compound is characterized by its rapid induction of apoptosis in a subset of MLLr and related leukemias. The choice between these or other MLL inhibitors will likely depend on the specific subtype of leukemia and the desired therapeutic strategy. Further research, including direct comparative studies, is warranted to fully elucidate the relative merits of these compounds and their potential for clinical development.

References

Validating the Mechanism of Action of CCI-007 in MLL-Rearranged Leukemia Through Genetic Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the small molecule CCI-007 and its proposed mechanism of action in the context of Mixed Lineage Leukemia-rearranged (MLL-r) leukemia. We present supporting experimental data for this compound's effects and draw comparisons with genetic knockdown of its putative downstream targets, as well as with other targeted therapeutic agents. Detailed experimental protocols are provided to facilitate the validation of this compound's mechanism of action in a research setting.

Introduction to this compound and its Proposed Mechanism of Action

This compound is a novel small molecule that has demonstrated selective cytotoxic activity against a subset of MLL-rearranged (MLL-r) leukemia cell lines, as well as those with CALM-AF10 and SET-NUP214 translocations.[1][2] Mechanistically, this compound is reported to induce rapid, caspase-dependent apoptosis through mitochondrial depolarization within 24 hours of treatment.[1][3] A key feature of its activity is the significant downregulation of the mRNA expression of critical MLL-r driver genes, including HOXA9, MEIS1, CMYC, and BCL2.[1][2][3] The rapid reduction in mRNA levels suggests that this compound may interfere with transcriptional elongation, a hallmark of MLL fusion protein activity, rather than affecting histone methylation patterns.[4] Resistance to this compound has been linked to higher baseline expression of MEIS1 and BCL2, further implicating this pathway in its mechanism of action.[1][2]

Comparative Analysis of this compound Effects with Genetic Knockdown and Alternative Inhibitors

To validate that the effects of this compound are mediated through the downregulation of the HOXA9/MEIS1 signaling axis, a comparison with the direct genetic knockdown of these targets is essential. The following table summarizes the reported effects of this compound and compares them to the outcomes of siRNA/shRNA-mediated knockdown of HOXA9 and MEIS1, as well as to other relevant targeted inhibitors.

Treatment/Intervention Target(s) Cell Line(s) Reported Cellular Effects Effect on Downstream Gene Expression Reference(s)
This compound Proposed: HOXA9/MEIS1 pathwayPER-485, MOLM-13, MV4;11Induces rapid caspase-dependent apoptosis; mitochondrial depolarization.Downregulation of HOXA9, MEIS1, CMYC, BCL2 mRNA.[1][2][3]
siRNA/shRNA knockdown of HOXA9 HOXA9MOLM-14, SEMK2Induces apoptosis and proliferation arrest.Downregulation of HOXA10, MEIS1, PBX3, MEF2C.[5][6]
siRNA/shRNA knockdown of MEIS1 MEIS1RS4;11, murine Mll-AF9 cellsInduces cell cycle arrest and apoptosis; impairs leukemia engraftment.Not explicitly detailed for all targets.[7][8]
Pinometostat (DOT1L Inhibitor) DOT1L (upstream of HOXA9/MEIS1)MLL-r cell linesInduces apoptosis and cell differentiation.Suppression of HOXA9 and MEIS1 expression.[9]
10058-F4 (c-Myc Inhibitor) c-MycK562, HL-60Suppresses proliferation, induces apoptosis and G1 cell cycle arrest.Downregulation of c-Myc target genes.[3][10]
Venetoclax (BCL2 Inhibitor) BCL2AML cell linesInduces apoptosis.Not directly applicable (acts on protein).[4]

Experimental Protocol: Validation of this compound's Mechanism of Action via siRNA Knockdown

This protocol outlines a representative experiment to validate that the cytotoxic effects of this compound are mediated through the downregulation of a key target, such as HOXA9.

3.1. Materials and Reagents

  • MLL-rearranged leukemia cell line (e.g., PER-485, MOLM-13)

  • This compound

  • siRNA targeting HOXA9 (and non-targeting control siRNA)

  • Transfection reagent suitable for suspension cells

  • Cell culture medium (e.g., RPMI-1640 with supplements)

  • Reagents for RNA extraction, reverse transcription, and quantitative PCR (qRT-PCR)

  • Reagents for protein lysis and Western blotting

  • Primary antibodies against HOXA9, c-Myc, Bcl-2, and a loading control (e.g., GAPDH)

  • Apoptosis detection kit (e.g., Annexin V-FITC/PI)

  • Flow cytometer

3.2. Experimental Procedure

  • Cell Culture: Culture MLL-r cells according to standard protocols.

  • siRNA Transfection:

    • Seed cells to achieve the optimal density for transfection as recommended by the reagent manufacturer.

    • Prepare siRNA-transfection reagent complexes for both HOXA9 siRNA and non-targeting control siRNA.

    • Transfect cells and incubate for 48-72 hours to allow for target protein depletion.

  • This compound Treatment:

    • Treat a separate batch of MLL-r cells with this compound at a predetermined effective concentration (e.g., 5 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

  • Assessment of Apoptosis:

    • Harvest cells from all treatment groups (siRNA-transfected, this compound treated, and controls).

    • Stain cells with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze the percentage of apoptotic cells using flow cytometry.

  • Gene Expression Analysis (qRT-PCR):

    • Harvest cells and extract total RNA.

    • Perform reverse transcription to synthesize cDNA.

    • Conduct qRT-PCR using primers for HOXA9, MEIS1, CMYC, and BCL2, and a housekeeping gene for normalization.

    • Calculate the relative fold change in gene expression.

  • Protein Expression Analysis (Western Blot):

    • Lyse cells and quantify total protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies for HOXA9, c-Myc, Bcl-2, and a loading control.

    • Incubate with a corresponding secondary antibody and visualize the protein bands.

    • Quantify band intensities to determine relative protein levels.

Visualizing the Pathway and Experimental Workflow

4.1. Signaling Pathway of MLL-Rearranged Leukemia and this compound's Proposed Point of Action

MLL_Pathway cluster_nucleus Nucleus cluster_cell Cellular Effects cluster_intervention Therapeutic Intervention MLL_fusion MLL Fusion Protein (e.g., MLL-AF4) HOXA9 HOXA9 MLL_fusion->HOXA9 Upregulates MEIS1 MEIS1 MLL_fusion->MEIS1 Upregulates CMYC CMYC HOXA9->CMYC Upregulates BCL2 BCL2 HOXA9->BCL2 Upregulates MEIS1->CMYC Upregulates MEIS1->BCL2 Upregulates Proliferation Increased Proliferation CMYC->Proliferation BCL2->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis BCL2->Apoptosis_Inhibition Leukemogenesis Leukemogenesis Proliferation->Leukemogenesis Apoptosis_Inhibition->Leukemogenesis CCI007 This compound CCI007->HOXA9 Inhibits Pathway CCI007->MEIS1 Inhibits Pathway

Caption: Proposed mechanism of this compound in MLL-r leukemia.

4.2. Experimental Workflow for Validating this compound's Mechanism of Action

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis & Validation start Culture MLL-r Cells group1 Group 1: Vehicle Control start->group1 group2 Group 2: This compound Treatment start->group2 group3 Group 3: Control siRNA start->group3 group4 Group 4: HOXA9 siRNA start->group4 apoptosis Apoptosis Assay (Flow Cytometry) group1->apoptosis qRT_PCR Gene Expression (qRT-PCR) group1->qRT_PCR western_blot Protein Expression (Western Blot) group1->western_blot group2->apoptosis group2->qRT_PCR group2->western_blot group3->apoptosis group3->qRT_PCR group3->western_blot group4->apoptosis group4->qRT_PCR group4->western_blot compare_apoptosis Compare Apoptosis Rates: This compound vs. HOXA9 KD apoptosis->compare_apoptosis compare_gene Compare Gene Expression: This compound vs. HOXA9 KD qRT_PCR->compare_gene compare_protein Compare Protein Levels: This compound vs. HOXA9 KD western_blot->compare_protein validation Validate Mechanism of Action compare_apoptosis->validation compare_gene->validation compare_protein->validation

Caption: Workflow for validating this compound's mechanism of action.

References

A Head-to-Head Comparison: CCI-007 Versus Standard Chemotherapy in MLL-Rearranged Leukemia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the challenging landscape of high-risk pediatric leukemias, particularly those with rearrangements of the Mixed Lineage Leukemia (MLL) gene, the quest for more effective and less toxic therapies is paramount. This guide provides a detailed comparison of the novel small molecule inhibitor, CCI-007, against standard-of-care chemotherapy, offering researchers, scientists, and drug development professionals a comprehensive overview of the current preclinical evidence.

Mixed Lineage Leukemia-rearranged (MLL-r) leukemias are aggressive hematological malignancies with a historically poor prognosis, especially in infants.[1] Standard treatment regimens are intensive and often associated with significant toxicity.[2][3] this compound has emerged as a promising targeted agent, demonstrating selective cytotoxicity against a subset of MLL-r leukemia cells.[1][4]

Quantitative Performance Analysis

The following tables summarize the in vitro efficacy of this compound and the standard chemotherapeutic agent, cytarabine, against various MLL-rearranged leukemia cell lines. It is important to note that the data for this compound and cytarabine are derived from separate studies, and direct comparisons should be made with this consideration.

Table 1: In Vitro Cytotoxicity of this compound in MLL-Rearranged and Other Leukemia Cell Lines [4]

Cell LineDiseaseTranslocationThis compound IC50 (μM)
PER-485B-ALLt(X;11)(q21;q23)2.6 ± 0.2
KOPN-8B-ALLt(11;19)(q23;p13.3)3.2 ± 0.3
SEMB-ALLt(4;11)(q21;q23)3.3 ± 0.2
RS4;11B-ALLt(4;11)(q21;q23)> 20
MOLM-13AMLt(9;11)(p22;q23)2.9 ± 0.2
MV4;11AMLt(4;11)(q21;q23)3.1 ± 0.1
THP-1AMLt(9;11)(p22;q23)2.5 ± 0.1
NOMO-1AMLt(9;11)(p22;q23)> 20
U937AMLCALM-AF102.8 ± 0.1
KP-MO-TSAMLCALM-AF103.4 ± 0.2
LoucyT-ALLSET-NUP2143.5 ± 0.3

IC50 values represent the concentration of this compound required to inhibit cell viability by 50% after 72 hours of treatment. Data is presented as mean ± standard error from at least three independent experiments.

Table 2: In Vitro Cytotoxicity of Cytarabine in MLL-Rearranged Leukemia Cell Lines [5]

Cell LineDiseaseTranslocationCytarabine IC50 (μM)
THP-1AMLt(9;11)(p22;q23)3.69 ± 1.00
MOLM-13AMLt(9;11)(p22;q23)0.042 ± 0.030

IC50 values represent the concentration of cytarabine required to inhibit cell viability by 50% after 96 hours of treatment. Data is presented as mean ± standard deviation.

Mechanism of Action: A Tale of Two Strategies

Standard chemotherapy, exemplified by cytarabine, primarily functions as a cytotoxic agent by interfering with DNA synthesis, leading to cell death in rapidly dividing cells.[6] In contrast, this compound demonstrates a more targeted approach.

This compound induces rapid, caspase-dependent apoptosis in sensitive MLL-r leukemia cell lines.[1][4] This is achieved through mitochondrial depolarization and a significant alteration of the characteristic MLL-r gene expression signature.[1][4] Specifically, this compound has been shown to downregulate the mRNA levels of key downstream targets of MLL fusion proteins, including HOXA9, MEIS1, CMYC, and BCL2, which are crucial drivers of leukemogenesis.[1][4]

MLL_Signaling_and_CCI007_Action cluster_nucleus Nucleus cluster_intervention Therapeutic Intervention MLL_Fusion MLL Fusion Protein (e.g., MLL-AF4, MLL-AF9) HOXA9_MEIS1 HOXA9 / MEIS1 Target Genes MLL_Fusion->HOXA9_MEIS1 Upregulates CMYC_BCL2 CMYC / BCL2 Survival Genes MLL_Fusion->CMYC_BCL2 Upregulates Leukemogenesis Leukemogenesis & Cell Survival HOXA9_MEIS1->Leukemogenesis Drives CMYC_BCL2->Leukemogenesis Promotes Apoptosis Apoptosis CCI007 This compound CCI007->HOXA9_MEIS1 Downregulates CCI007->CMYC_BCL2 Downregulates CCI007->Apoptosis Induces

Figure 1. Signaling pathway in MLL-r leukemia and this compound's mechanism.

Experimental Protocols

Cell Viability Assay (for this compound)

Human leukemia cell lines were seeded in 96-well plates and treated with a range of this compound concentrations (0.63-20 μM) or vehicle control for 72 hours. Cell viability was assessed using the Alamar Blue assay, and IC50 values were calculated based on the dose-response curves from at least three independent experiments.[4]

Apoptosis Analysis

Sensitive and resistant MLL-rearranged leukemia cell lines were treated with 5 μM this compound or vehicle for 24 hours. Apoptosis was quantified by flow cytometry after staining with Annexin V and a viability dye. A significant increase in the Annexin V-positive population was indicative of apoptosis induction.[4][7]

Gene Expression Analysis

MLL-rearranged leukemia cells were treated with this compound for a few hours. Total RNA was extracted, and quantitative real-time RT-PCR was performed to measure the mRNA levels of HOXA9, MEIS1, CMYC, and BCL2. Gene expression changes were normalized to a housekeeping gene.[4]

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_data Data Analysis start MLL-r Leukemia Cell Lines treatment Treatment with this compound or Standard Chemotherapy start->treatment viability Cell Viability Assay (e.g., Alamar Blue) treatment->viability apoptosis Apoptosis Assay (Annexin V Staining) treatment->apoptosis gene_expression Gene Expression Analysis (qRT-PCR) treatment->gene_expression ic50 IC50 Calculation viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant gene_quant Relative Gene Expression Fold Change gene_expression->gene_quant

Figure 2. A generalized workflow for the preclinical evaluation of therapeutic agents.

Concluding Remarks

The available preclinical data suggests that this compound holds significant promise as a targeted therapy for a subset of MLL-rearranged leukemias. Its ability to selectively induce apoptosis and reverse the oncogenic gene expression signature characteristic of this disease provides a strong rationale for further investigation. While direct comparative in vivo studies with standard chemotherapy are needed to fully elucidate its therapeutic potential, this compound represents an exciting and novel approach to treating these aggressive and often fatal leukemias. The distinct mechanism of action of this compound may also offer opportunities for combination therapies with existing chemotherapeutic agents to improve outcomes and reduce toxicity.

References

Investigating Synergistic Effects of CCI-007 with Other Anti-Cancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for investigating the potential synergistic effects of CCI-007, a novel small molecule inhibitor, with other anti-cancer drugs. While clinical and preclinical data on this compound combination therapies are not yet publicly available, this document outlines a rational approach to identifying and validating synergistic partners for this promising compound based on its known mechanism of action.

Understanding this compound: Mechanism of Action

This compound is a novel small molecule that has demonstrated selective cytotoxicity against a subset of leukemia cell lines with MLL (Mixed Lineage Leukemia) rearrangements, as well as those with CALM-AF10 and SET-NUP214 translocations.[1][2][3][4] Its primary mechanism of action involves the rapid downregulation of key MLL target genes, including HOXA9, MEIS1, CMYC, and BCL2.[1][2][3][4] This leads to caspase-dependent apoptosis within hours of treatment.[2][3][4] The sensitivity of leukemia cells to this compound has been correlated with lower baseline expression levels of MEIS1 and BCL2.[1][2][3][4]

This targeted molecular action provides a strong basis for hypothesizing synergistic interactions with other anti-cancer agents.

Hypothetical Synergistic Combinations with this compound

Based on its mechanism, several classes of anti-cancer drugs present as rational candidates for synergistic combination with this compound. A primary candidate would be BCL2 inhibitors, given that this compound already transcriptionally downregulates BCL2.

This compound and BCL2 Inhibitors (e.g., Venetoclax)

Hypothesis: The combination of this compound and a direct BCL2 inhibitor, such as Venetoclax, will result in a synergistic induction of apoptosis in sensitive leukemia cell lines. This compound's reduction of BCL2 mRNA, coupled with Venetoclax's direct inhibition of the BCL2 protein, would create a powerful dual assault on this critical anti-apoptotic pathway. This could be particularly effective in overcoming resistance mechanisms where cancer cells are highly dependent on BCL2 for survival.[5][6][7]

Supporting Rationale: Studies have shown that combining therapies targeting different points in the apoptosis pathway can lead to synergistic cell death.[5][6][7][8] For instance, the combination of venetoclax with other agents has shown synergistic effects in various hematological malignancies.[5][6][7][8][9][10][11]

Data Presentation: Structuring Preclinical Findings

To effectively evaluate the synergistic potential of this compound with other drugs, quantitative data should be systematically collected and organized. The following tables provide a template for presenting such hypothetical experimental data.

Table 1: In Vitro Cytotoxicity of this compound and Potential Combination Agents

Cell LineDrugIC50 (nM)
MLL-r Leukemia (e.g., MV4-11) This compoundHypothetical Value
VenetoclaxHypothetical Value
Drug XHypothetical Value
MLL-wt Leukemia (e.g., Jurkat) This compoundHypothetical Value
VenetoclaxHypothetical Value
Drug XHypothetical Value

Table 2: Combination Index (CI) Values for this compound and Venetoclax in MLL-r Leukemia Cells

This compound (nM)Venetoclax (nM)Fractional Effect (Fa)Combination Index (CI)Interpretation
Hypothetical Conc. 1Hypothetical Conc. AValue< 1Synergy
Hypothetical Conc. 2Hypothetical Conc. BValue= 1Additive
Hypothetical Conc. 3Hypothetical Conc. CValue> 1Antagonism

Note: CI values are calculated using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[12][13]

Table 3: Apoptosis Induction by this compound and Venetoclax Combination

Treatment% Annexin V Positive CellsFold Increase vs. Control
Control (DMSO)Hypothetical Value1.0
This compound (IC50)Hypothetical ValueValue
Venetoclax (IC50)Hypothetical ValueValue
This compound + VenetoclaxHypothetical ValueValue

Table 4: Gene Expression Changes Following Combination Treatment

GeneTreatmentFold Change in mRNA Expression
BCL2 This compoundValue
This compound + VenetoclaxValue
MCL1 VenetoclaxValue
This compound + VenetoclaxValue

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are protocols for key experiments to investigate the synergistic effects of this compound.

Protocol 1: Cell Viability and Combination Index (CI) Assay
  • Cell Culture: Culture leukemia cell lines (e.g., MLL-rearranged lines like MV4-11 and MLL-wild type lines for comparison) in appropriate media and conditions.

  • Drug Preparation: Prepare stock solutions of this compound and the combination drug (e.g., Venetoclax) in a suitable solvent like DMSO.

  • Dose-Response Determination: Determine the IC50 (half-maximal inhibitory concentration) for each drug individually by treating cells with a range of concentrations for 72 hours. Cell viability can be assessed using assays such as MTT or CellTiter-Glo.

  • Combination Treatment: Based on the individual IC50 values, design a dose-matrix experiment where cells are treated with various concentrations of this compound and the combination drug, both alone and in combination, at a constant ratio.

  • Data Analysis: After 72 hours of incubation, measure cell viability. Calculate the Combination Index (CI) using software like CompuSyn, which is based on the Chou-Talalay method.[12][13]

Protocol 2: Apoptosis Analysis by Annexin V Staining
  • Cell Treatment: Treat leukemia cells with this compound, the combination drug, and the combination of both at their respective IC50 concentrations for 24-48 hours. Include a vehicle-treated control group.

  • Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer. Add fluorescently-labeled Annexin V and a viability dye such as Propidium Iodide (PI) or 7-AAD.[14][15][16]

  • Flow Cytometry: Incubate the cells in the dark for 15 minutes at room temperature. Analyze the stained cells using a flow cytometer.

  • Data Interpretation: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • Cell Treatment and RNA Extraction: Treat cells as described for the apoptosis assay. After the desired treatment period (e.g., 6, 12, or 24 hours), harvest the cells and extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[17][18][19][20][21]

  • qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for the target genes (BCL2, MCL1, HOXA9, MEIS1, CMYC) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

Mandatory Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs.

CCI007_Signaling_Pathway cluster_MLL MLL Fusion Protein Complex cluster_downstream Downstream Target Genes cluster_phenotype Cellular Phenotype MLL-FP MLL-FP HOXA9 HOXA9 MLL-FP->HOXA9 Upregulates MEIS1 MEIS1 MLL-FP->MEIS1 Upregulates CMYC CMYC MLL-FP->CMYC Upregulates BCL2 BCL2 MLL-FP->BCL2 Upregulates Proliferation Proliferation HOXA9->Proliferation MEIS1->Proliferation CMYC->Proliferation Apoptosis Apoptosis BCL2->Apoptosis Inhibits CCI007 CCI007 CCI007->MLL-FP Inhibits activity

Caption: Signaling pathway targeted by this compound in MLL-rearranged leukemia.

Synergy_Screening_Workflow start Start ic50 Determine IC50 for This compound & Combination Drug start->ic50 dose_matrix Dose-Matrix Cell Viability Assay (Constant Ratio) ic50->dose_matrix ci_calc Calculate Combination Index (CI) dose_matrix->ci_calc synergy_confirm Synergy? (CI < 1) ci_calc->synergy_confirm apoptosis_assay Annexin V Apoptosis Assay synergy_confirm->apoptosis_assay Yes end End synergy_confirm->end No gene_expression qRT-PCR for Target Genes apoptosis_assay->gene_expression gene_expression->end

Caption: Experimental workflow for screening synergistic drug combinations with this compound.

Synergistic_Interaction cluster_drugs Therapeutic Intervention cluster_targets Molecular Targets CCI007 CCI007 BCL2_mRNA BCL2 mRNA CCI007->BCL2_mRNA Downregulates Venetoclax Venetoclax BCL2_Protein BCL2 Protein Venetoclax->BCL2_Protein Inhibits BCL2_mRNA->BCL2_Protein Translates to Apoptosis Apoptosis BCL2_Protein->Apoptosis Inhibits

Caption: Logical relationship of a hypothetical synergistic interaction between this compound and Venetoclax.

References

A Comparative Guide to CCI-007 and Pan-Caspase Inhibitors in Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in oncology and drug development, understanding the precise mechanisms of apoptosis-inducing agents is paramount for developing targeted and effective therapies. This guide provides a detailed comparison between the novel small molecule CCI-007 and broad-spectrum pan-caspase inhibitors, focusing on their specificity in inducing programmed cell death.

Delineating the Mechanisms of Action: A Tale of Specificity

This compound represents a targeted approach to inducing apoptosis, primarily in a subset of leukemias with specific genetic rearrangements, such as MLL-rearranged (MLL-r), CALM-AF10, and SET-NUP214 leukemias.[1][2][3][4] Its action is upstream of caspase activation, initiating a cascade that leads to programmed cell death. In contrast, pan-caspase inhibitors are broad-spectrum agents that directly and irreversibly bind to the catalytic site of multiple caspases, the key executioner enzymes of apoptosis.[5] This fundamental difference in their mechanism dictates their specificity and potential therapeutic applications.

This compound: A Targeted Approach

This compound's specificity stems from its ability to selectively decrease the viability of cancer cells harboring particular genetic translocations.[1][3] The molecule triggers a rapid, caspase-dependent apoptosis within hours of treatment.[1][2][4] This process is initiated by the downregulation of key survival genes, including HOXA9, MEIS1, CMYC, and BCL2, which are crucial drivers in MLL-r leukemia.[1][2] The subsequent mitochondrial depolarization further commits the cell to the apoptotic pathway, leading to the activation of caspases.[1][2][4] The apoptotic effect of this compound can be completely blocked by pre-treatment with a pan-caspase inhibitor, confirming its reliance on the caspase cascade.[1]

Pan-Caspase Inhibitors: Broad-Spectrum Blockade

Pan-caspase inhibitors, such as Z-VAD-FMK and Q-VD-OPh, function as indiscriminate blockers of apoptosis by inhibiting a wide range of caspase enzymes.[5][6] These inhibitors are invaluable experimental tools to confirm the involvement of caspases in a particular cell death process. However, their lack of specificity makes them unsuitable for targeted therapy, as they can block apoptosis in both cancerous and healthy cells. Furthermore, some studies suggest that under certain conditions, pan-caspase inhibitors can promote alternative cell death pathways like necroptosis.[7][8]

Quantitative Data Comparison

The following tables summarize the experimental data on the effects of this compound and the pan-caspase inhibitor Q-VD-OPh on leukemia cell lines.

Table 1: Effect of this compound on Apoptosis in MLL-rearranged Leukemia Cell Lines

Cell LineTreatment (5 µM this compound)Increase in Annexin V-positive cells (%) (Mean ± SE)
PER-485 (sensitive)24h60 ± 5
MV4;11 (sensitive)24h45 ± 4
MOLM-13 (sensitive)24h40 ± 6
CEM (resistant)24h< 5
RS4;11 (resistant)24h< 5

Data extracted from figures in Somers et al., 2016.[1]

Table 2: Inhibition of this compound-Induced Apoptosis by a Pan-Caspase Inhibitor

Cell LineTreatment% Annexin V-positive cells (Mean ± SE)
PER-485Vehicle< 5
PER-4855 µM this compound (24h)62 ± 5
PER-48510 µM Q-VD-OPh (2h pre-treatment)< 5
PER-48510 µM Q-VD-OPh + 5 µM this compound (24h)< 5

Data extracted from figures in Somers et al., 2016.[1]

Visualizing the Signaling Pathways

The distinct mechanisms of this compound and pan-caspase inhibitors are illustrated in the following diagrams.

CCI007_Pathway cluster_cell Sensitive Leukemia Cell CCI007 This compound MLLr MLL-rearranged Leukemia Cell SurvivalGenes HOXA9, MEIS1, CMYC, BCL2 MLLr->SurvivalGenes Downregulation Mitochondria Mitochondrial Depolarization SurvivalGenes->Mitochondria Leads to CaspaseActivation Caspase Activation Mitochondria->CaspaseActivation Initiates Apoptosis Apoptosis CaspaseActivation->Apoptosis Executes

Caption: this compound Induced Apoptosis Pathway.

PanCaspase_Inhibitor_Pathway ApoptoticStimulus Apoptotic Stimulus (e.g., this compound, Chemotherapy) Procaspases Procaspases (Inactive) ApoptoticStimulus->Procaspases Activates Caspases Caspases (Active) Procaspases->Caspases Cleavage Apoptosis Apoptosis Caspases->Apoptosis Executes PanCaspaseInhibitor Pan-Caspase Inhibitor (e.g., Q-VD-OPh) PanCaspaseInhibitor->Caspases Inhibits

Caption: Pan-Caspase Inhibitor Mechanism.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Annexin V Staining for Apoptosis Detection

This protocol is used to quantify the percentage of apoptotic cells.

  • Cell Preparation: Culture cells to the desired density and treat with this compound, pan-caspase inhibitor, or vehicle control for the specified time.

  • Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1x10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.[9]

Caspase Activity Assay (Fluorometric)

This assay measures the activity of executioner caspases like caspase-3.

  • Cell Lysis: After treatment, lyse the cells using a chilled lysis buffer and incubate on ice for 10 minutes. Centrifuge to pellet cell debris.

  • Reaction Setup: In a 96-well plate, add cell lysate to a reaction buffer containing a caspase-3 substrate (e.g., DEVD-AMC).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm.[10][11] The fluorescence intensity is proportional to the caspase activity.

Cell Viability Assay (MTT)

This colorimetric assay determines cell viability based on metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds.

  • MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for 1-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[12] The absorbance is directly proportional to the number of viable cells.

Conclusion

This compound and pan-caspase inhibitors represent two distinct strategies for modulating apoptosis. This compound's specificity for a subset of leukemia cells, driven by its targeted effect on key survival gene expression, highlights its potential as a precision therapeutic agent. In contrast, pan-caspase inhibitors, while powerful research tools, lack the specificity required for targeted cancer therapy due to their broad inhibition of the central executioners of apoptosis. The experimental data underscores the caspase-dependent nature of this compound's action and provides a framework for its further investigation and development. Researchers can utilize the provided protocols to further explore the nuances of these and other apoptosis-modulating compounds.

References

Navigating Resistance: A Comparative Analysis of CCI-007 and Other Targeted Therapies in MLL-Rearranged Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the landscape of targeted therapies and the potential for cross-resistance is critical for advancing cancer treatment. This guide provides a detailed comparison of CCI-007, a novel preclinical compound, with other targeted therapies used in MLL-rearranged (MLL-r) leukemias, focusing on mechanisms of action and potential cross-resistance pathways.

This compound is a novel small molecule that has demonstrated selective and rapid cytotoxic activity against a subset of leukemia cell lines with MLL-rearrangements, as well as those with CALM-AF10 and SET-NUP214 translocations.[1] Its mechanism of action involves the induction of rapid, caspase-dependent apoptosis through mitochondrial depolarization.[1][2] A key feature of this compound's activity is the downregulation of crucial MLL-r driver genes, including HOXA9, MEIS1, CMYC, and BCL2.[1][3]

Resistance to this compound has been linked to high baseline expression levels of MEIS1 and BCL2 in MLL-r leukemia cells.[1][3] This intrinsic resistance mechanism provides a critical framework for analyzing potential cross-resistance with other targeted therapies that intersect with these pathways.

Comparative Analysis of Targeted Therapies

The following table summarizes key targeted therapies for MLL-r leukemia, their mechanisms of action, known resistance mechanisms, and a theoretical analysis of their potential cross-resistance with this compound based on overlapping biological pathways.

Therapy ClassExample Drug(s)Mechanism of ActionKnown Resistance MechanismsPotential Cross-Resistance with this compound
Novel Apoptosis Inducer This compound Induces caspase-dependent apoptosis via mitochondrial depolarization; downregulates HOXA9, MEIS1, CMYC, and BCL2.[1][3]High baseline expression of MEIS1 and BCL2.[1][3]N/A
BCL-2 Inhibitors Venetoclax (ABT-199)Selective inhibitor of the anti-apoptotic protein BCL-2, promoting apoptosis. MLL-r leukemias can be sensitive to BCL-2 inhibition.[4]Upregulation of other anti-apoptotic proteins like MCL-1 and BCL-XL; mutations in BCL2 that reduce drug binding.[2][4]High Potential: Cells with intrinsic resistance to this compound due to high BCL2 expression may also exhibit resistance to Venetoclax, as BCL-2 is the direct target. Conversely, acquired resistance to Venetoclax often involves upregulation of MCL-1, a pathway not directly implicated in this compound resistance.
DOT1L Inhibitors Pinometostat (EPZ-5676), SYC-522Inhibit the histone methyltransferase DOT1L, which is aberrantly recruited by MLL-fusion proteins. This leads to reduced H3K79 methylation and downregulation of MLL target genes like HOXA9 and MEIS1.[5][6][7]Increased drug efflux via ABC transporters (e.g., ABCB1/P-glycoprotein); activation of bypass signaling pathways (e.g., PI3K/AKT/mTOR).[5]Moderate Potential: Since both this compound and DOT1L inhibitors aim to suppress MEIS1 expression, cells resistant to this compound due to high MEIS1 may show some level of resistance. However, the mechanisms of action are distinct (apoptosis induction vs. epigenetic modification), and resistance to DOT1L inhibitors often involves drug efflux, which is not a known mechanism for this compound.
Menin-MLL Inhibitors Revumenib (SNDX-5613), Ziftomenib, VTP50469Disrupt the interaction between Menin and the MLL-fusion protein, which is essential for the leukemogenic activity and expression of target genes like HOXA9 and MEIS1.[8][9]Mutations in the MEN1 gene that prevent drug binding; clonal evolution leading to independence from the MLL-fusion induced transcription program.[10]Moderate Potential: Similar to DOT1L inhibitors, Menin inhibitors also target the downstream expression of MEIS1. Therefore, high baseline MEIS1 could confer some resistance. However, the direct protein-protein interaction target of Menin inhibitors is upstream of the effects of this compound, suggesting that the resistance mechanisms may not fully overlap.

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures involved in the analysis of this compound, the following diagrams have been generated using Graphviz.

CCI_007_Signaling_Pathway This compound Mechanism of Action and Resistance cluster_0 This compound Action cluster_1 Resistance Mechanism CCI007 This compound Mito Mitochondrial Depolarization CCI007->Mito Gene_Down Downregulation of HOXA9, MEIS1, CMYC, BCL2 CCI007->Gene_Down Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis Gene_Down->Apoptosis High_MEIS1 High Baseline MEIS1 Expression Resistance Resistance to This compound High_MEIS1->Resistance High_BCL2 High Baseline BCL2 Expression High_BCL2->Apoptosis High_BCL2->Resistance Experimental_Workflow Cross-Resistance Analysis Workflow cluster_0 Drug Treatment cluster_1 Assays start Start: Select Sensitive & Resistant Leukemia Cell Lines treat_cci007 Treat with this compound start->treat_cci007 treat_other Treat with Other Targeted Therapies start->treat_other viability Cytotoxicity Assay (e.g., Alamar Blue) treat_cci007->viability apoptosis Apoptosis Assay (e.g., Annexin V Staining) treat_cci007->apoptosis gene_exp Gene Expression Analysis (qRT-PCR for MEIS1, BCL2) treat_cci007->gene_exp treat_other->viability treat_other->apoptosis treat_other->gene_exp end End: Compare IC50 Values & Resistance Profiles viability->end apoptosis->end gene_exp->end

References

Unveiling Drug-Target Interactions: A Comparative Guide to Confirming Target Engagement of CCI-007 and Alternatives in Leukemia Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic compound reaches and binds to its intended molecular target within a cell is a critical step in drug discovery. This guide provides a comparative overview of methods to ascertain the target engagement of CCI-007, a novel small molecule with potent activity in a subset of MLL-rearranged (MLL-r) leukemias, and its therapeutic alternatives. While the direct molecular target of this compound is not yet publicly known, this guide outlines established methodologies for its identification and contrasts them with the target confirmation techniques used for well-characterized inhibitors in the same therapeutic space.

The challenge with a novel compound like this compound lies in first identifying its direct binding partner(s) to understand its mechanism of action fully. Subsequently, confirming this engagement in a cellular context is paramount. In contrast, for alternative therapies such as Menin and DOT1L inhibitors, where the targets are known, the focus shifts to quantifying the extent of target engagement and correlating it with cellular responses.

Methods for Target Identification and Engagement

Several robust methods can be employed to identify the molecular target of a novel compound like this compound and to confirm the target engagement of other inhibitors. These can be broadly categorized into cell-based and biochemical approaches.

Cellular Thermal Shift Assay (CETSA): This powerful technique assesses target engagement in intact cells or cell lysates by measuring the thermal stabilization of a protein upon ligand binding. The principle is that a protein bound to a drug will be more resistant to heat-induced denaturation.

Affinity Purification-Mass Spectrometry (AP-MS): This chemical proteomics approach is instrumental in identifying the direct binding partners of a small molecule. It typically involves chemically modifying the compound with a tag (e.g., biotin) to enable its use as a "bait" to pull down its interacting proteins from a cell lysate. The captured proteins are then identified using mass spectrometry.

Indirect Pharmacodynamic Readouts: Measuring the downstream biological effects of a compound can provide indirect evidence of target engagement. For this compound, this includes assessing the downregulation of key MLL target genes and the induction of apoptosis.

Comparative Analysis of Target Engagement Methods

The following table summarizes the application of these methods for this compound and its alternatives in the context of MLL-rearranged leukemia.

Method This compound (Target Unknown) Menin Inhibitors (e.g., Revumenib) DOT1L Inhibitors (e.g., Pinometostat)
Primary Goal Target IdentificationTarget Confirmation & OccupancyTarget Confirmation & Occupancy
Cellular Thermal Shift Assay (CETSA) Can be used in a proteome-wide manner (MS-CETSA) to identify proteins stabilized by this compound.Confirms direct binding to Menin in cells by observing a thermal shift of the Menin protein.Confirms direct binding to DOT1L in cells by observing a thermal shift of the DOT1L protein.
Affinity Purification-Mass Spectrometry (AP-MS) A primary method for target deconvolution. Requires synthesis of a tagged this compound derivative to pull down and identify binding partners.Can be used to confirm Menin as the primary target and identify potential off-targets.Can be used to confirm DOT1L as the primary target and identify potential off-targets.
Indirect Readouts Downregulation of HOXA9, MEIS1, CMYC, BCL2 mRNA; induction of caspase-dependent apoptosis.[1][2][3][4]Downregulation of HOXA9 and MEIS1 gene expression.[5]Reduction of global H3K79 methylation.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol for Leukemia Cells

This protocol provides a general framework for performing CETSA to either identify the target of this compound or confirm the engagement of Menin or DOT1L inhibitors.

  • Cell Culture and Treatment: Culture leukemia cell lines (e.g., MOLM-13 for MLL-r leukemia) to a density of 1-2 x 10^6 cells/mL. Treat cells with the compound of interest (e.g., this compound, revumenib, or pinometostat) at various concentrations or a vehicle control for a specified time (e.g., 1-4 hours) at 37°C.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 37°C).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis: Carefully collect the supernatant containing the soluble proteins. The amount of the target protein in the soluble fraction is then quantified by Western blotting using a specific antibody against the protein of interest (for Menin or DOT1L) or by mass spectrometry for proteome-wide analysis (for this compound).

Affinity Purification-Mass Spectrometry (AP-MS) Protocol for Target Identification

This protocol outlines the steps to identify the molecular target of a novel compound like this compound.

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and an affinity tag, such as biotin. This is often achieved using "click chemistry" for a specific and efficient reaction. A control compound without the drug molecule but with the linker and tag should also be prepared.

  • Cell Lysis: Grow leukemia cells and prepare a cell lysate under non-denaturing conditions to preserve protein complexes.

  • Affinity Purification: Incubate the cell lysate with beads (e.g., streptavidin-coated beads if using a biotin tag) that have been conjugated with the tagged this compound or the control compound. This allows the "bait" to capture its binding partners.

  • Washing and Elution: Wash the beads extensively to remove non-specific binding proteins. Elute the captured proteins from the beads.

  • Mass Spectrometry: Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that specifically interact with this compound.

Visualizing the Pathways and Workflows

CCI_007_Signaling_Pathway Hypothesized Signaling Pathway of this compound in MLL-r Leukemia This compound This compound Unknown_Target Unknown Target This compound->Unknown_Target Binds to MLL_Fusion_Complex MLL Fusion Protein Complex Unknown_Target->MLL_Fusion_Complex Inhibits activity of Gene_Expression Downregulation of HOXA9, MEIS1, CMYC, BCL2 MLL_Fusion_Complex->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis

Hypothesized signaling pathway of this compound.

Target_Engagement_Workflow General Workflow for Target Engagement Confirmation cluster_CETSA Cellular Thermal Shift Assay (CETSA) cluster_APMS Affinity Purification-Mass Spectrometry (AP-MS) Cells_CETSA Treat Leukemia Cells with Compound Heat_Challenge Heat Challenge Cells_CETSA->Heat_Challenge Lysis_Centrifugation Lysis & Centrifugation Heat_Challenge->Lysis_Centrifugation Analysis_CETSA Analyze Soluble Protein (Western Blot / MS) Lysis_Centrifugation->Analysis_CETSA Tagged_Compound Synthesize Tagged Compound Pull_down Affinity Pull-down Tagged_Compound->Pull_down Cell_Lysate Prepare Cell Lysate Cell_Lysate->Pull_down Analysis_APMS Identify Proteins (Mass Spectrometry) Pull_down->Analysis_APMS

Experimental workflows for target engagement.

Conclusion

Confirming target engagement is a cornerstone of modern drug development. For a novel agent like this compound, the initial step involves identifying its direct molecular target, for which affinity purification-mass spectrometry stands out as a primary discovery tool. Once a target is hypothesized, or for drugs with known targets like Menin and DOT1L inhibitors, the Cellular Thermal Shift Assay provides a robust method to confirm this interaction within the complex milieu of a living cell. By employing these cutting-edge techniques, researchers can gain a deeper understanding of the molecular mechanisms of anti-leukemic compounds, paving the way for the development of more effective and targeted cancer therapies.

References

Comparative Analysis of CCI-007's Effectiveness Across Different MLL-r Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential cytotoxic effects of the novel small molecule inhibitor, CCI-007, in MLL-rearranged (MLL-r) leukemia.

This guide provides an objective comparison of this compound's performance across various MLL-r cell lines, supported by experimental data. It delves into the compound's mechanism of action, differential sensitivity, and the underlying molecular determinants of response, offering valuable insights for the strategic development of targeted therapies for this aggressive form of leukemia.

Introduction to this compound

This compound is a novel small molecule inhibitor identified through a cell-based library screen for its selective cytotoxicity against infant MLL-rearranged (MLL-r) leukemia cells.[1][2][3] It has demonstrated rapid and potent activity in a subset of MLL-r, as well as CALM-AF10 and SET-NUP214 rearranged, leukemia cell lines.[1][2][4] A key differentiator of this compound from other MLL1-complex inhibitors is its rapid induction of apoptosis, which occurs within hours of treatment, as opposed to days.[1]

Mechanism of Action

This compound exerts its cytotoxic effects through a multi-faceted mechanism. Treatment with this compound leads to a swift downregulation of key MLL-r target genes, including HOXA9, MEIS1, CMYC, and BCL2, which are crucial drivers of leukemogenesis in this subtype.[1][2][4] This alteration of the MLL-r gene expression signature is followed by mitochondrial depolarization and the induction of rapid, caspase-dependent apoptosis within 24 hours of exposure.[1][2]

cluster_0 This compound Action cluster_1 Cellular Processes CCI007 This compound MLL_Fusion MLL Fusion Protein CCI007->MLL_Fusion Inhibits activity of Mitochondria Mitochondrial Depolarization CCI007->Mitochondria Induces Target_Genes Downregulation of HOXA9, MEIS1, CMYC, BCL2 MLL_Fusion->Target_Genes Leads to Apoptosis Caspase-Dependent Apoptosis Target_Genes->Apoptosis Mitochondria->Apoptosis Triggers

Caption: Simplified signaling pathway of this compound's mechanism of action.

Comparative Efficacy Across MLL-r Cell Lines

The effectiveness of this compound is not uniform across all MLL-r cell lines. A clear distinction between sensitive and resistant phenotypes has been observed, with sensitivity being linked to the baseline expression levels of specific MLL target genes.

Quantitative Analysis of Cytotoxicity

The following table summarizes the differential cytotoxicity of this compound across a panel of MLL-r and other related leukemia cell lines, as determined by IC50 values after 72 hours of treatment.

Cell LineSubtypeThis compound SensitivityIC50 (µM)
PER-485 MLL-r (ALL)SensitiveLow micromolar
MOLM-13 MLL-r (AML)SensitiveLow micromolar
MV4;11 MLL-r (AML)SensitiveLow micromolar
KOPN-8 MLL-r (ALL)SensitiveLow micromolar
SEM MLL-r (ALL)SensitiveLow micromolar
RS4;11 MLL-r (ALL)ResistantHigh micromolar
NOMO-1 MLL-r (AML)ResistantHigh micromolar
THP-1 MLL-r (AML)ResistantHigh micromolar
U937 CALM-AF10SensitiveLow micromolar
KP-MO-TS CALM-AF10SensitiveLow micromolar
Loucy SET-NUP214SensitiveLow micromolar
KG-1 MLL-wt (AML)Insensitive> 20 µM

Note: "Low micromolar" indicates a high degree of sensitivity, while "High micromolar" suggests resistance. Specific IC50 values can be found in the primary literature.

Molecular Determinants of Sensitivity and Resistance

A key finding is that resistance to this compound in MLL-r cell lines is associated with significantly higher baseline mRNA expression levels of MEIS1 and BCL2.[1][2][4] this compound-sensitive MLL-r cell lines, in contrast, exhibit lower baseline expression of these two critical survival genes.[1] While a similar trend was observed for HOXA9, it was not statistically significant.[1] This suggests that the pre-existing levels of certain anti-apoptotic and pro-leukemic factors can dictate the cellular response to this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's effectiveness.

Cell Viability Assay (Alamar Blue Assay)
  • Cell Seeding: Leukemia cell lines were seeded in 96-well plates at an appropriate density.

  • Compound Treatment: Cells were treated with a range of concentrations of this compound (e.g., 0.63-20 µM) or vehicle control (DMSO) for 72 hours.[1]

  • Alamar Blue Addition: Alamar Blue reagent was added to each well and incubated for a specified period.

  • Fluorescence Measurement: The fluorescence was measured using a microplate reader to determine the percentage of viable cells relative to the vehicle-treated controls.[1]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Cells were treated with this compound or vehicle control for 24 hours.

  • Staining: Cells were harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The percentage of apoptotic cells (Annexin V-positive) was quantified using a flow cytometer.[1]

cluster_workflow Experimental Workflow cluster_assays Assays Start Start: Leukemia Cell Culture Treatment Treatment with This compound or Vehicle Start->Treatment Viability Cell Viability (Alamar Blue) Treatment->Viability Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis Gene_Expression Gene Expression (qRT-PCR) Treatment->Gene_Expression Analysis Data Analysis and Comparison Viability->Analysis Apoptosis->Analysis Gene_Expression->Analysis

Caption: General experimental workflow for assessing this compound's effectiveness.
Quantitative Real-Time RT-PCR (qRT-PCR)

  • Cell Treatment: MLL-r cell lines were treated with this compound or vehicle control for a short duration (e.g., a few hours).

  • RNA Extraction: Total RNA was extracted from the treated cells.

  • cDNA Synthesis: RNA was reverse-transcribed into complementary DNA (cDNA).

  • qRT-PCR: The expression levels of target genes (HOXA9, MEIS1, CMYC, BCL2) and a housekeeping gene were quantified using specific primers and a real-time PCR system.

  • Data Analysis: The relative gene expression was calculated using the comparative Ct method.[1]

Comparison with Other MLL Inhibitors

This compound's rapid induction of apoptosis distinguishes it from other inhibitors targeting the MLL1 complex, such as DOT1L, Menin, or WDR5 inhibitors.[1] These latter compounds typically require several days of treatment to decrease the expression of MLL target genes and often induce a cell cycle block and differentiation rather than immediate apoptosis.[1] This suggests that this compound may have a distinct mechanism of action that could be leveraged for therapeutic benefit, potentially in combination with other agents.

Conclusion and Future Directions

This compound is a promising novel agent with selective and rapid cytotoxic activity against a subset of MLL-r leukemia cell lines. The differential sensitivity observed across various cell lines appears to be dictated by the baseline expression levels of key survival genes, particularly MEIS1 and BCL2. These findings underscore the heterogeneity of MLL-r leukemias and highlight the need for personalized therapeutic strategies.[2][3] Further investigation into the precise molecular target of this compound and its efficacy in in vivo models is warranted to advance its potential clinical application for these aggressive hematological malignancies.

References

Validating Apoptosis Induction by CCI-007: A Comparative Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the mechanism of action of a novel compound is a critical step. This guide provides a comparative overview of key secondary assays to validate apoptosis induction by CCI-007, a promising small molecule inhibitor targeting MLL-rearranged (MLL-r) leukemia.

This compound has been shown to selectively induce rapid, caspase-dependent apoptosis in a subset of MLL-r leukemia cell lines.[1][2][3][4][5] This process is characterized by mitochondrial depolarization and the downregulation of key survival genes such as HOXA9, MEIS1, CMYC, and BCL2.[1][2][3][4] While primary assays may indicate cell death, secondary assays are essential to confirm that the observed cytotoxicity is indeed due to apoptosis. This guide details the principles, protocols, and expected outcomes for three key secondary assays: Annexin V/PI staining, Caspase-3/7 activity assay, and TUNEL assay.

Comparative Analysis of Apoptosis Assays

The following table summarizes the principles and typical quantitative data obtained from treating MLL-r leukemia cells (e.g., MV4;11) with this compound compared to a vehicle control.

AssayPrincipleVehicle Control (% Apoptotic Cells)This compound (5 µM, 24h) (% Apoptotic Cells)
Annexin V/PI Staining Detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane (an early apoptotic event) and membrane integrity.~5%~60%
Caspase-3/7 Activity Assay Measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.Baseline>4-fold increase
TUNEL Assay Detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl termini of DNA breaks.<2%~45%

Experimental Workflows and Signaling Pathways

To effectively validate apoptosis, a logical workflow is crucial. The following diagram illustrates a typical experimental pipeline for assessing this compound-induced apoptosis.

Experimental Workflow for Apoptosis Validation cluster_treatment Cell Treatment cluster_assays Secondary Apoptosis Assays cluster_analysis Data Analysis Treat MLL-r Leukemia Cells Treat MLL-r Leukemia Cells Annexin V/PI Staining Annexin V/PI Staining Treat MLL-r Leukemia Cells->Annexin V/PI Staining Caspase-3/7 Assay Caspase-3/7 Assay Treat MLL-r Leukemia Cells->Caspase-3/7 Assay TUNEL Assay TUNEL Assay Treat MLL-r Leukemia Cells->TUNEL Assay This compound This compound This compound->Treat MLL-r Leukemia Cells Vehicle Control Vehicle Control Vehicle Control->Treat MLL-r Leukemia Cells Flow Cytometry Flow Cytometry Annexin V/PI Staining->Flow Cytometry Luminometry Luminometry Caspase-3/7 Assay->Luminometry TUNEL Assay->Flow Cytometry Data Interpretation Data Interpretation Flow Cytometry->Data Interpretation Luminometry->Data Interpretation

Workflow for validating this compound induced apoptosis.

This compound is understood to induce apoptosis through a caspase-dependent pathway initiated by mitochondrial depolarization. The following diagram outlines this proposed signaling cascade.

Proposed Apoptotic Pathway of this compound This compound This compound Downregulation of BCL2 Downregulation of BCL2 This compound->Downregulation of BCL2 Mitochondrial Depolarization Mitochondrial Depolarization Downregulation of BCL2->Mitochondrial Depolarization Cytochrome c Release Cytochrome c Release Mitochondrial Depolarization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3/7 Activation Caspase-3/7 Activation Caspase-9 Activation->Caspase-3/7 Activation PARP Cleavage PARP Cleavage Caspase-3/7 Activation->PARP Cleavage DNA Fragmentation DNA Fragmentation Caspase-3/7 Activation->DNA Fragmentation Apoptosis Apoptosis PARP Cleavage->Apoptosis DNA Fragmentation->Apoptosis

This compound apoptotic signaling pathway.

Detailed Experimental Protocols

The following are detailed protocols for the secondary assays, adapted for use with suspension leukemia cell lines.

Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed MLL-r leukemia cells (e.g., MV4;11) at a density of 0.5 x 10^6 cells/mL and treat with this compound (e.g., 5 µM) or vehicle control for 24 hours.

  • Harvest cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with cold PBS and resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases 3 and 7.

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates

  • Luminometer

Protocol:

  • Seed 10,000 MLL-r leukemia cells per well in a 96-well white-walled plate in a final volume of 100 µL.

  • Treat cells with a serial dilution of this compound or vehicle control and incubate for the desired time (e.g., 24 hours).

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the luminescence of each well using a luminometer.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • In Situ Direct DNA Fragmentation (TUNEL) Assay Kit

  • 1% Paraformaldehyde in PBS

  • 70% Ethanol (ice-cold)

  • Flow cytometer

Protocol:

  • Treat MLL-r leukemia cells with this compound or vehicle control as described previously.

  • Harvest 1-5 x 10^6 cells by centrifugation.

  • Resuspend cells in 0.5 mL of PBS and fix by adding 5 mL of 1% paraformaldehyde in PBS. Incubate on ice for 15 minutes.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with PBS.

  • Permeabilize the cells by resuspending in 5 mL of ice-cold 70% ethanol and incubate on ice for at least 30 minutes.

  • Centrifuge and wash the cells with Wash Buffer provided in the kit.

  • Resuspend the cell pellet in the DNA Labeling Solution and incubate at 37°C for 60 minutes in the dark.

  • Wash the cells with Rinse Buffer.

  • Resuspend the cells in Propidium Iodide/RNase A solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze by flow cytometry.

By employing these secondary assays, researchers can confidently validate that the cytotoxic effects of this compound are mediated through the induction of apoptosis, providing a solid foundation for further preclinical and clinical development.

References

Unraveling Resistance: A Comparative Analysis of Gene Expression in CCI-007 Sensitive and Resistant Leukemia Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular drivers of drug resistance is paramount. This guide provides a detailed comparison of the gene expression profiles of cancer cells sensitive and resistant to the novel anti-leukemic compound, CCI-007. The experimental data herein offers insights into the mechanisms of action and resistance, paving the way for more targeted therapeutic strategies.

This compound, a novel small molecule, has demonstrated significant cytotoxic activity against a subset of leukemias, particularly those with Mixed Lineage Leukemia (MLL) gene rearrangements.[1] Its efficacy is linked to the induction of rapid, caspase-dependent apoptosis. However, as with many targeted therapies, the emergence of resistance is a critical challenge. This guide dissects the differential gene expression signatures that distinguish sensitive from resistant cell populations, providing a foundational understanding for overcoming this clinical hurdle.

Key Findings at a Glance

This compound's mechanism of action is centered on the downregulation of key survival genes in MLL-rearranged (MLL-r) leukemia.[1] In sensitive cells, treatment with this compound leads to a significant reduction in the mRNA levels of HOXA9, MEIS1, CMYC, and BCL2.[1] Conversely, resistance to this compound is characterized by a notably different baseline gene expression profile. MLL-r leukemia cells that are resistant to the compound inherently express significantly higher baseline levels of MEIS1 and BCL2 mRNA compared to their sensitive counterparts.[1] Furthermore, acquired resistance to this compound is associated with the upregulation of HOXA9, CMYC, and BCL2.[1]

Comparative Gene Expression Analysis

The following tables summarize the key differences in gene expression between this compound sensitive and resistant MLL-rearranged leukemia cell lines, based on data from seminal studies.

Table 1: Baseline mRNA Expression Levels in this compound Sensitive vs. Resistant MLL-r Leukemia Cell Lines
GeneRelative Expression in Resistant Cells (vs. Sensitive)Implication for Resistance
MEIS1 Significantly HigherHigh baseline levels are a primary characteristic of intrinsic resistance.
BCL2 Significantly HigherElevated baseline expression contributes to the anti-apoptotic phenotype of resistant cells.
HOXA9 Trend towards higher levels (not always statistically significant)May contribute to the resistant phenotype.
CMYC No significant difference in baseline levelsDoes not appear to be a primary determinant of intrinsic resistance.

Data compiled from Somers et al., 2016.[1]

Table 2: Gene Expression Changes in Response to this compound Treatment
Cell TypeGeneChange in mRNA Expression
Sensitive HOXA9Downregulated
MEIS1Downregulated
CMYCDownregulated
BCL2Downregulated
Resistant HOXA9Minimal or no change
MEIS1Minimal or no change
CMYCMinimal or no change
BCL2Minimal or no change

Data compiled from Somers et al., 2016.[1]

Table 3: Gene Expression Changes in Acquired this compound Resistance
Cell LineGeneChange in Basal mRNA Expression (Resistant vs. Parental Sensitive)
PER-485 Resistant Clones HOXA9Upregulated
CMYCUpregulated
BCL2Upregulated
MEIS1No significant change

Data derived from experimentally generated resistant cell lines (Somers et al., 2016).[1]

IC50 Values: A Quantitative Look at Sensitivity

The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of a drug's potency. The following table illustrates the differential sensitivity to this compound across a panel of MLL-rearranged and other leukemia cell lines.

Table 4: this compound IC50 Values in Various Leukemia Cell Lines
Cell LineSubtypeThis compound SensitivityIC50 (µM)
PER-485 MLL-rSensitive~2.5
MOLM-13 MLL-rSensitive~3.0
MV4;11 MLL-rSensitive~4.0
PER-490 MLL-rSensitive~3.5
PER-703A MLL-rSensitive~4.5
THP-1 MLL-rSensitive~5.0
RS4;11 MLL-rResistant>20
SEMK2 MLL-rResistant>20
KOPN-8 MLL-rResistant>20
PER-785A MLL-rResistant>20
PER-826A MLL-rResistant>20
U937 CALM-AF10Sensitive~4.0
KP-MO-TS CALM-AF10Sensitive~3.0
Loucy SET-NUP214Sensitive~5.0
CEM MLL-wtResistant>20

IC50 values are approximated from data presented in Somers et al., 2016.[1]

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental processes discussed, the following diagrams have been generated.

CCI007_Pathway Proposed Signaling Pathway of this compound Action and Resistance cluster_sensitive This compound Sensitive Cell cluster_resistant This compound Resistant Cell MLL-Fusion MLL-Fusion HOXA9_S HOXA9 MLL-Fusion->HOXA9_S Upregulates MEIS1_S MEIS1 MLL-Fusion->MEIS1_S Upregulates CMYC_S c-MYC HOXA9_S->CMYC_S Maintains Expression BCL2_S BCL-2 HOXA9_S->BCL2_S Maintains Expression Apoptosis_S Apoptosis BCL2_S->Apoptosis_S Inhibits CCI007_S This compound CCI007_S->HOXA9_S Inhibits CCI007_S->MEIS1_S Inhibits CCI007_S->CMYC_S Inhibits CCI007_S->BCL2_S Inhibits MLL-Fusion_R MLL-Fusion HOXA9_R HOXA9 (High Basal) MLL-Fusion_R->HOXA9_R Upregulates MEIS1_R MEIS1 (High Basal) MLL-Fusion_R->MEIS1_R Upregulates CMYC_R c-MYC HOXA9_R->CMYC_R Maintains Expression BCL2_R BCL-2 (High Basal) HOXA9_R->BCL2_R Maintains Expression Apoptosis_R Apoptosis BCL2_R->Apoptosis_R Inhibits Survival Cell Survival Apoptosis_R->Survival CCI007_R This compound CCI007_R->HOXA9_R CCI007_R->MEIS1_R CCI007_R->CMYC_R CCI007_R->BCL2_R

Caption: this compound action and resistance pathway.

Experimental_Workflow Experimental Workflow for Comparing this compound Sensitive and Resistant Cells Cell_Lines Sensitive & Resistant Leukemia Cell Lines Treatment Treat with this compound (or vehicle control) Cell_Lines->Treatment Viability Cell Viability Assay (Alamar Blue) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V Staining) Treatment->Apoptosis RNA_Extraction RNA Extraction Treatment->RNA_Extraction Data_Analysis Data Analysis and Comparison Viability->Data_Analysis Apoptosis->Data_Analysis qRT_PCR Quantitative RT-PCR (HOXA9, MEIS1, CMYC, BCL2) RNA_Extraction->qRT_PCR qRT_PCR->Data_Analysis

Caption: Workflow for this compound cell-based assays.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in the comparison of this compound sensitive and resistant cells.

Cell Viability Assay (Alamar Blue)
  • Cell Seeding: Plate leukemia cells in 96-well plates at a predetermined optimal density in their respective culture media.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • Reagent Addition: Add Alamar Blue reagent (resazurin) to each well, typically at 10% of the total volume.

  • Incubation with Reagent: Incubate the plates for an additional 4-24 hours, protected from light.

  • Measurement: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V Staining and Flow Cytometry)
  • Cell Treatment: Treat sensitive and resistant leukemia cells with this compound (e.g., 5 µM) or a vehicle control for a specified time, such as 24 hours.

  • Cell Harvesting: Collect the cells by centrifugation.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add fluorochrome-conjugated Annexin V and a viability dye (e.g., propidium iodide - PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Gene Expression Analysis (Quantitative Real-Time RT-PCR)
  • Cell Culture and Treatment: Culture sensitive and resistant cells and treat with this compound or vehicle control for a defined period (e.g., 6-24 hours). For baseline expression analysis, harvest untreated cells in the exponential growth phase.

  • RNA Isolation: Extract total RNA from the cell pellets using a suitable RNA isolation kit.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and appropriate primers (e.g., random hexamers or oligo(dT) primers).

  • Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template, gene-specific primers for the target genes (HOXA9, MEIS1, CMYC, BCL2) and a housekeeping gene (for normalization, e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green) or a probe-based detection system.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The expression levels of the target genes are normalized to the housekeeping gene and expressed relative to a control condition (e.g., untreated cells or a specific sensitive cell line).[1]

This guide provides a comprehensive overview of the differential gene expression profiles that underpin sensitivity and resistance to this compound. The data and protocols presented here serve as a valuable resource for researchers working to develop more effective and durable therapies for leukemia.

References

Safety Operating Guide

Proper Disposal Procedures for CCI-007: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific institutional or manufacturer's safety data sheets (SDS) for the novel research compound CCI-007 are not publicly available. The following procedures are based on best practices for handling cytotoxic, flammable, and potentially reactive research chemicals, supplemented by safety information for a closely related compound, C-007B.[1] Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all federal, state, and local regulations.[1]

Essential Safety and Logistical Information

This compound is identified as a novel small molecule with cytotoxic properties, used in research to induce rapid, caspase-dependent apoptosis in specific leukemia cell lines.[2][3][4] Due to its cytotoxic nature and the hazards associated with similar compounds (flammable solid, harmful if swallowed), stringent safety measures are imperative during handling and disposal.[1][2]

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.[5]

  • Ventilation: Handle solid this compound and concentrated solutions in a certified chemical fume hood to avoid inhalation.[1]

  • Storage: Store in a cool, dry, dark place away from strong oxidizing agents.[1]

  • Spill Management: In case of a spill, contain the material, prevent it from entering sewer systems, and manage it as hazardous waste.[5]

Quantitative Data Summary

The following table summarizes key hazard and disposal information, primarily derived from the safety data sheet for C-007B, a closely related compound.

ParameterValue / GuidelineSource
Physical State Solid[1]
Hazards Flammable solid (Category 1), Harmful if swallowed (Acute toxicity, Oral 4)[1]
Incompatibilities Strong oxidizing agents[1]
Hazardous Byproducts Combustion may produce CO, CO2, and other oxides.[1]
Storage Temperature 5-8°C, protected from light.[1]
Disposal Method Must comply with federal, state/provincial, and local regulations.[1]

Detailed Disposal Protocol for this compound

This protocol provides a step-by-step guide for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.

3.1. Waste Segregation and Collection

  • Identify Waste Streams: Categorize all this compound waste as follows:

    • Solid Waste: Unused or expired pure this compound, contaminated personal protective equipment (gloves, weigh boats, wipes), and contaminated labware (e.g., pipette tips, microfuge tubes).

    • Liquid Waste: Solutions containing this compound, including experimental media and solvents used for cleaning.

  • Use Designated Waste Containers:

    • Solid Waste: Collect in a clearly labeled, sealable hazardous waste container lined with a heavy-duty plastic bag. The label must read: "Hazardous Waste: this compound (Flammable Solid, Cytotoxic)," along with the accumulation start date.

    • Liquid Waste: Collect in a dedicated, leak-proof, and shatter-resistant container (e.g., a coated glass or polyethylene bottle). The container must be clearly labeled "Hazardous Waste: this compound in [Solvent Name] (Flammable, Cytotoxic)" and have a securely fastened cap. Do not mix with other chemical waste streams unless explicitly permitted by your EHS department.

3.2. Decontamination of Work Surfaces and Equipment

  • Prepare Decontamination Solution: Consult with your institution's EHS for a validated decontamination solution effective against cytotoxic compounds. A common approach involves a multi-step process.

  • Initial Cleaning: Wipe all surfaces and non-disposable equipment (e.g., stir plates, balances) with a detergent solution to remove visible contamination.

  • Deactivation (if applicable): Apply the EHS-approved deactivating agent to all surfaces and allow for the recommended contact time.

  • Final Rinse: Thoroughly rinse surfaces with water (or another appropriate solvent) to remove any residual deactivating agent.

  • Waste from Cleaning: All wipes, pads, and cleaning solutions used in this process must be disposed of as this compound solid or liquid waste.

3.3. Final Disposal Procedure

  • Container Sealing: Once the waste container is full (no more than 90% capacity for liquids), seal it securely.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not pour any this compound waste down the drain.[5]

  • Documentation: Complete all required hazardous waste disposal forms and maintain a record of the disposal activities in your laboratory notebook.

Visual Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

CCI007_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_id Waste Identification cluster_disposal_paths Segregation & Collection cluster_final Final Disposal start Generate this compound Waste ppe Wear Appropriate PPE (Lab Coat, Gloves, Goggles) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Pure compound, tips, gloves) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, media) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid seal_container Seal Container When Full collect_solid->seal_container collect_liquid->seal_container contact_ehs Contact EHS for Pickup seal_container->contact_ehs end Disposal Complete contact_ehs->end

Caption: Workflow for the safe segregation and disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling CCI-007

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "CCI-007" does not correspond to a recognized chemical in standard safety databases. Therefore, this document provides guidance based on the precautionary principle for handling substances with unknown hazards. It is imperative to obtain the Safety Data Sheet (SDS) from the supplier or conduct a thorough risk assessment before handling this substance. The following information should be considered a general framework and not a substitute for a substance-specific risk assessment.

Immediate Safety and Personal Protective Equipment (PPE)

Given the unknown nature of this compound, a comprehensive PPE ensemble is required to protect against a wide range of potential hazards.[1][2][3] The selection of PPE is the last line of defense after engineering and administrative controls have been implemented.[1]

Engineering Controls:

  • Primary Containment: All handling of this compound must occur within a certified chemical fume hood or a glove box to contain potential fumes, aerosols, or dust.[1]

  • Ventilation: Ensure the laboratory is well-ventilated to minimize exposure to any potential fumes.[2]

Administrative Controls:

  • Restricted Access: The area where this compound is handled should have restricted access.

  • Buddy System: A minimum of two personnel should be present when working with unknown or highly hazardous materials.[1]

  • Labeling: All containers of this compound must be clearly labeled with the chemical name, known hazard information (if any), and the date received or prepared.[4][5][6]

Personal Protective Equipment (PPE) Summary:

The following table summarizes the recommended PPE for handling this compound, assuming a high hazard level due to the lack of information.

Protection Type Required PPE Specifications and Rationale
Eye & Face Protection Safety Goggles & Full-Face ShieldGoggles should be indirectly vented and worn under a full-face shield to protect against splashes, projectiles, and unknown vapors.[1][3][7]
Hand Protection Double GlovingAn inner nitrile glove with an outer, broad-spectrum resistant glove (e.g., neoprene) is recommended.[1][8] Check manufacturer compatibility charts if any information about the chemical class of this compound is available.
Body Protection Chemical-Resistant Apron & Lab CoatA flame-resistant lab coat should be worn, supplemented with a chemical-resistant apron to protect against spills and splashes.[1][3]
Respiratory Protection Respirator (as per EHS assessment)For powders or volatile unknowns, a fitted N95, half-mask, or full-face respirator with appropriate cartridges may be required. Consultation with Environmental Health & Safety (EHS) is mandatory to determine the appropriate respiratory protection.[1][8][9]
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes made of a non-porous material are mandatory.[1][8]

Operational and Disposal Plans

A clear and systematic plan for the handling, storage, and disposal of this compound is crucial to ensure laboratory safety and regulatory compliance.

Handling Protocol:

A risk assessment must be conducted before any new experiment or significant changes to existing protocols.[10]

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Obtain SDS Obtain SDS Risk Assessment Risk Assessment Obtain SDS->Risk Assessment Assemble PPE Assemble PPE Risk Assessment->Assemble PPE Prepare Work Area Prepare Work Area Assemble PPE->Prepare Work Area Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure In Fume Hood Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE

Caption: A generalized workflow for handling a chemical with unknown properties.

Storage:

  • Store this compound in a designated, well-ventilated, and restricted-access area.

  • Ensure the storage container is in good condition, properly sealed, and compatible with the substance.[5][11]

  • Utilize secondary containment to prevent spills and leaks.[11]

  • Segregate this compound from incompatible materials. If the reactivity of this compound is unknown, it should be stored separately from all other chemicals.

Spill Management:

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area and alert others.[12][13]

  • Restrict Access: Close doors to the affected area and prevent entry.[12]

  • Report: For large spills (greater than 1 liter) or any spill of an unknown substance, call emergency services and your institution's EHS department immediately.[12]

  • Assess: Only trained personnel with appropriate PPE should manage the spill.[13] Review the SDS for specific cleanup instructions if available.[14]

  • Contain: Use a spill kit with appropriate absorbent materials to contain the spill.[15] For unknown liquids, use a universal absorbent.

  • Clean-up: Collect the absorbed material and place it in a labeled, sealed container for hazardous waste.[14]

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.[16]

Disposal Plan:

Disposing of unknown chemicals is costly and regulated.[4][5][17]

  • Identification: Every effort should be made to identify the chemical.[4][6][18] This may involve reviewing experimental records or contacting the source of the material.

  • Labeling: If the chemical cannot be identified, it must be labeled as "Unknown Waste."[6][18]

  • Contact EHS: Your institution's Environmental Health & Safety (EHS) department must be contacted for the disposal of unknown chemicals.[17][18] They will arrange for analysis and proper disposal.

  • Segregation: Do not mix unknown waste with other waste streams.[5]

Experimental Protocols

Due to the unknown nature of this compound, no specific experimental protocols can be provided. However, a general protocol for initial characterization of an unknown substance is outlined below. This should only be performed by trained personnel after a thorough risk assessment.

Preliminary Analysis of an Unknown Compound:

This protocol aims to gather basic information to aid in the identification and safe handling of an unknown substance.

Preliminary_Analysis Start Start Visual Inspection Visual Inspection Start->Visual Inspection Solubility Test Solubility Test Visual Inspection->Solubility Test Stable container pH Test pH Test Solubility Test->pH Test Contact EHS for further analysis Contact EHS for further analysis pH Test->Contact EHS for further analysis End End Contact EHS for further analysis->End

Caption: A simplified workflow for the initial characterization of an unknown chemical.

Methodology:

  • Visual Inspection:

    • Objective: To assess the physical state and any visible hazards of the unknown substance.

    • Procedure: In a fume hood, visually inspect the container for any signs of damage, swelling, or crystal formation around the cap.[18] Note the physical state (solid, liquid, gas), color, and any other observable properties of the substance.[18]

    • Caution: If the container appears compromised, do not proceed and contact EHS immediately.[18]

  • Solubility Test:

    • Objective: To determine the solubility of the unknown in common solvents, which can provide clues about its polarity.[2]

    • Procedure:

      • Place a very small amount of the unknown (e.g., the size of a grain of rice) into separate test tubes.[2]

      • Add a small amount of a solvent (e.g., water, ethanol, acetone) to each test tube and observe if the substance dissolves.[2]

    • Caution: Perform this on a microscale to conserve the material and minimize risk.[2]

  • pH Test:

    • Objective: To determine if the unknown is acidic, basic, or neutral.

    • Procedure: If the substance is soluble in water, dip a pH strip into the solution and record the result.[4]

    • Caution: Be aware of potential reactions when dissolving the substance in water.

Data Presentation:

All observations and results should be meticulously documented.

Test Observation/Result Inference
Visual Inspection e.g., White crystalline solid-
Solubility in Water e.g., SolublePotentially a polar or ionic compound.
Solubility in Acetone e.g., InsolublePotentially not a non-polar organic compound.
pH of Aqueous Solution e.g., pH 3The compound is acidic.

This preliminary data, along with any known history of the substance, should be provided to your institution's EHS department to facilitate proper identification and disposal.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.